3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Description
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Properties
IUPAC Name |
3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSFNTVWAKTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic scaffold with significant potential in drug discovery and development. The imidazo[1,5-a]pyrazine core is a privileged structure found in numerous biologically active molecules, including kinase inhibitors for therapeutic applications in oncology and autoimmune diseases.[1][2] This document outlines a logical, multi-step synthesis, beginning with the construction of the core heterocyclic system, followed by regioselective iodination. Each step is detailed with field-proven insights into the causality of experimental choices, ensuring scientific integrity and reproducibility. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize this valuable intermediate for further elaboration and screening.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine ring system is a nitrogen-rich heterocycle of considerable interest in medicinal chemistry. Its unique electronic and steric properties allow for specific interactions with a variety of biological targets.[3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antimicrobial, cardiovascular, and antitumor drugs.[1][3] Notably, the 8-amino-imidazo[1,5-a]pyrazine core has been identified as a crucial component in the design of potent and selective Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis and other B-cell-related diseases.[2]
The target molecule, this compound (CAS No. 1320267-01-3), incorporates three key functional handles for further chemical modification:
-
The 8-amino group: Provides a nucleophilic site for amide bond formation, enabling coupling to a wide array of carboxylic acids and other electrophilic fragments.
-
The 1-iodo group: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The 3-tert-butyl group: Acts as a sterically demanding group that can confer metabolic stability and modulate the conformation of the molecule to enhance target binding affinity.
This guide details a proposed synthetic pathway, grounded in established heterocyclic chemistry principles, to access this versatile building block.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule dictates a two-stage strategy: first, the assembly of the core 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine, followed by a regioselective iodination at the C1 position.
The primary disconnection is at the C1-Iodine bond, pointing to a direct C-H iodination of the 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine intermediate. This intermediate, in turn, can be constructed from a substituted 2,3-diaminopyrazine precursor through cyclization with a pivaloyl equivalent. This strategy leverages commercially available starting materials and employs reliable, high-yielding transformations.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Pathway and Experimental Protocols
The forward synthesis is conceptualized as a two-step process. The first step involves the construction of the key intermediate, followed by the final iodination.
Caption: Proposed forward synthesis pathway.
Step 1: Synthesis of 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine
This step involves the condensation and cyclization of pyrazine-2,3-diamine with pivaloyl chloride. The use of polyphosphoric acid (PPA) serves as both a solvent and a dehydrating agent to drive the final ring closure to form the imidazole moiety.
Causality and Experimental Rationale:
-
Reagents: Pyrazine-2,3-diamine provides the necessary pyrazine ring and the two nitrogen atoms for the formation of the fused imidazole ring. Pivaloyl chloride is the source of the tert-butyl group and the carbonyl carbon that becomes C3 of the final product.
-
Solvent/Catalyst: Polyphosphoric acid (PPA) is an excellent medium for this type of condensation (Phillips-type reaction). Its high viscosity and acidic nature facilitate the dehydration required for the final cyclization step, often leading to cleaner reactions and higher yields compared to other methods.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the acylation and subsequent intramolecular cyclization in the viscous PPA medium.
Experimental Protocol:
-
To a mechanically stirred flask, add polyphosphoric acid (10 volumes relative to the diamine).
-
Heat the PPA to approximately 80-90 °C to reduce its viscosity.
-
Add pyrazine-2,3-diamine (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
Once the diamine is fully dissolved, cool the mixture to approximately 60 °C.
-
Add pivaloyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature between 60-70 °C. An exotherm may be observed.
-
After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
The acidic solution will hydrolyze the PPA. Neutralize the cold aqueous slurry by the slow addition of a concentrated base (e.g., 50% NaOH or solid Na₂CO₃) until the pH is > 10. This step must be performed in an ice bath as the neutralization is highly exothermic.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours in the cold to maximize precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude material by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to afford pure 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine.
| Reagent/Parameter | Quantity/Value | Purpose |
| Pyrazine-2,3-diamine | 1.0 eq | Starting Material |
| Pivaloyl Chloride | 1.1 eq | Source of tert-butyl group |
| Polyphosphoric Acid | ~10 vol | Solvent & Dehydrating Agent |
| Reaction Temperature | 140-150 °C | Drives cyclization |
| Reaction Time | 4-6 hours | To completion |
| Expected Yield | 60-75% |
Step 2: Regioselective Iodination to this compound
The final step is the electrophilic iodination of the electron-rich imidazole ring. The C1 position is the most electronically activated site for electrophilic attack on the 3-substituted imidazo[1,5-a]pyrazine core, leading to highly regioselective iodination.
Causality and Experimental Rationale:
-
Reagent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich heterocyclic systems.[4][5] It is easy to handle and the succinimide byproduct is readily removed during workup.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal as it effectively dissolves the heterocyclic substrate and the NIS reagent, facilitating a homogenous reaction.
-
Temperature: This reaction typically proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions or decomposition. The reaction is often protected from light to prevent radical-mediated side reactions.
Experimental Protocol:
-
Dissolve 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine (1.0 eq) in anhydrous DMF in a flask protected from light (e.g., wrapped in aluminum foil).
-
Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise to the solution at room temperature. A slight color change may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, higher Rf product spot.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine/NIS.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the final product, this compound, typically as a stable solid.
| Reagent/Parameter | Quantity/Value | Purpose |
| 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine | 1.0 eq | Substrate |
| N-Iodosuccinimide (NIS) | 1.05-1.1 eq | Iodinating Agent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Reaction Temperature | Room Temp | Mild Conditions |
| Reaction Time | 2-4 hours | To completion |
| Expected Yield | 85-95% |
Conclusion
This guide presents a scientifically grounded and logical two-step pathway for the synthesis of this compound. The strategy relies on a robust Phillips-type cyclization to construct the core heterocyclic system, followed by a highly efficient and regioselective C-H iodination. The protocols provided are designed for high yield and purity, furnishing a versatile building block crucial for the development of novel therapeutics, particularly in the domain of kinase inhibitors. The detailed rationale behind each experimental choice provides researchers with the necessary insights to adapt and troubleshoot the synthesis as required for their specific drug discovery programs.
References
-
Snieckus, V. et al. (2007). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters. [Link]
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Chen, C-Y. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
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Kim, B.T. et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. [Link]
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Zhang, H. et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Abushanab, E. et al. (1978). Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry. [Link]
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Unknown Author. (2014). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
-
Unknown Author. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
He, S. et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Z. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
-
Wang, Z. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
-
Molbase. CAS: 1320267-01-3 Name: 3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Significance of Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Characterization of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine and Its Implications for Drug Development
Abstract: The journey of a novel chemical entity from laboratory synthesis to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a comprehensive framework for the characterization of this compound, a novel heterocyclic compound with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this document outlines the critical experimental protocols, the rationale behind them, and the interpretation of hypothetical, yet realistic, data. This serves as a roadmap for researchers and drug development professionals in the evaluation of this and other novel imidazo[1,5-a]pyrazine derivatives.
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and central nervous system agents. The specific substitutions on this core, such as the tert-butyl, iodo, and amine groups in this compound, are critical determinants of its physicochemical and pharmacological properties. The tert-butyl group can enhance metabolic stability and cell permeability, the iodine atom can serve as a handle for further synthetic modification or as a halogen bond donor, and the 8-amine group is a key potential hydrogen bond donor and can influence the molecule's basicity.
A comprehensive understanding of this molecule's physicochemical properties is paramount for its advancement as a drug candidate. Key parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) are foundational to predicting its in vivo behavior. This guide will detail the methodologies for determining these properties and discuss their implications for formulation development and overall drug-likeness.
Core Physicochemical Properties: A Summary
The following table summarizes the critical physicochemical parameters for a novel drug candidate and provides hypothetical, yet realistic, values for this compound for illustrative purposes.
| Property | Hypothetical Value | Implication for Drug Development |
| Molecular Weight | 316.19 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| Aqueous Solubility | 0.05 mg/mL at pH 7.4 | Low aqueous solubility may present challenges for formulation and bioavailability. |
| logP | 3.2 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |
| pKa | 5.8 (basic) | The compound will be partially ionized at physiological pH, which can influence its solubility and interaction with biological targets. |
| Melting Point | 185-190 °C | Provides an indication of crystal lattice energy and can influence dissolution rate. |
Experimental Protocols for Physicochemical Characterization
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. Poor solubility is a common reason for the failure of promising drug candidates. The shake-flask method, while traditional, remains the gold standard for its accuracy.
Protocol: Shake-Flask Method (OECD Guideline 105)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Determination of Lipophilicity (logP)
Rationale: The partition coefficient (logP) between octanol and water is the standard measure of a drug's lipophilicity. This property influences how a drug partitions into biological membranes and can affect its absorption, distribution, and potential for off-target effects.
Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare a solution of the compound in the aqueous phase (buffer, pH 7.4) and pre-saturate both the octanol and aqueous phases with each other.
-
Partitioning: Mix equal volumes of the compound-containing aqueous phase and octanol in a separatory funnel. Shake vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Ionization Constant (pKa)
Rationale: The pKa of a drug determines its ionization state at different pH values. This is crucial as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and target-binding affinities. Potentiometric titration is a highly accurate method for pKa determination.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Logical Flow for Physicochemical Profiling
Caption: Interrelation of core physicochemical property determination.
Implications for Drug Development and Future Directions
The hypothetical physicochemical profile of this compound presents a molecule with promising drug-like features, but also with challenges that need to be addressed. Its adherence to Lipinski's Rule of Five is a positive indicator for oral bioavailability. However, its low aqueous solubility could be a significant hurdle.
Strategies to Address Low Solubility:
-
Salt Formation: If the 8-amine group is sufficiently basic, forming a salt (e.g., a hydrochloride salt) could dramatically improve aqueous solubility.
-
Formulation Strategies: The use of enabling formulations, such as amorphous solid dispersions or lipid-based formulations, could be explored to enhance the dissolution and absorption of the compound.
The moderate lipophilicity (logP = 3.2) suggests a good balance for membrane permeability. However, high lipophilicity can sometimes be associated with promiscuous binding to off-targets and increased metabolic liability. Therefore, in vitro metabolism studies would be a critical next step.
The pKa of 5.8 indicates that the compound will be partially protonated at physiological pH. This can be advantageous for solubility but may also lead to interactions with acidic phospholipids in cell membranes, potentially causing phospholipidosis.
References
-
Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
Shake-Flask Method for logP Determination: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Potentiometric pKa Determination: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. [Link]
A Technical Guide to the Mechanism of Action of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine as a TBK1/IKKε Inhibitor
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1][2][3][4] This guide focuses on the compound 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, a molecule identified in chemical catalogs but not extensively characterized in peer-reviewed literature.[5][6] Based on the known biological activities of structurally related imidazopyrazines, this document posits a mechanism of action for this compound—hereafter designated as Compound X—as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and its homolog, I-kappa-B kinase epsilon (IKKε). These kinases are central nodes in innate immunity and oncogenic signaling.[7][8] This guide will provide an in-depth exploration of the TBK1/IKKε signaling pathway, the hypothesized molecular mechanism of Compound X, and the detailed experimental protocols required to validate this mechanism, thereby offering a comprehensive framework for researchers in immunology and drug development.
Introduction: The Therapeutic Promise of the Imidazo[1,5-a]pyrazine Scaffold
Nitrogen-containing heterocyclic compounds, particularly fused-ring systems, are of significant interest in drug discovery.[9][10] The imidazo[1,5-a]pyrazine core, a structural analog of purines, has proven to be a versatile scaffold for developing inhibitors against various protein kinases.[3][4][11] Derivatives have shown promise as inhibitors of Bruton's tyrosine kinase (BTK), c-Src, and IKKs, highlighting their potential in treating cancers and inflammatory diseases.[1][3][12]
While public data on this compound (Compound X) is limited to its chemical structure and CAS number (1320267-01-3), its architecture suggests a strong likelihood of activity as an ATP-competitive kinase inhibitor.[5][6] This guide will proceed under the hypothesis that Compound X is a selective inhibitor of TBK1 and IKKε, two key kinases that coordinate inflammatory and antiviral responses.[13]
The TBK1/IKKε Signaling Axis: A Central Regulator of Innate Immunity
TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are non-canonical IKK family members that are critical for the production of type-I interferons (IFNs), essential antiviral cytokines.[7][8] They act as a convergence point for signals originating from various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway, which detect pathogenic nucleic acids.[8][14]
Upon activation, TBK1/IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[13][15] This phosphorylation event, specifically on serine residues like Ser396, triggers IRF3 dimerization and its translocation to the nucleus.[15] Once in the nucleus, IRF3, along with other transcription factors like NF-κB, binds to the promoter of the IFN-β gene, initiating the transcription of type I interferons and other inflammatory cytokines.[8][16][17] While crucial for host defense, aberrant or sustained activation of this pathway is linked to autoimmune diseases and can support pro-survival signaling in certain cancers.[8][14][18] Therefore, pharmacological inhibition of TBK1/IKKε is a promising therapeutic strategy.[7][14]
Figure 2. Experimental workflow for Western Blot analysis to validate cellular target engagement of a TBK1 inhibitor.
Experimental Protocol: Western Blotting for p-TBK1 and p-IRF3 [15][19][20]1. Cell Culture and Treatment:
- Plate human monocytic THP-1 cells or HEK293T cells and grow to 80-90% confluency.
- Pre-incubate cells with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.
- Stimulate the cells with a TBK1 activator, such as Poly(I:C) (10 µg/mL), for 30-60 minutes to induce TBK1 and IRF3 phosphorylation.
- Lysate Preparation:
- Wash cells twice with ice-cold PBS. [21] * Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. [22][19] * Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins on a 4-12% SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). [22][19] * Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies: anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), anti-total TBK1, anti-total IRF3.
- Include an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20] * Wash three times with TBST.
- Detection:
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Cellular Functional Assay: IFN-β Promoter Reporter Assay
The final validation step is to confirm that target engagement translates into a functional downstream effect—namely, the inhibition of IFN-β gene transcription.
Objective: To quantify the inhibitory effect of Compound X on the transcriptional activity of the IFN-β promoter.
Chosen Methodology: Luciferase Reporter Assay.
-
Causality: This is a highly quantitative and sensitive method to measure promoter activity. [16][23][24]A plasmid is used where the IFN-β promoter drives the expression of the firefly luciferase gene. [25][26]The amount of light produced by luciferase is directly proportional to the transcriptional activity of the promoter, providing a robust functional readout of the entire upstream signaling pathway.
Experimental Protocol: IFN-β Promoter Luciferase Assay [16][26]1. Transfection:
- Seed HEK293T cells in a 24- or 96-well plate.
- Co-transfect the cells with two plasmids:
- An IFN-β promoter-firefly luciferase reporter plasmid (e.g., IFN-Beta_pGL3). [25] 2. A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.
- Allow cells to express the plasmids for 24 hours.
- Treatment and Stimulation:
- Pre-treat the transfected cells with varying concentrations of Compound X or DMSO vehicle for 1-2 hours.
- Stimulate the cells with a TBK1 pathway activator (e.g., Poly(I:C) or Sendai virus) for 6-8 hours.
- Lysis and Luminescence Reading:
- Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
- Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
- Data Analysis:
- For each well, normalize the firefly luciferase activity to the Renilla luciferase activity.
- Express the results as a percentage of the activity observed in stimulated, vehicle-treated cells.
- Plot the normalized activity against Compound X concentration to determine the functional IC₅₀.
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound (Compound X). By systematically progressing from direct biochemical inhibition assays to cellular target engagement and functional reporter assays, researchers can build a robust, evidence-based case for its role as a selective TBK1/IKKε inhibitor. The detailed, self-validating protocols provided herein serve as a rigorous blueprint for this investigation.
Future studies should expand on this foundation by exploring the compound's effects in more complex biological systems, such as primary immune cells and in vivo models of inflammatory disease or cancer. [7][14]Such work will be critical in validating the therapeutic potential of this promising chemical scaffold.
References
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Jo, J. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]
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Poh, A.R. et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications. Available at: [Link]
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Li, D. et al. (2024). TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes. Arthritis Research & Therapy. Available at: [Link]
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Gaidt, M.M. et al. (2018). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. PNAS. Available at: [Link]
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Wu, S. et al. (2014). An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses. Antiviral Research. Available at: [Link]
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Chang, J. et al. (2014). An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses. PubMed. Available at: [Link]
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Durand, J.K. & Baldwin, A.S. (2017). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. Cells. Available at: [Link]
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Hage, T.E. et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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The Multifaceted Biological Activities of Imidazo[1,5-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of imidazo[1,5-a]pyrazine derivatives, with a primary focus on their applications in oncology and neuroscience. We will delve into the molecular mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this heterocyclic system in the pursuit of novel therapeutics.
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Versatile Core in Medicinal Chemistry
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent versatility has led to the development of imidazo[1,5-a]pyrazine derivatives with a wide spectrum of pharmacological activities, including but not limited to, anticancer, neuroprotective, and kinase inhibitory effects. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutic agents.
Anticancer Activity: Targeting Key Pathways in Malignancy
Imidazo[1,5-a]pyrazine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key protein kinases and other crucial cellular targets involved in cancer progression.
Kinase Inhibition: A Dominant Mechanism of Action
Many imidazo[1,5-a]pyrazine derivatives exert their anticancer effects by targeting the ATP-binding site of protein kinases, which are often dysregulated in various cancers.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.[1] Imidazo[1,5-a]pyrazine-based compounds have been developed as potent BTK inhibitors. For instance, Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core and exhibits potent and selective inhibition of BTK.[1] The development of these inhibitors has been a significant advancement in the treatment of B-cell cancers.[2][3]
A series of 8-amino-imidazo[1,5-a]pyrazines have been explored as reversible BTK inhibitors, showing promise for the treatment of rheumatoid arthritis, another condition where B-cell activity is implicated.[4][5]
Signaling Pathway: BTK Inhibition in B-Cell Malignancies
Caption: Inhibition of the BTK signaling pathway by imidazo[1,5-a]pyrazine derivatives.
Bromodomain-containing protein 9 (BRD9) is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[6] Mutations in this complex are found in nearly 20% of human cancers.[6] Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9.[6] These inhibitors block the interaction of BRD9 with acetylated histones, thereby modulating gene expression pathways involved in cancer cell proliferation and survival.[6]
Logical Relationship: Mechanism of BRD9 Inhibition
Caption: Mechanism of action of imidazo[1,5-a]pyrazine-based BRD9 inhibitors.
Data Presentation: Anticancer Activity of Imidazo[1,5-a]pyrazine Derivatives
The following table summarizes the in vitro activity of selected imidazo[1,5-a]pyrazine derivatives against various cancer cell lines and kinases.
| Compound ID | Target | Cell Line/Enzyme | IC50 | Reference |
| Acalabrutinib | BTK | BTK Enzyme | 3 nM | [1] |
| Compound 27 | BRD9 | BRD9 Enzyme | 35 nM | [6] |
| Compound 27 | Anticancer | A549 (Lung) | 6.12 µM | [6] |
| Compound 27 | Anticancer | EOL-1 (Leukemia) | 1.76 µM | [6] |
| Compound 29 | BRD9 | BRD9 Enzyme | 103 nM | [6] |
| Compound 1 | BTK | Human Whole Blood (CD69) | 120 nM | [5] |
| Compound 2 | BTK | Human Whole Blood (CD69) | 113 nM | [5] |
| Compound 3 | BTK | Human Whole Blood (CD69) | 94 nM | [5] |
Experimental Protocols: Evaluating Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyrazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the imidazo[1,5-a]pyrazine derivatives at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Neuroprotective Activity: A Glimmer of Hope for Neurological Disorders
Recent studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as neuroprotective agents, particularly in the context of ischemic stroke.
c-Src Kinase Inhibition in Ischemic Stroke
The c-Src kinase, a non-receptor tyrosine kinase, has been implicated in the pathophysiology of cerebral ischemia.[7] Overactivation of c-Src following a stroke can lead to neuronal damage.[7] A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and identified as potent c-Src inhibitors with significant neuroprotective efficacy in in vivo models of acute ischemic stroke.[7]
Signaling Pathway: Neuroprotection via c-Src Inhibition in Ischemic Stroke
Caption: Neuroprotective mechanism of imidazo[1,5-a]pyrazine derivatives through c-Src inhibition.
Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Model
The OGD model is a widely used in vitro method to simulate the conditions of ischemic stroke.[8]
Principle: Neuronal cells are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, mimicking the ischemia-reperfusion injury that occurs in stroke.
Step-by-Step Protocol:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture medium.
-
OGD Induction:
-
Wash the cells with a glucose-free medium (e.g., glucose-free DMEM).
-
Replace the medium with fresh glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original complete culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for a period of reoxygenation (e.g., 24 hours).
-
-
Compound Treatment: The imidazo[1,5-a]pyrazine derivatives can be added before, during, or after the OGD period to assess their neuroprotective effects.
-
Assessment of Neuroprotection: Evaluate cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.
Future Perspectives and Conclusion
The imidazo[1,5-a]pyrazine scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, particularly in the fields of oncology and neuroscience, underscore the importance of continued research into this versatile heterocyclic system. Future efforts should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising imidazo[1,5-a]pyrazine derivatives from the laboratory to the clinic. The continued exploration of this chemical space holds the potential to deliver next-generation therapies for a range of debilitating diseases.
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3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Authored by: A Senior Application Scientist
Foreword: The Architectural Blueprint of a Potential Therapeutic
In the landscape of modern medicinal chemistry, the imidazo[1,5-a]pyrazine scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and potent activity across a range of therapeutic targets. Derivatives of this heterocyclic system are being actively investigated as inhibitors of critical kinases such as Bruton's tyrosine kinase (BTK) for autoimmune diseases like rheumatoid arthritis, and c-Src for the treatment of acute ischemic stroke.[1][2] The efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates how they recognize and interact with their biological targets.
Understanding this architecture at the atomic level is not merely an academic exercise; it is a cornerstone of rational drug design. Single-crystal X-ray diffraction analysis provides the definitive blueprint of a molecule, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state properties. This knowledge is paramount for optimizing potency, selectivity, and the physicochemical properties essential for drug development, such as solubility and stability.
This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of a novel derivative, This compound . We will proceed from the foundational steps of obtaining high-quality single crystals to the advanced analysis of its intermolecular interactions using Hirshfeld surface analysis, explaining not just the "how" but the critical "why" behind each experimental choice.
Part 1: Synthesis and Crystallization: From Powder to Perfection
The prerequisite for any crystallographic study is the availability of high-quality single crystals. The journey begins with the chemical synthesis of the target compound, followed by the meticulous process of crystallization.
Proposed Synthetic Pathway
While the specific synthesis of this compound is not yet published, a plausible and efficient route can be designed based on established methodologies for related imidazopyrazine systems.[3] A common strategy involves a multi-component condensation reaction, which offers the advantage of building molecular complexity in a single step.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Single Crystal Growth
The quality of the diffraction data is directly dependent on the perfection of the crystal lattice.[4] Therefore, inducing slow, controlled crystallization is critical. The goal is to allow molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.
Self-Validating System: The success of this protocol is validated by the visual inspection of the resulting crystals. Ideal crystals will be clear, possess well-defined facets, and be free of cracks or inclusions. They should extinguish light sharply when viewed under a microscope with cross-polarized filters.
Methodology: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely upon gentle warming but be sparingly soluble at room temperature.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent in a clean, small vial. Gentle warming in a water bath can be used to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
-
Controlled Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few small pinholes. This allows the solvent to evaporate slowly over a period of several days to weeks.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A forgotten vial at the back of a drawer often yields the best results.[4]
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, being careful not to damage them. Immediately transfer the crystal into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5]
Data Collection Protocol
The objective is to collect a complete and redundant set of diffraction data from the crystal.
Causality Behind Experimental Choices:
-
Low Temperature (100 K): Data is collected at cryogenic temperatures to minimize thermal vibrations of the atoms.[6] This results in sharper diffraction spots and higher resolution data, allowing for a more precise determination of atomic positions and displacement parameters.
-
Molybdenum (Mo) Kα Radiation: This wavelength (λ = 0.71073 Å) is a standard for small-molecule crystallography, providing a good balance between diffraction intensity and resolution for organic compounds.
-
Omega (ω) Scans: The use of narrow ω scans (e.g., 0.5° per frame) ensures that each diffraction spot is measured accurately without overlapping with adjacent reflections.[6] Collecting data over multiple runs at different detector and crystal orientations ensures a complete sphere of reciprocal space is measured.
Caption: Iterative workflow for crystal structure solution and refinement.
Methodology:
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes its symmetry.
-
Structure Solution: An initial model of the structure is obtained using direct methods, a computational technique that estimates the phases of the structure factors. [7]This typically reveals the positions of the heavier atoms (I, N, C).
-
Iterative Refinement: The model is refined against the experimental data using a least-squares minimization process. [7]This involves: a. Assigning atom types and refining their positional coordinates. b. Analyzing difference Fourier maps (Fo-Fc) to locate missing atoms, such as hydrogens. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. c. Refining the atomic displacement parameters anisotropically for all non-hydrogen atoms, which models their thermal motion as ellipsoids.
-
Validation: The final refined structure is validated using software like PLATON or the IUCr's CheckCIF service to ensure its geometric and crystallographic sensibility.
Representative Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful analysis. The values are representative for a small organic molecule.
| Parameter | Representative Value |
| Chemical Formula | C₁₁H₁₅IN₄ |
| Formula Weight | 330.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1220 |
| Z | 4 |
| T (K) | 100(2) |
| Radiation (Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.085 |
| Goodness-of-Fit (S) | 1.05 |
Part 3: Hirshfeld Surface Analysis: Decoding Intermolecular Interactions
While SC-XRD provides the atomic coordinates, Hirshfeld surface analysis offers a powerful visual and quantitative method for exploring the full range of intermolecular interactions within the crystal packing. [8][9]The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. [8]
Protocol for Hirshfeld Analysis
This analysis is performed computationally using the refined crystallographic information file (CIF) as input.
Methodology:
-
CIF Input: The final validated CIF from the structure refinement is loaded into a program like CrystalExplorer. [10]2. Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of normal length in white, and longer contacts in blue.
-
2D Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. [10]This plot is a histogram of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).
-
Decomposition: The fingerprint plot can be decomposed to show the contribution of specific atom-pair contacts (e.g., N-H···N, C-H···I, H···H) to the overall crystal packing.
Caption: Workflow for Hirshfeld surface analysis.
Expected Interactions for the Target Molecule
For this compound, we can anticipate several key interactions that will be visualized and quantified:
-
N-H···N Hydrogen Bonds: The primary amine at the 8-position is a strong hydrogen bond donor, likely forming robust interactions with the nitrogen atoms of the pyrazine or imidazole rings of neighboring molecules. These would appear as sharp, distinct spikes on the 2D fingerprint plot.
-
Halogen Bonding: The iodine atom at the 1-position can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen.
-
C-H···π Interactions: The hydrogen atoms of the tert-butyl group or the heterocyclic rings may interact with the π-systems of adjacent molecules.
-
H···H Contacts: Due to the presence of the bulky tert-butyl group and numerous hydrogen atoms, van der Waals H···H contacts are expected to cover a significant portion of the Hirshfeld surface, appearing as a large, diffuse region in the fingerprint plot. [11]
Conclusion
This technical guide has outlined a comprehensive and robust workflow for the complete crystal structure analysis of this compound. By following these field-proven protocols—from rational synthesis and meticulous crystallization to high-precision data collection, rigorous structure refinement, and insightful analysis of intermolecular forces—researchers can obtain an unambiguous, atomic-resolution blueprint of this promising molecule. The resulting structural data is not an end in itself, but a critical tool that empowers medicinal chemists and drug development professionals to understand structure-activity relationships, guide the design of next-generation derivatives with improved therapeutic profiles, and ultimately accelerate the journey from a promising scaffold to a life-changing medicine.
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Vidal, L. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. [Link]
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MOLBASE. (n.d.). 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine. MOLBASE Encyclopedia. Retrieved January 18, 2026, from [Link]
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Lee, J., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543. [Link]
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Goldberg, F. W., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(10), 1046-1051. [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. Retrieved January 18, 2026, from [Link]
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Sawyer, J. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College (SERC). [Link]
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Watkin, D. J. (n.d.). Structure refinement: some background theory and practical strategies. Massachusetts Institute of Technology (MIT). [Link]
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Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3). [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 18, 2026, from [Link]
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ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]
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Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. [Link]
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Ali, M. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. [Link]
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Al-Omary, F. A. M., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7935-7952. [Link]
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Kumar, A., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 44(30), 12896-12905. [Link]
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Mako, T. L., et al. (2013). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 2(3), 119-129. [Link]
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Spectroscopic Characterization of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (CAS No. 1320267-01-3) represents a class of heterocyclic compounds with significant potential as bioactive agents.[1][2] The imidazo[1,5-a]pyrazine core is a recognized scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic targets.[3][4][5][6] This guide provides an in-depth technical analysis of the spectroscopic signature of this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). For researchers engaged in the synthesis and biological evaluation of such molecules, a thorough understanding of their spectroscopic properties is paramount for identity confirmation, purity assessment, and structural verification.
This document is structured to provide not just data, but a logical framework for understanding the origins of the spectroscopic signals. The causality behind the predicted data is explained through the fundamental principles of each analytical technique. While experimental data for this specific molecule is not publicly available, the predictions herein are grounded in established spectroscopic theory and data from analogous structures, providing a robust and scientifically sound reference for researchers in the field.
Proposed Synthesis Workflow
The synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives often involves a multi-step sequence starting from commercially available pyrazine precursors. A plausible synthetic route for this compound is outlined below, adapted from methodologies reported for similar heterocyclic systems.[4][5] The experimental protocol is designed to be a self-validating system, where the successful formation of intermediates and the final product can be monitored and confirmed by the spectroscopic techniques detailed in the subsequent sections.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-amino-3-(1,1-dimethylethyl)pyrazine. To a solution of 2-amino-3-cyanopyrazine in anhydrous tetrahydrofuran (THF) at -78 °C, tert-butyllithium (t-BuLi) is added dropwise. The reaction is stirred for 2 hours at this temperature, followed by a slow quench with water. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Step 2: Synthesis of Imidazo[1,5-a]pyrazin-8-amine. The product from Step 1 is refluxed with chloroacetaldehyde in a suitable solvent like ethanol. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
-
Step 3: Iodination to yield this compound. The intermediate from Step 2 is dissolved in dimethylformamide (DMF). N-Iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The final product is isolated by extraction and purified by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).[7][8][9] The chemical shift, signal intensity (integration), and signal splitting (multiplicity) are key parameters in an NMR spectrum.[10]
The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is typically used for GC-MS. EI would likely lead to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the proposed synthetic route and experimental protocols, offer a solid foundation for researchers working with this compound and its analogs. The principles and rationales provided for the predicted spectral features are intended to empower scientists to interpret their own experimental data with confidence. As with any predictive analysis, experimental verification remains the gold standard. However, this guide serves as a valuable resource to anticipate the spectroscopic characteristics of this promising molecule and to facilitate its unambiguous identification and characterization in a research and development setting.
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]
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BYJU'S. IR (infrared) spectroscopy. [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. [Link]
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PubMed. (2019, April 1). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. [Link]
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Scribd. IR Spectroscopy: Functional Group Analysis | PDF. [Link]
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Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
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PubMed Central. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
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ResearchGate. (2025, August 9). (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
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Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
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Filo. (2025, December 15). Question 1 Predict the number of signals in the ¹H NMR and ¹³C.... [Link]
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NIH. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Introduction
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound of interest in contemporary drug discovery, belonging to the broader class of imidazo[1,5-a]pyrazine derivatives. These scaffolds are being investigated for a range of therapeutic applications, including as c-Src inhibitors for conditions like acute ischemic stroke[1]. The specific substitutions of a bulky tert-butyl group, an iodo group, and an amine on the core structure of this molecule suggest a nuanced physicochemical profile that warrants detailed investigation. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, critical parameters that influence its developability as a potential therapeutic agent.
The journey of a drug candidate from discovery to clinical application is critically dependent on its solubility and stability[2]. Poor solubility can lead to low bioavailability, hindering the drug's ability to reach its target in efficacious concentrations[2][3]. Similarly, instability can result in degradation, leading to a loss of potency and the formation of potentially toxic impurities[4][5]. Therefore, a thorough understanding and empirical determination of these properties are paramount in early-stage drug development.
This document will provide both theoretical considerations based on the molecule's structure and detailed, actionable protocols for the experimental determination of its solubility and stability. The methodologies described are designed to be self-validating and are grounded in established principles of pharmaceutical sciences.
Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low to moderate, pH-dependent. | The imidazo[1,5-a]pyrazine core and the tert-butyl and iodo substituents contribute to hydrophobicity. The basic amine group will be protonated at acidic pH, increasing solubility. |
| Organic Solvent Solubility | High. | The lipophilic nature of the molecule suggests good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Chemical Stability | Potential sensitivity to light and oxidation. | The iodo-substituted imidazole ring may be susceptible to photolytic degradation. The electron-rich aromatic system could be prone to oxidation. |
Section 1: Solubility Characterization
A comprehensive understanding of a compound's solubility is crucial for designing appropriate formulations and predicting its in vivo behavior[7]. We will outline protocols for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock into an aqueous buffer. This is a high-throughput method often used in early discovery to flag potential solubility issues[3].
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: To a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the aqueous buffer in a stepwise dilution series. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
Kinetic Solubility Workflow
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a more definitive measure[3]. The shake-flask method is the gold standard for this determination[2].
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the solution.
-
Sampling and Analysis: Carefully remove an aliquot of the supernatant, filter it to remove any remaining solid particles, and determine the concentration of the dissolved compound using a validated HPLC method.
Section 2: Stability Profiling
Assessing the stability of a drug candidate is a critical regulatory requirement and informs on its shelf-life and potential degradation pathways[8][9]. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants[5].
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling[10]. The goal is to generate a modest amount of degradation (e.g., 5-20%) to allow for the identification of degradation products[10].
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines[10].
-
-
Sample Quenching: At each time point, withdraw a sample and, if necessary, quench the reaction (e.g., neutralize the acidic/basic solutions).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically with a photodiode array and mass spectrometric detector) to separate the parent compound from any degradation products.
Forced Degradation Workflow
Data Interpretation and Reporting
The results from the forced degradation studies should be tabulated to summarize the percentage of degradation under each condition and the number of degradation products formed.
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected |
| 0.1 M HCl, 60°C | Experimental Data | Experimental Data |
| 0.1 M NaOH, 60°C | Experimental Data | Experimental Data |
| 3% H2O2, RT | Experimental Data | Experimental Data |
| 80°C (Solid) | Experimental Data | Experimental Data |
| 80°C (Solution) | Experimental Data | Experimental Data |
| Photolytic | Experimental Data | Experimental Data |
Conclusion
The systematic evaluation of the solubility and stability of this compound is a foundational step in its progression as a drug candidate. This guide has provided a comprehensive framework, grounded in established scientific principles and regulatory expectations, for conducting these critical assessments. By following the outlined protocols, researchers can generate a robust data package that will inform formulation development, predict in vivo performance, and guide the overall development strategy for this promising compound. The insights gained from these studies are indispensable for making informed decisions and mitigating risks in the complex process of drug development.
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In Silico Modeling of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine Binding: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough for the in silico modeling of the binding of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, a novel small molecule with therapeutic potential, to its putative protein targets. Recognizing that the specific targets of this compound are still under active investigation, this guide will utilize Bruton's tyrosine kinase (BTK), a well-established target for related imidazopyrazine derivatives, as a primary example to illustrate a robust and scientifically rigorous computational workflow.[1] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the rationale behind key experimental choices, from target selection and preparation to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to confidently apply these powerful computational tools in your own drug discovery endeavors.
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. Research has demonstrated that derivatives of this heterocyclic system can act as potent inhibitors of various protein kinases and other important drug targets.[2][3][4] For instance, compounds bearing this scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) for autoimmune diseases, PIM-1 kinase for cancers, and c-Src kinase for ischemic stroke, among others. Given this precedent, this compound holds significant promise as a modulator of one or more of these key signaling proteins.
In silico modeling provides a powerful and cost-effective approach to explore the potential binding modes and affinities of this compound to its putative targets, thereby guiding further experimental validation and lead optimization efforts.[5][6] This guide will provide a step-by-step methodology for conducting such a study.
Target Selection and Rationale
In the absence of definitive experimental data on the direct targets of this compound, a rational approach to target selection involves examining the known targets of structurally similar compounds. Based on the literature, several promising candidates emerge:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several imidazopyrazine-based compounds have been developed as BTK inhibitors.[1]
-
PIM-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation, PIM-1 is a target in oncology. Imidazopyridazine derivatives have shown potent inhibition of PIM kinases.
-
Bromodomain-containing protein 9 (BRD9): A member of the SWI/SNF chromatin remodeling complex, BRD9 is an emerging target in cancer.
-
c-Src Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival, c-Src is a target in various cancers and other diseases.
For the purposes of this guide, we will focus on Bruton's tyrosine kinase (BTK) as our primary example. The availability of high-resolution crystal structures of BTK in complex with imidazopyrazine-like inhibitors in the Protein Data Bank (PDB) provides an excellent starting point for our modeling studies. Specifically, we will utilize the crystal structure of BTK in complex with a pyrazine-2-carboxamide derivative (PDB ID: 8EJB) as our receptor model.[7]
The In Silico Modeling Workflow: A Conceptual Overview
Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the binding of this compound to BTK. This workflow is designed to be both scientifically robust and practically achievable.
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
-
System Setup:
-
Combine the coordinates of the protein and the top-ranked ligand pose from the docking study into a single PDB file.
-
Define a simulation box (e.g., a cubic box) and solvate the system with a chosen water model (e.g., TIP3P or SPC/E). The choice of water model can influence the simulation results, and it is advisable to use a model that is compatible with the chosen protein force field. [8][9][10] * Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the solute and the solvent.
-
-
Equilibration:
-
Perform a two-stage equilibration process.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to relax around the solute. During this step, it is common to apply position restraints to the heavy atoms of the protein and ligand.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to bring the system to the desired temperature and pressure.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time to allow the system to explore its conformational space. The length of the simulation will depend on the specific research question, but simulations of 100 ns or longer are now common for studying protein-ligand interactions.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms to assess their stability over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.
-
Interaction Energy: Calculate the non-bonded interaction energy between the protein and the ligand to get a qualitative measure of the binding strength.
-
-
Part 4: Binding Free Energy Calculation
To obtain a more quantitative estimate of the binding affinity, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). [11][12]These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models.
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Trajectory Extraction:
-
Extract snapshots from the equilibrated portion of the production MD trajectory. It is important to use a sufficient number of snapshots to ensure convergence of the calculated free energy.
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the binding free energy using the MM/PBSA equation: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each G term is composed of the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.
-
There are several tools available for performing MM/PBSA calculations, such as g_mmpbsa for GROMACS.
-
-
Analysis of Results:
-
Average the binding free energies calculated from all the snapshots to obtain the final estimate of the binding affinity.
-
It is also possible to decompose the binding free energy into contributions from individual residues, which can help to identify the key residues involved in binding.
-
Table 2: Example MM/PBSA Results
| Energy Component | Average Value (kcal/mol) |
| Van der Waals | -45.2 |
| Electrostatic | -15.8 |
| Polar Solvation | +30.5 |
| Non-polar Solvation | -5.1 |
| ΔG_binding | -35.6 |
It is important to note that MM/PBSA and MM/GBSA are approximate methods and have their limitations. [13][14][15]The calculated absolute binding free energies may not always be in perfect agreement with experimental values, but these methods are generally reliable for ranking the binding affinities of a series of related compounds.
Visualization and Interpretation of Results
High-quality visualization is essential for interpreting the results of a molecular modeling study and for communicating the findings to a wider audience. [16][17][18][19][20]
Sources
- 1. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Insilico Case Study | Life Sciences | AWS [aws.amazon.com]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Keeping Only Relevant Water Molecules in GROMACS Simulations – SAMSON Blog [blog.samson-connect.net]
- 11. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PyMOL: A Step-by-Step Guide to Creating Publication-Quality Molecular Visualization Figures and 3D Protein Models | PPTX [slideshare.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Making Pretty Pictures with PyMOL | Oxford Protein Informatics Group [blopig.com]
- 20. scribd.com [scribd.com]
Methodological & Application
synthesis of BTK inhibitors from 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
An Application Guide to the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors from 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling element in the B-cell antigen receptor (BCR) pathway.[1][2] Its critical role in the proliferation, differentiation, and survival of B-cells has made it a high-value therapeutic target for a range of B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), as well as autoimmune disorders like rheumatoid arthritis.[1][3] Small-molecule inhibitors that selectively block BTK activity have emerged as a cornerstone of targeted therapy in these diseases.[2]
The 8-amino-imidazo[1,5-a]pyrazine core represents a privileged scaffold in the design of potent and highly selective BTK inhibitors.[4][5] The 8-amino group is strategically positioned to form crucial hydrogen-bond interactions with the hinge region of the BTK active site, while the C1 and C3 positions provide vectors for introducing substituents that can occupy adjacent pockets, thereby modulating potency and pharmacokinetic properties.[6]
This application note provides a detailed protocol and technical guidance for the synthetic elaboration of This compound , a versatile and advanced intermediate for the rapid generation of novel BTK inhibitors. We will focus on the application of palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust and widely adopted C-C bond-forming reaction in pharmaceutical development, to functionalize the C1 position.[7][8]
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The 1-iodo substituent on the imidazo[1,5-a]pyrazine core is an ideal handle for synthetic diversification. Its reactivity in palladium-catalyzed reactions allows for the efficient introduction of a wide array of aryl and heteroaryl moieties, which are common features in kinase inhibitors.
Logical Workflow for BTK Inhibitor Synthesis
The overall synthetic workflow is a convergent approach, coupling the core heterocyclic intermediate with a desired boronic acid derivative to rapidly access the final target molecule.
Caption: General workflow for synthesizing BTK inhibitors.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the imidazo[1,5-a]pyrazine core, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Protocol: Synthesis of a Model BTK Inhibitor
This protocol details the synthesis of a representative BTK inhibitor, 1-(4-(1H-pyrazol-4-yl)phenyl)-3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine , via Suzuki-Miyaura coupling. This target incorporates a pyrazole-substituted phenyl group, a common motif in kinase inhibitors for enhancing potency and solubility.
Materials and Reagents
| Role | Chemical Name | Formula | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) |
| Starting Material | This compound | C₁₀H₁₃IN₄ | 328.14 | 1.0 | 328 mg |
| Coupling Partner | 4-(1H-Pyrazol-4-yl)phenylboronic acid | C₉H₉BN₂O₂ | 187.99 | 1.2 | 226 mg |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.05 | 37 mg |
| Base | Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.5 | 815 mg |
| Solvent | 1,4-Dioxane | C₄H₈O₂ | - | - | 8 mL |
| Solvent | Water | H₂O | - | - | 2 mL |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (328 mg, 1.0 mmol), 4-(1H-pyrazol-4-yl)phenylboronic acid (226 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and cesium carbonate (815 mg, 2.5 mmol).
-
Rationale (Expertise & Experience): The choice of Pd(dppf)Cl₂ is based on its broad utility and effectiveness for coupling heteroaryl halides.[10] Cesium carbonate is a strong, yet non-nucleophilic, base often used to facilitate the transmetalation step, particularly with electron-rich or sterically hindered substrates.[9]
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) species, which is the active catalyst, is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high reaction yield.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-compound is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure product as a solid.
-
Self-Validation (Trustworthiness): The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
-
Troubleshooting Common Issues in Suzuki Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficiently strong or soluble base.3. De-boronation of the coupling partner. | 1. Ensure a thoroughly deoxygenated system. Use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄ or use a solvent system where the base is more soluble.3. Add the boronic acid in portions or use a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Lower the reaction temperature and extend the reaction time.2. Improve the deoxygenation procedure before heating. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities (e.g., excess water).2. Side reaction pathways favored by certain ligand/base combinations. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Screen alternative phosphine ligands (e.g., SPhos, XPhos) or use a different base. |
Conclusion
The intermediate This compound is a powerful building block for the synthesis of next-generation BTK inhibitors. The Suzuki-Miyaura coupling protocol described herein offers a reliable, efficient, and highly modular method for accessing diverse chemical matter. By leveraging this robust synthetic strategy, researchers can rapidly explore the structure-activity relationships around the 8-amino-imidazo[1,5-a]pyrazine core, accelerating the discovery and development of novel therapeutics for B-cell related disorders.
References
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central.
- Application Notes and Protocols for the Synthesis and Purification of (R)-Zanubrutinib. Benchchem.
- How to synthesize Zanubrutinib?. ChemicalBook.
- Process for the preparation of acalabrutinib. Google Patents.
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed.
- Process for the preparation of acalabrutinib and its intermediates. Google Patents.
- Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications.
- The Development of BTK Inhibitors: A Five-Year Update. MDPI.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
Sources
- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.ru [sci-hub.ru]
- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
Application Notes: Profiling 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine and its Analogs Against Bruton's Tyrosine Kinase (BTK)
Introduction
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of potent and selective kinase inhibitors. Within this family, 8-amino-imidazo[1,5-a]pyrazine derivatives have been identified as highly effective, reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine and its analogs as chemical probes to investigate BTK activity. We present detailed protocols for a robust, non-radioactive, luminescence-based biochemical assay, alongside the scientific rationale for key experimental steps and expected data outcomes.
The Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family. It plays an indispensable role in the signal transduction cascade initiated by the B-cell receptor (BCR).[2][5] Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates key downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2). This phosphorylation of PLCγ2 initiates a cascade of second messenger signaling, including inositol trisphosphate (IP3) and diacylglycerol (DAG) production, which in turn leads to calcium mobilization and the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[5] Ultimately, these signaling events are crucial for B-cell proliferation, differentiation, survival, and antibody production.
Signaling Pathway Diagram: BTK in B-Cell Receptor Signaling
Caption: BTK's central role in the B-cell receptor signaling cascade.
Biochemical Assay for BTK Inhibition: The ADP-Glo™ Kinase Assay
To quantify the inhibitory potential of this compound, we recommend a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay platform provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, correlates with BTK activity.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process performed after the initial kinase reaction.[1][5][7]
-
Kinase Reaction: Recombinant BTK enzyme catalyzes the transfer of a phosphate group from ATP to a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)). In the presence of an inhibitor, this reaction is impeded.
-
ADP Detection:
-
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Step 2 (ADP to ATP Conversion & Luminescence): Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to generate a stable luminescent signal.
-
Experimental Workflow Diagram
Caption: Homogeneous, two-step workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocols
Materials and Reagents
-
Recombinant Human BTK enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 (Sigma-Aldrich, Cat. No. P0275 or similar)
-
Dithiothreitol (DTT)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (and/or analogs)
-
DMSO (ACS grade)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol: BTK Inhibition Assay (384-well format)
This protocol is designed for determining the IC₅₀ value of an inhibitor. All steps should be performed at room temperature unless otherwise specified.
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare a working stock of kinase buffer and keep it on ice.
-
Test Compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 1:3 dilutions) in 100% DMSO. A typical starting concentration for the highest dose in the assay might be 100 µM.
-
Prepare an intermediate dilution of each compound concentration by diluting 1:25 in 1X Kinase Buffer (this will result in a 4% DMSO concentration).
-
-
Enzyme Preparation: Dilute the recombinant BTK enzyme in 1X Kinase Buffer to a 2X working concentration. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Substrate/ATP Mix: Prepare a 2X working solution of the Poly(Glu, Tyr) substrate and ATP in 1X Kinase Buffer. The final concentrations in the reaction should be at the Kₘ for ATP (typically 10-25 µM) and a suitable concentration for the substrate (e.g., 0.2 mg/mL).
2. Kinase Reaction Setup:
-
Add 2.5 µL of the intermediate test compound dilutions to the wells of a white, opaque 384-well plate. For 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls, add 2.5 µL of 1X Kinase Buffer with 4% DMSO.
-
Add 2.5 µL of the 2X BTK enzyme solution to all wells except the 'no enzyme' controls. For these controls, add 2.5 µL of 1X Kinase Buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The total reaction volume is now 10 µL .
-
Mix the plate gently and incubate for 60 minutes at 30°C.
3. ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition:
-
Average the luminescence signal from the 'no inhibitor' (Max Signal) and 'no enzyme' (Min Signal) control wells.
-
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Expected Results and Data Interpretation
Based on published data for the 8-amino-imidazo[1,5-a]pyrazine class of BTK inhibitors, compounds are expected to exhibit potent, single-digit nanomolar to low micromolar activity.[2] The tert-butyl group and iodo-substituent on the core of this compound suggest it is designed to occupy specific pockets within the BTK active site.
Below is a table of representative data for analogous compounds from this chemical series, demonstrating the expected potency range.
| Compound ID | R1 | R2 | BTK Enzymatic IC₅₀ (nM) | hPBMC Assay IC₅₀ (nM) |
| Analog 1 | H | H | 1.1 | 10 |
| Analog 2 | 3-F | H | 0.1 | 2 |
| Analog 3 | H | 2-Cl | 2.5 | 30 |
| Analog 4 | H | 3-OMe | 0.9 | 15 |
| Data adapted from Liu, J. et al. (2016). ACS Medicinal Chemistry Letters.[2] |
Researchers testing this compound should expect to generate a dose-response curve that allows for the calculation of a precise IC₅₀ value. This value is critical for structure-activity relationship (SAR) studies, for selecting appropriate concentrations in cell-based assays, and for comparing the potency of new analogs.
Conclusion
The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a promising starting point for the development of potent and selective BTK inhibitors. The detailed protocols provided herein, utilizing the robust and sensitive ADP-Glo™ Kinase Assay, offer a reliable framework for researchers to accurately determine the inhibitory activity of compounds such as this compound. This enables a deeper understanding of their mechanism of action and facilitates their advancement in drug discovery programs targeting B-cell driven pathologies.
References
-
Wiestner, A. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology, 30(34), 4177-4179. [Link]
-
Pal, K., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 657158. [Link]
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]
-
BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]
-
Liu, J., et al. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. Bioorganic & Medicinal Chemistry Letters, 30(17), 127390. [Link]
-
Sakthivel, S., et al. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of Applied Pharmaceutical Science, 15(10), 114-122. [Link]
-
Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]
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- 3. Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. This compound - Imidazopyrazines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
Application Notes and Protocols for Cell-Based Assays with 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: Characterizing a Novel Imidazo[1,5-a]pyrazine Derivative
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including critical signaling kinases.[1][2][3] This document provides a comprehensive guide for researchers to investigate the cellular effects of a novel derivative, 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (hereafter referred to as Cmpd-X). Cmpd-X is a bioactive small molecule with potential applications in drug discovery.[4]
Given the established precedent for this chemical class as kinase inhibitors, a primary hypothesis is that Cmpd-X exerts its effects by modulating key cellular signaling pathways, potentially leading to cytotoxicity and the induction of apoptosis in target cells. This guide outlines a logical, multi-step workflow to test this hypothesis, starting with broad assessments of cell viability and progressing to more mechanistic assays.
The protocols herein are designed to be robust and self-validating, providing researchers with the tools to determine the dose-dependent efficacy, mechanism of cell death, and potential signaling pathways affected by Cmpd-X.
Experimental Workflow: From Cellular Phenotype to Mechanism
A well-designed experimental plan is crucial for generating reliable and interpretable data.[5][6] The proposed workflow begins with a primary screen to assess the compound's general effect on cell health, followed by secondary assays to elucidate the specific mechanism of action.
Figure 1: A streamlined workflow for characterizing the cellular effects of Cmpd-X, moving from a broad viability screen to specific mechanistic assays.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity and the calculation of an IC₅₀ (half-maximal inhibitory concentration) value for Cmpd-X.
Materials:
-
This compound (Cmpd-X)
-
MTT (5 mg/mL in sterile PBS)[8]
-
Solubilization Solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or SDS-HCl solution)[8][9]
-
Appropriate cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 570-590 nm
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a density of 7.5 x 10⁴ cells/mL.[8]
-
Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate.[8]
-
Include wells for "no-cell" blanks (medium only) to serve as a background control.[8]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of Cmpd-X in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cmpd-X. Include vehicle control wells (medium with DMSO only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals or the cell layer.[8]
-
Add 150 µL of MTT solvent (solubilization solution) to each well to dissolve the crystals.[7][8]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis and Expected Results:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of Cmpd-X and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
| Cmpd-X Conc. (µM) | Average Absorbance (590nm) | % Viability vs. Control |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 0.3 | 1.15 | 92.0% |
| 1.0 | 0.98 | 78.4% |
| 3.0 | 0.65 | 52.0% |
| 10 | 0.28 | 22.4% |
| 30 | 0.11 | 8.8% |
| 100 | 0.09 | 7.2% |
| Table 1: Example data from an MTT assay showing a dose-dependent decrease in cell viability upon treatment with Cmpd-X. The calculated IC₅₀ for this dataset would be approximately 3 µM. |
Protocol 2: Quantifying Apoptosis with Caspase-Glo® 3/7 Assay
Scientific Rationale: A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Apoptosis is a highly regulated process characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[11] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[11][12]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)[13]
-
Cells and Cmpd-X as described in Protocol 1
-
White-walled, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Step-by-Step Protocol:
-
Assay Setup:
-
Seed cells and treat with Cmpd-X in a white-walled 96-well plate as described in Protocol 1. Use concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀).
-
Include a positive control (e.g., staurosporine, 1 µM) known to induce apoptosis, a vehicle control, and a no-cell blank.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, which typically involves dissolving the lyophilized substrate in the provided buffer.[13][14]
-
Equilibrate the reagent and the cell plate to room temperature.[12][14]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11][12] This single addition lyses the cells and initiates the luminescent reaction.
-
-
Incubation and Measurement:
Data Analysis and Expected Results:
-
Subtract the average luminescence from the "no-cell" blank wells.
-
Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the average luminescence of the vehicle control.
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | 15,000 | 1.0 |
| Cmpd-X | 1.5 (0.5x IC₅₀) | 45,000 | 3.0 |
| Cmpd-X | 3.0 (1x IC₅₀) | 120,000 | 8.0 |
| Cmpd-X | 6.0 (2x IC₅₀) | 135,000 | 9.0 |
| Staurosporine (Positive Control) | 1.0 | 150,000 | 10.0 |
| Table 2: Example data from a Caspase-Glo® 3/7 assay demonstrating a dose-dependent increase in executioner caspase activity, indicating apoptosis. |
Protocol 3: Investigating Signaling Pathway Modulation by Western Blot
Scientific Rationale: Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15] By probing for the phosphorylation status of key signaling proteins, one can infer the activity of upstream kinases. Since many imidazo[1,5-a]pyrazine derivatives are kinase inhibitors, a logical next step is to examine a common pro-survival signaling pathway like the PI3K/Akt pathway. A decrease in the phosphorylation of Akt (p-Akt) relative to total Akt would suggest that Cmpd-X inhibits this pathway, providing a mechanistic link to the observed apoptosis.
Hypothesized Signaling Pathway:
Figure 2: Hypothesized mechanism where Cmpd-X inhibits the PI3K/Akt pathway, leading to decreased p-Akt and subsequent induction of apoptosis.
Materials:
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody[15]
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15]
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol:
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Cmpd-X (e.g., vehicle, 1x IC₅₀, 2x IC₅₀) for a shorter duration (e.g., 2, 6, or 12 hours) to capture signaling events that precede cell death.
-
Wash cells with ice-cold PBS and lyse by adding 100 µL of lysis buffer per well. Scrape cells and transfer to a microcentrifuge tube.[15]
-
Sonicate briefly to shear DNA and clarify the lysate by centrifugation.[15]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize samples to equal protein amounts (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total Akt and a loading control like GAPDH.
-
Data Analysis and Expected Results:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
A dose-dependent decrease in the ratio of p-Akt to total Akt, as shown in the example table below, would support the hypothesis that Cmpd-X inhibits the PI3K/Akt pathway.
| Treatment | p-Akt / Total Akt Ratio (Normalized) |
| Vehicle | 1.00 |
| Cmpd-X (3 µM) | 0.45 |
| Cmpd-X (6 µM) | 0.15 |
| Table 3: Example Western blot quantification showing reduced Akt phosphorylation upon treatment with Cmpd-X. |
Conclusion
This guide provides a structured, hypothesis-driven approach to characterizing the cellular activity of this compound. By systematically applying these validated cell-based assays, researchers can efficiently move from initial phenotypic observations to a deeper mechanistic understanding. The combination of viability, apoptosis, and pathway-specific protein analysis will generate a comprehensive profile of the compound's biological effects, providing a solid foundation for further drug development efforts.
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- Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [URL: https://www.researchgate.
- Thermo Fisher Scientific. CyQUANT™ MTT Cell Proliferation Assay Kit Protocol. [URL: https://www.thermofisher.
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- Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868–885. [URL: https://pubmed.ncbi.nlm.nih.gov/17095233/]
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Application Note: Derivatization of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules targeting a range of biological targets, including critical signaling enzymes like Bruton's tyrosine kinase (BTK).[1][2] This application note provides a detailed guide for the strategic derivatization of a key intermediate, 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for diversification at two key vectors: the C1-iodo and the N8-amine positions. Methodologies covered include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings at the C1 position, and amide bond formation at the N8-amino group. The causality behind experimental choices, self-validating analytical workflows, and the logical framework for building a compound library for SAR exploration are discussed in depth.
Introduction: The Strategic Value of the Imidazo[1,5-a]pyrazine Core
The 8-amino-imidazo[1,5-a]pyrazine core is a cornerstone for the development of potent and selective enzyme inhibitors. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions within ATP-binding sites of kinases. For instance, derivatives of this scaffold have been successfully developed as reversible inhibitors of BTK, a key mediator in B-cell receptor signaling implicated in autoimmune diseases like rheumatoid arthritis.[1][2]
The starting material, This compound , offers two orthogonal handles for chemical modification:
-
C1-Iodo Position: An ideal site for introducing diverse aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions. Modifications here can explore hydrophobic pockets, form new hydrogen bonds, or modulate the electronic properties of the heterocyclic system.
-
N8-Amino Position: A nucleophilic site perfectly suited for acylation to form amides. This vector allows for the exploration of solvent-exposed regions of a binding site, enabling the optimization of pharmacokinetic properties and the introduction of additional interaction points.
This guide provides robust protocols to systematically explore the chemical space around these two positions, enabling researchers to build a focused library of analogs for detailed SAR analysis.
Derivatization Strategy Workflow
A logical workflow is essential for efficiently exploring SAR. The proposed strategy involves parallel synthesis to generate a matrix of compounds, diversifying first at one position and then using those intermediates to diversify at the second.
Sources
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- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine quantification
Application Note & Protocol: AN-3TBI-01
Topic: High-Performance Analytical Methods for the Quantification of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine in Pharmaceutical and Biological Matrices
Abstract
This document provides comprehensive, validated analytical methodologies for the precise and accurate quantification of this compound, a novel heterocyclic amine of interest in pharmaceutical development. Recognizing the distinct analytical challenges posed by different sample matrices, this guide is bifurcated into two core protocols. Method 1 details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the analyte in complex biological matrices such as human plasma, suitable for pharmacokinetic and toxicokinetic studies. Method 2 outlines a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and impurity profiling of the active pharmaceutical ingredient (API) and its finished dosage forms. Both methods are designed to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction and Analyte Profile
This compound is a nitrogen-containing heterocyclic compound. The accurate measurement of this analyte is critical throughout the drug development lifecycle, from early preclinical evaluation to quality control in manufacturing. Its chemical structure presents distinct features that inform the analytical strategy:
-
Basic Amine Group (-NH₂): The primary amine at the 8-position is basic, making the molecule's charge state pH-dependent. This property is exploited for selective sample extraction and is ideal for generating a strong signal in positive-ion electrospray ionization mass spectrometry (ESI+).[4]
-
Hydrophobic Moiety: The tert-butyl group imparts significant hydrophobicity, promoting strong retention on reversed-phase chromatographic columns (e.g., C18) and enabling efficient extraction into organic solvents.[5]
-
Iodine Atom: The presence of a heavy iodine atom results in a high molecular weight, placing the molecule in a region of the mass spectrum with potentially lower background noise.
-
Chromophore: The fused aromatic ring system serves as a strong chromophore, allowing for sensitive ultraviolet (UV) detection.
Analyte Properties (Predicted)
| Property | Value | Rationale for Analytical Strategy |
| Chemical Structure | See Figure 1 | Guides prediction of fragmentation patterns and chromatographic behavior. |
| Molecular Formula | C₁₀H₁₃IN₄ | Used for exact mass calculations. |
| Molecular Weight | 316.15 g/mol | Precursor ion for MS will be [M+H]⁺ at m/z 317.0. |
| Predicted pKa | ~4.5-5.5 (Amine) | Molecule will be positively charged at pH < 4, ideal for ESI+ and cation-exchange SPE. |
| Predicted LogP | ~2.5-3.0 | Indicates sufficient hydrophobicity for reversed-phase LC and liquid-liquid extraction. |
Method 1: Quantification in Human Plasma via LC-MS/MS
This method is designed for high-sensitivity bioanalysis, providing a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies where plasma concentrations are expected to be low. The "gold standard" approach of LC-MS/MS is employed for its unparalleled selectivity and sensitivity in complex biological matrices.[1][6][7]
Principle of Bioanalytical Quantification
The core of this method involves isolating the analyte from plasma proteins and phospholipids, chromatographically separating it from endogenous interferences, and detecting it using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][8] An internal standard (IS), ideally a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-labeled), is spiked into the sample at the beginning of the workflow to correct for variability in sample processing and instrument response.
Experimental Protocol: Sample Preparation
Effective sample preparation is paramount to minimize matrix effects and ensure robust, reproducible results.[6][7][9] Protein precipitation followed by liquid-liquid extraction (LLE) is recommended for its efficiency and cost-effectiveness.
Workflow Diagram: Bioanalytical Sample Preparation
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Application Notes and Protocols for the Large-Scale Synthesis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, a key heterocyclic intermediate in pharmaceutical research and development. The synthetic strategy is designed for scalability, focusing on process efficiency, safety, and high purity of the final product. This protocol details a two-step synthesis commencing with the construction of the 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine core via a condensation-cyclization reaction, followed by a regioselective iodination. The rationale behind the choice of reagents and reaction conditions is discussed in depth to provide a thorough understanding of the process.
Introduction
Imidazo[1,5-a]pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The unique structural scaffold of these molecules allows for versatile functionalization, leading to the development of potent inhibitors for various biological targets. The title compound, this compound (CAS No.: 1320267-01-3), is a valuable building block in the synthesis of more complex drug candidates, particularly in the development of kinase inhibitors.[2] The presence of the iodo group at the 1-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) of novel therapeutic agents.
This application note presents a robust and scalable synthetic route to this important intermediate, addressing the challenges often encountered in large-scale heterocyclic synthesis.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the imidazo[1,5-a]pyrazine core with the desired tert-butyl substituent at the 3-position. This is followed by a regioselective iodination at the electron-rich 1-position of the heterocyclic system.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine
The initial step focuses on the construction of the core heterocyclic structure. This is achieved through the reaction of a commercially available diamine with an aldehyde, a common strategy for the formation of fused imidazole rings.[3][4]
Reaction Mechanism
The formation of the imidazo[1,5-a]pyrazin-8-amine core proceeds through an initial condensation of 2,3-diaminopyrazine with pivalaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic heterocyclic system.
Caption: Proposed reaction mechanism for the formation of the imidazo[1,5-a]pyrazine core.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,3-Diaminopyrazine | 4855-94-9 | 110.12 | 1.0 |
| Pivalaldehyde | 630-19-3 | 86.13 | 1.1 |
| Acetic Acid | 64-19-7 | 60.05 | Catalytic |
| Ethanol | 64-17-5 | 46.07 | Solvent |
| Activated Carbon | 7440-44-0 | 12.01 | - |
Procedure:
-
To a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-diaminopyrazine (1.0 eq) and ethanol (10 volumes).
-
Stir the mixture at room temperature until the 2,3-diaminopyrazine is fully dissolved.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Slowly add pivalaldehyde (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add activated carbon (5% w/w of the starting material) and stir for 30 minutes to decolorize the solution.
-
Filter the mixture through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine as a solid.
Part 2: Synthesis of this compound
The final step in the synthesis is the regioselective iodination of the electron-rich imidazo[1,5-a]pyrazine core. N-Iodosuccinimide (NIS) is an effective and mild electrophilic iodinating agent for such transformations.[5][6]
Reaction Mechanism
The iodination proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is highly activated towards electrophilic attack, and the C1 position is electronically favored for substitution.
Caption: Electrophilic iodination of the imidazo[1,5-a]pyrazine core with NIS.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine | - | 190.25 | 1.0 |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 1.05 |
| Acetonitrile | 75-05-8 | 41.05 | Solvent |
| Sodium thiosulfate | 7772-98-7 | 158.11 | - |
Procedure:
-
In a reaction vessel protected from light, dissolve 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine (1.0 eq) in acetonitrile (15 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NIS.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Large-Scale Synthesis and Safety Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure a safe and efficient process.
-
Thermal Safety: The condensation reaction in Step 1 is exothermic. On a large scale, the addition of pivalaldehyde should be controlled to manage the heat evolution. A jacketed reactor with efficient cooling is recommended.
-
Reagent Handling: Pivalaldehyde is a flammable liquid and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. N-Iodosuccinimide is a light-sensitive and moisture-sensitive solid. It should be stored in a cool, dark, and dry place.
-
Work-up and Purification: For large-scale purification, recrystallization is generally preferred over chromatography for the intermediate in Step 1 due to cost and efficiency. For the final product, if high purity is required, column chromatography may be necessary, but optimization of the crystallization process is encouraged to minimize its use.
-
Waste Management: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations.
Conclusion
This application note provides a detailed and practical guide for the large-scale synthesis of this compound. The described two-step protocol is robust, scalable, and utilizes readily available starting materials and reagents. By following the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this key intermediate for their discovery and development programs.
References
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A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances. [Link][7]
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Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. [Link][3]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. [Link]
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Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed. [Link][1]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link][2]
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. OUCI. [Link][8]
-
Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry. [Link][9]
-
Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. ResearchGate. [Link]
-
Kinetics of the Reaction between Aromatic Aldehydes and 1,5‐Diamino‐4,8‐Dihydroxypyridazino[4,5‐d]Pyridazine. ResearchGate. [Link]
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Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. [Link][10]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link][11]
-
NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. ResearchGate. [Link][5]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link][6]
-
Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1][3][7]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Google Patents.
-
One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. ResearchGate. [Link]
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Application Notes: 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine as a Versatile Intermediate for the Development of Bruton's Tyrosine Kinase (BTK) Inhibitors
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Application Notes and Protocols for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Introduction
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine is a complex heterocyclic molecule with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a sterically demanding tert-butyl group, a reactive iodo-substituent, and a nucleophilic amine on an imidazo[1,5-a]pyrazine core, necessitates specific handling and storage procedures to ensure its stability and integrity. This guide provides a comprehensive overview of the best practices for researchers, scientists, and drug development professionals working with this compound. The protocols outlined herein are designed to mitigate degradation from light, atmospheric oxygen, and moisture, thereby ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties and Stability Profile
While specific experimental data for this compound is not extensively published, its chemical liabilities can be inferred from its constituent functional groups. The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that can be susceptible to oxidation, while the carbon-iodine bond is known to be the weakest of the carbon-halogen bonds, making it prone to cleavage, particularly when exposed to light or heat[1]. The primary amine group attached to the heterocyclic ring can also be susceptible to oxidative degradation[2][3].
| Property | Inferred Characteristic/Value | Rationale and Key Considerations |
| Molecular Formula | C₁₀H₁₃IN₄ | - |
| Molecular Weight | 316.14 g/mol | - |
| Appearance | Likely a solid (off-white to yellow/brown) | The presence of an iodo group and a complex aromatic system can lead to coloration, which may intensify upon degradation[1]. |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, DCM, Methanol) | The bulky tert-butyl group and aromatic nature suggest solubility in common organic solvents. Aqueous solubility is expected to be low. |
| Light Sensitivity | High | The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to UV or visible light, leading to the formation of radical species and subsequent decomposition[1][4][5]. |
| Air Sensitivity | Moderate to High | The 8-amino group and the electron-rich imidazopyrazine ring can be susceptible to oxidation by atmospheric oxygen, potentially leading to the formation of N-oxides or other degradation products[2][6]. |
| Moisture Sensitivity | Moderate | While not pyrophoric, prolonged exposure to moisture can facilitate hydrolytic decomposition, especially if acidic or basic impurities are present. Adsorbed moisture on glassware is a common issue[7]. |
| Thermal Stability | Moderate | Elevated temperatures can accelerate the degradation processes, particularly the cleavage of the C-I bond. Long-term storage at room temperature is not recommended[8]. |
Safety and Hazard Information
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it must be handled with the precautions appropriate for a novel, biologically active compound of unknown toxicity.
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[9][10].
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles[9][11].
-
Avoid inhalation of dust or vapors. Do not allow the compound to come into contact with skin or eyes[12][13].
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention[14][15].
-
Assume the compound is toxic and handle it accordingly[10][13].
Recommended Storage Protocols
Proper storage is critical to maintaining the purity and activity of this compound. The primary objectives are to protect it from light, oxygen, and moisture.
Short-Term Storage (up to 1-2 weeks):
-
Temperature: 2-8°C in a refrigerator.
-
Container: Amber glass vial with a tightly sealed cap. For added protection, wrap the vial in aluminum foil[1][9].
-
Atmosphere: Displace the air in the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Long-Term Storage (greater than 2 weeks):
-
Temperature: -20°C in a freezer is strongly recommended to minimize degradation[4][8].
-
Container: Amber glass vial with a PTFE-lined cap to ensure an airtight seal. The vial should be placed inside a secondary container with a desiccant.
-
Atmosphere: The compound should be stored under a positive pressure of an inert gas (argon or nitrogen).
The following flowchart provides a decision-making guide for the appropriate storage of this compound.
Caption: Workflow for preparing a stock solution of the compound.
Protocol for Aliquotting and Dilution
To avoid repeated freeze-thaw cycles of the main stock solution, it is advisable to prepare single-use aliquots.
-
Preparation of Aliquots:
-
Following the preparation of the stock solution as described in Protocol 4.1, immediately portion the solution into smaller, single-use amber vials.
-
Perform the transfer in a glove box or under a positive flow of inert gas to minimize atmospheric exposure.[16]
-
-
Storage of Aliquots:
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store the aliquots at -20°C.
-
-
Use of Aliquots:
-
When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
For further dilutions, use appropriately degassed solvents.
-
Concluding Remarks
The chemical nature of this compound dictates that careful handling and storage are paramount for its effective use in research and development. The key environmental factors to control are light, oxygen, and moisture. By implementing the protocols detailed in this guide, researchers can significantly mitigate the risk of degradation, thereby ensuring the integrity of the compound and the validity of their experimental outcomes. Always prioritize safety by using appropriate personal protective equipment and working in a well-ventilated environment.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (URL: [Link])
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Lowe, D. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. (URL: [Link])
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. (URL: [Link])
-
University of Regensburg. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. (URL: [Link])
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. (URL: [Link])
-
PubChem. 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide. National Library of Medicine. (URL: [Link])
-
Galyametdinov, Y. G., et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. (URL: [Link])
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. (URL: [Link])
-
Zakhary, A. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. (URL: [Link])
-
MIT OpenCourseWare. (n.d.). Lab Safety Guidelines | Applied Molecular Biology Lab. (URL: [Link])
-
MBP Inc. (2023). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. (URL: [Link])
-
Angene Chemical. (2023). Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. (URL: [Link])
-
Tang, Y., et al. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. (URL: [Link])
-
University of Leicester. (2015). Oxidation and rearrangement in nitrogen heterocyclic chemistry. (URL: [Link])
-
ResearchGate. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (URL: [Link])
-
Dispendix. (2024). Improving Long-Term Compound Storage in I.DOT Source Plates. (URL: [Link])
-
CDMS.net. (2015). SAFETY DATA SHEET. (URL: [Link])
-
ResearchGate. (2019). Imidazo[1,2-a]pyrazines. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. (URL: [Link])
-
TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (URL: [Link])
-
MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. (URL: [Link])
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. (URL: [Link])
-
PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (URL: [Link])
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Application Notes and Protocols: 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the characterization and application of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine as a potential chemical probe. While this molecule is commercially available, its biological targets and mechanism of action are not yet fully elucidated. These notes are designed to guide the researcher through the essential workflows required to validate this compound as a selective probe, from initial physicochemical characterization to in-cell target engagement and downstream pathway analysis. Based on the known bioactivity of the imidazo[1,5-a]pyrazine scaffold, which is found in several kinase inhibitors, we will proceed with the hypothesis that this compound may target the protein kinome.[1] The protocols provided herein are therefore tailored to the validation of a putative kinase inhibitor but are broadly applicable to other target classes.
Introduction to Chemical Probes & the Imidazo[1,5-a]pyrazine Scaffold
A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein in cells and in vivo.[2] Unlike a drug, a probe's primary purpose is not therapeutic but rather to facilitate research and target validation. The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against various targets, including Bruton's tyrosine kinase (BTK), c-Src, and AMPA receptors.[1][3] Specifically, the 8-amino-imidazo[1,5-a]pyrazine substitution pattern has been identified in potent reversible BTK inhibitors.[1] This precedent provides a strong rationale for investigating this compound as a novel probe for this or other related kinase targets.
Physicochemical Properties & Handling
A thorough understanding of the probe's chemical properties is the foundation for all subsequent biological experiments.
| Property | Value | Source |
| CAS Number | 1320267-01-3 | Vendor Data |
| Molecular Formula | C₁₀H₁₃IN₄ | Vendor Data |
| Molecular Weight | 316.14 g/mol | Vendor Data |
| Appearance | Off-white to yellow solid | Typical |
| Purity | ≥95% (confirm by analysis) | Vendor Data |
| Solubility | Soluble in DMSO, DMF, Methanol | To be determined |
| Stability | To be determined | N/A |
Protocol 2.1: Preparation of Stock Solutions
-
Primary Stock (10 mM): Carefully weigh out 3.16 mg of this compound and dissolve it in 1.0 mL of anhydrous DMSO.
-
Vortexing: Vortex the solution for 5-10 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in low-retention tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.
Protocol 2.2: Aqueous Solubility and Stability Assessment
-
Kinetic Solubility: Prepare serial dilutions of the DMSO stock in phosphate-buffered saline (PBS) at pH 7.4. Use nephelometry or visual inspection after a 1-2 hour incubation at room temperature to determine the concentration at which precipitation occurs.
-
Stability: Incubate the compound at a relevant concentration (e.g., 1 µM) in cell culture medium (with and without 10% FBS) and in PBS at 37°C. Analyze the amount of parent compound remaining at various time points (0, 2, 6, 24 hours) by LC-MS to determine its stability.
Workflow for Target Identification and Validation
The following diagram outlines the comprehensive workflow to identify the molecular target(s) of the probe and validate its utility for biological studies.
Caption: Workflow for validating a novel chemical probe.
Detailed Protocols for Probe Validation
Protocol 4.1: Chemoproteomic Target Identification
This protocol uses an affinity-based approach to pull down cellular proteins that bind to the probe.[4][5][6] The iodo- group on the probe can potentially be used for covalent linkage to a resin, or a derivative with a linker arm and a bio-orthogonal handle (e.g., alkyne) would be synthesized for click-chemistry based approaches.
-
Probe Immobilization (Conceptual): Synthesize an analogue of the probe with a linker and an azide or alkyne group. Covalently attach this analogue to agarose beads (e.g., via CuAAC "click" chemistry).
-
Cell Lysis: Grow cells of interest (e.g., a B-cell lymphoma line like TMD8 if testing the BTK hypothesis) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the clarified cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with unconjugated beads.
-
Washing: Wash the beads extensively (5-7 times) with lysis buffer to remove non-specific binders.
-
Elution: Elute bound proteins using a competitive binder, denaturation (e.g., SDS-PAGE sample buffer), or on-bead digestion with trypsin.
-
Protein Identification: Resolve the eluate by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform in-solution digestion of the total eluate for a more comprehensive proteomic analysis.[4]
Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in the complex environment of an intact cell.[2][7][8][9][10] Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze the amount of the target protein remaining by Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature for each probe concentration. A shift of the melting curve to a higher temperature in the presence of the probe indicates target engagement.[2][7]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 4.3: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry n) in a single, label-free experiment.[11][12]
-
Sample Preparation: Prepare the purified target protein (e.g., recombinant BTK) and the chemical probe in identical, thoroughly degassed buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Mismatched buffers are a common source of error.[13]
-
Concentrations: The concentration of the protein in the sample cell should be 10-50 times the expected KD. The probe concentration in the syringe should be at least 10-fold higher than the protein concentration.[14]
-
Example: For an expected KD of 1 µM, use 20 µM protein in the cell and 200 µM probe in the syringe.
-
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the protein into the sample cell and the probe into the injection syringe.
-
Titration: Perform a series of small (e.g., 2-5 µL) injections of the probe into the protein solution, allowing the system to return to thermal equilibrium after each injection.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (kcal/mol vs. molar ratio) to a suitable binding model (e.g., one set of sites) to determine the KD, ΔH, and stoichiometry (n).
Protocol 4.4: Western Blotting for Downstream Pathway Analysis
Once target engagement is confirmed, Western blotting can be used to determine if the probe modulates the downstream signaling pathway of its target.[3][15][16][17][18] For a kinase like BTK, this would involve assessing the phosphorylation status of its known substrates.
-
Cell Treatment and Lysis: Treat cells with the probe at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-PLCγ2 for BTK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total PLCγ2) and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and assess changes in phosphorylation relative to total protein.
Conclusion and Future Directions
References
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Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved January 18, 2026, from [Link]
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Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 18, 2026, from [Link]
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- García-Castaño, D., Barreto-Zúñiga, R., & Correa-Bustos, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1252.
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Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved January 18, 2026, from [Link]
- Hosseini, S. A., & Jennison, R. (2018). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Journal of Advanced Medical Sciences and Applied Technologies, 4(1), 1-10.
- Jireš, J., & Černý, J. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189684.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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National Center for Biotechnology Information. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PubMed Central. Retrieved January 18, 2026, from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 18, 2026, from [Link]
- O'Brien, R., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2, 45-51.
- Pelish, H. E., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry.
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Piatkov, K., & Rochester, C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved January 18, 2026, from [Link]
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Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved January 18, 2026, from [Link]
- Rossi, A. M., & Taylor, C. W. (2011). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 741, 1-12.
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ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved January 18, 2026, from [Link]
- Rodriguez, D. B., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1252.
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TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 18, 2026, from [Link]
- Thermo Fisher Scientific. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Thermo Fisher Scientific.
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ResearchGate. (2025). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved January 18, 2026, from [Link]
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Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved January 18, 2026, from [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 18, 2026, from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 18, 2026, from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (S)-1-bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved January 18, 2026, from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 18, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 18, 2026, from [Link]
-
PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][19][20][21]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Retrieved January 18, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Retrieved January 18, 2026, from [Link]
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Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Retrieved January 18, 2026, from [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 18, 2026, from [Link]
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mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
improving yield of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine synthesis
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested advice to help you overcome common synthetic challenges and optimize your reaction yields.
Proposed Synthetic Pathway
The synthesis of this compound is typically approached via a two-step process. First, the core heterocyclic structure, 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine, is assembled. This is followed by a regioselective iodination at the C1 position, which is highly activated by the electron-donating nature of the fused imidazole and pyrazine rings.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This guide is structured in a question-and-answer format to address specific problems you may encounter during the synthesis.
Step 1: Synthesis of 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine (Precursor)
Question 1: My yield for the precursor is very low, and I recover a significant amount of the starting pyrazine-2,3-diamine. What is causing this?
Answer: This issue typically points to incomplete condensation or cyclization. Here are the primary causes and solutions:
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Inefficient Imine Formation: The initial condensation between the diamine and pivalaldehyde to form the imine intermediate is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of this reaction. If not effectively removed, the equilibrium will favor the starting materials.
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Solution: While some protocols use an acid catalyst, ensure your reaction conditions facilitate water removal. If using a solvent like ethanol or methanol, consider adding molecular sieves to sequester water as it forms. Alternatively, performing the reaction in a solvent like toluene with a Dean-Stark apparatus can be highly effective.
-
-
Oxidation Conditions: The subsequent oxidative cyclization is crucial.
-
Causality: Insufficient oxidant or suboptimal reaction temperature will lead to incomplete conversion of the dihydro-imidazopyrazine intermediate to the final aromatic product.
-
Solution: If using iodine (I₂) as a catalyst, it serves as a mild oxidant that is regenerated by air.[1][2] Ensure the reaction is open to the air or that air is bubbled through the mixture. If the reaction remains sluggish, a stronger oxidant might be needed, but this risks side product formation. Increasing the reaction temperature can also drive the reaction to completion.
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Question 2: I am observing the formation of multiple side products that are difficult to separate from my desired precursor. How can I improve selectivity?
Answer: Side product formation often arises from competing reactions or over-oxidation.
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Causality: The pyrazine-2,3-diamine has two equivalent amino groups. It's possible for the aldehyde to react at both sites, leading to polymeric materials, especially if the aldehyde concentration is too high locally. Overly harsh oxidation conditions can also lead to degradation of the electron-rich imidazopyrazine ring system.
-
Solutions:
-
Slow Addition: Add the pivalaldehyde solution dropwise to the solution of the diamine at a controlled temperature. This maintains a low concentration of the aldehyde, favoring the 1:1 condensation product.
-
Control the Stoichiometry: Use a precise 1:1 molar ratio of the diamine to the aldehyde. A slight excess of the diamine can sometimes help minimize the formation of bis-adducts.
-
Milder Conditions: If you suspect product degradation, reduce the reaction temperature and ensure you are using a mild oxidant like catalytic I₂ with air, rather than a stoichiometric amount of a harsh oxidant.
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Step 2: Iodination of 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine
Question 1: The iodination reaction is not proceeding, or the conversion is very low. I am recovering the precursor almost quantitatively.
Answer: Failure of the iodination step typically points to issues with the electrophilicity of the iodine source or deactivation of the substrate.
-
Causality: The C1 position of the imidazo[1,5-a]pyrazine ring is electron-rich and susceptible to electrophilic attack. However, the basic nitrogen atoms in the ring system can be protonated by trace acids, deactivating the ring towards electrophilic substitution. Furthermore, the chosen iodinating agent may not be sufficiently reactive.
-
Solutions:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is generally more reactive than molecular iodine (I₂) and is often the reagent of choice for electron-rich heterocycles.[3] If using I₂, an activating agent (an oxidant like TBHP or a Lewis acid) is often required to generate a more potent electrophilic iodine species (I⁺).[4]
-
Solvent and Temperature: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are preferred. Polar aprotic solvents like DMF can accelerate the reaction but may complicate workup. Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier.
-
Neutralize Trace Acids: Ensure your starting material and solvent are free of acid. You can add a non-nucleophilic base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge any protons that might be generated.
-
Caption: Decision tree for troubleshooting low iodination yield.
Question 2: I am observing the formation of a di-iodinated product. How can I improve the regioselectivity for mono-iodination at C1?
Answer: The formation of di-iodinated species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Causality: The imidazo[1,5-a]pyrazine ring has multiple activated positions. While C1 is generally the most nucleophilic, other positions can react under forcing conditions, especially after the first iodine atom is attached.
-
Solutions:
-
Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the iodinating agent (e.g., NIS). Using a large excess will inevitably lead to multiple iodinations.
-
Lower the Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This reduces the overall reactivity and enhances selectivity for the most activated site.
-
Slow Reagent Addition: Add the iodinating agent in portions or as a solution dropwise over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
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| Parameter | Condition A (High Selectivity) | Condition B (Risk of Over-Iodination) | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Large excess of I₂/Oxidant | NIS provides a controlled source of electrophilic iodine. |
| Equivalents | 1.0 - 1.1 eq | > 1.5 eq | Prevents reaction at less activated sites. |
| Temperature | 0 °C to Room Temperature | Reflux | Lower temperature increases selectivity for the most kinetically favored product. |
| Addition Method | Slow, dropwise addition | Single, rapid addition | Maintains a low concentration of the electrophile. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the iodination step? A: The most critical parameter is controlling the reactivity of the electrophilic iodine source. This is best achieved by using a reliable reagent like N-Iodosuccinimide (NIS) at a controlled temperature (starting at 0 °C) and with precise stoichiometry (1.0-1.1 equivalents). This balance ensures complete conversion of the starting material while preventing the formation of over-iodinated side products.
Q2: How can I confirm that the iodine has been installed at the C1 position and not elsewhere? A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the proton on the C8-amine and the iodinated C1 carbon, confirming the regiochemistry. Additionally, a Nuclear Overhauser Effect (NOE) experiment may show a spatial correlation between the tert-butyl protons (at C3) and a proton at the C5 position, helping to assign the ring protons and confirm the overall structure.
Q3: Are there alternative, milder iodinating agents I can use if my substrate is proving to be unstable? A: Yes. If NIS is too harsh, you can try using iodine (I₂) in the presence of a mild base like sodium bicarbonate. This in-situ generation of a less aggressive electrophile can sometimes provide the desired product without degradation. Another option is to use reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH), which can offer different selectivity and reactivity profiles.
Q4: My final product is difficult to purify by column chromatography. Do you have any suggestions? A: The amine functionality in your product can cause it to streak on silica gel. To mitigate this, you can pre-treat your silica with triethylamine (by creating a slurry with your solvent system containing 1% triethylamine and then packing the column). Alternatively, using a different stationary phase, such as alumina (basic or neutral), may provide better separation. If the product is sufficiently stable, a final recrystallization step can be a highly effective method for purification.
Exemplary Protocols
Disclaimer: These are generalized protocols based on analogous reactions and should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine
-
To a solution of pyrazine-2,3-diamine (1.0 eq) in ethanol (0.2 M), add pivalaldehyde (1.05 eq).
-
Add a catalytic amount of iodine (0.1 eq).
-
Stir the mixture at 50 °C open to the atmosphere for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired precursor.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude material via flash column chromatography (consider a triethylamine-treated silica gel) to afford the final product.
References
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Available from: [Link]
-
MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
Low, J. N., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central. Available from: [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Purification of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Welcome to the dedicated technical support center for the purification of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (TIPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this potent bioactive compound. TIPA's structure, featuring a bulky tert-butyl group, a labile iodine substituent, and a basic amine, presents a distinct set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve the desired purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Implication for Purification |
| Iodo-Substituent | The C-I bond can be susceptible to cleavage (deiodination) under certain conditions, such as exposure to light, elevated temperatures, or certain metal catalysts. This can lead to the formation of a major impurity. |
| Basic Amine Group | The primary amine at the 8-position imparts basicity to the molecule. This can cause issues like streaking on silica gel chromatography and requires careful pH control during aqueous workups. |
| Tert-butyl Group | This bulky, lipophilic group significantly influences the molecule's solubility, generally favoring less polar organic solvents. |
| Aromatic Heterocycle | The imidazo[1,5-a]pyrazine core is a fused aromatic system, which can participate in π-π stacking interactions. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of TIPA, providing probable causes and actionable solutions.
Problem 1: Low Purity After Column Chromatography - Presence of a Major, Less Polar Impurity.
Observation: Your post-column chromatography fractions show a significant impurity with a higher Rf value (less polar) than your desired product, which corresponds to the mass of the deiodinated analog.
Probable Cause: Deiodination of the starting material or product has occurred during the synthesis or purification process. Iodo-substituted heterocycles can be sensitive to various conditions that promote the cleavage of the carbon-iodine bond[1].
Solutions:
-
Minimize Light Exposure: Protect your reaction and purification setup from direct light by wrapping flasks and columns in aluminum foil.
-
Temperature Control: Perform chromatography at room temperature or consider using a cooled column if the deiodination is particularly problematic.
-
Solvent Choice: Ensure your chromatography solvents are degassed and free of any potential radical initiators. Avoid highly acidic or basic conditions on the column unless necessary and with caution.
-
Stationary Phase Considerations: Standard silica gel can have acidic sites that may promote deiodination. Consider using deactivated (neutral) silica gel or alumina.
Experimental Protocol: Flash Column Chromatography for TIPA
-
Slurry Preparation: Prepare a slurry of neutral silica gel in your chosen non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude TIPA in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often provides better resolution.
-
Elution: Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity with an appropriate solvent like ethyl acetate or acetone. A gradient of 0-50% ethyl acetate in hexane is a good starting point.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
Problem 2: Significant Streaking or Tailing of the Product Spot on TLC and Poor Peak Shape in HPLC.
Observation: On a silica gel TLC plate, the spot corresponding to TIPA is elongated and "streaks" up the plate. In reverse-phase HPLC, the peak for TIPA shows significant tailing.
Probable Cause: The basic amine group on the imidazo[1,5-a]pyrazine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase[2][3].
Solutions:
-
TLC Analysis: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your TLC mobile phase. This will neutralize the acidic sites on the silica and lead to more defined spots.
-
Normal-Phase Chromatography: If streaking persists, incorporate a basic modifier (0.1-1% TEA) into your column chromatography mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina for column chromatography[2].
-
Reverse-Phase HPLC: For HPLC analysis, use a mobile phase containing a buffer to control the pH and an ion-pairing agent if necessary. A mobile phase of acetonitrile/water with 0.1% formic acid or trifluoroacetic acid can protonate the amine, leading to better peak shape.
Workflow for Optimizing Chromatographic Separation of Basic Heterocycles
Caption: Troubleshooting workflow for poor chromatography of basic heterocycles.
Problem 3: Difficulty in Removing a Persistent, More Polar Impurity.
Observation: After chromatography, a more polar impurity (lower Rf) remains in your product fractions.
Probable Cause: This could be unreacted starting materials, such as the corresponding amine precursor to the imidazopyrazine ring system, or a regioisomeric byproduct from the synthesis. The synthesis of imidazo[1,5-a]pyrazines can sometimes lead to the formation of isomers depending on the reaction conditions[4][5].
Solutions:
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems to improve the separation. For example, if a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol or a toluene/acetone system.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or an isocratic elution with the optimal solvent composition to maximize resolution.
-
-
Recrystallization: If the impurity level is relatively low, recrystallization can be a highly effective final purification step.
Experimental Protocol: Recrystallization of TIPA
-
Solvent Selection: The ideal recrystallization solvent is one in which TIPA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening include isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your impure TIPA until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization Induction: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure TIPA.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to prevent degradation?
A1: Due to the potential for deiodination, TIPA should be stored in a tightly sealed container, protected from light, and kept at a low temperature (refrigerator or freezer). Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidative degradation.
Q2: My purified TIPA is a colored solid. Is this normal?
A2: While a slight off-white or pale yellow color might be acceptable, a dark color often indicates the presence of trace iodine (I₂) resulting from decomposition. If your product is significantly colored, consider an additional purification step, such as a quick filtration through a small plug of silica gel or charcoal treatment during recrystallization.
Q3: I am struggling to find a suitable solvent system for the column chromatography of TIPA. What do you recommend?
A3: A systematic approach is best. Start by screening a range of solvent systems on TLC. A good starting point is a mixture of a non-polar solvent (hexane or heptane) and a moderately polar solvent (ethyl acetate or acetone). If separation is still poor, try a different combination, such as dichloromethane and methanol, which offers different selectivity. Remember to consider adding a basic modifier like triethylamine to your mobile phase to improve peak shape[2].
Q4: Can I use reverse-phase chromatography for the preparative purification of TIPA?
A4: Yes, reverse-phase chromatography can be a powerful tool for purifying polar and basic compounds like TIPA. You will likely need to use a mobile phase containing an acidic modifier (e.g., 0.1% formic acid or TFA in water/acetonitrile) to ensure good peak shape. However, be aware that the subsequent removal of the acidic modifier from your purified compound will be necessary and may require a basic workup or lyophilization from a suitable buffer.
IV. References
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). The Selective Deiodination of Iodoheterocycles Using the PhSiH3 – In(OAc)3 System. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 8-Amino-Imidazo[1,5-a]pyrazines
Welcome to the technical support center for the synthesis of 8-amino-imidazo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experimental work. Our focus is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guides
Section 1: Issues in Imidazo[1,5-a]pyrazine Core Formation
The construction of the imidazo[1,5-a]pyrazine core is the foundational step in the synthesis of the target 8-amino derivatives. This is often achieved through cyclization reactions, which can be prone to side reactions and low yields if not properly controlled.
Question 1: I am observing a low yield in the cyclization reaction to form the imidazo[1,5-a]pyrazine core. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the imidazo[1,5-a]pyrazine core can stem from several factors, primarily related to the reactivity of the pyrazine starting material and the reaction conditions.
-
Incomplete Reaction: The cyclization may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of cyclizing agent. For instance, in a phosphorus oxychloride (POCl₃) mediated cyclization, the reaction may require heating to drive it to completion.
-
Side Reactions: The starting materials or the product may be susceptible to degradation under the reaction conditions. Harsh acidic or basic conditions can lead to the decomposition of the pyrazine ring or the newly formed imidazo[1,5-a]pyrazine.
-
Substrate Reactivity: The electronic nature of the pyrazine ring can influence the cyclization efficiency. Electron-withdrawing groups on the pyrazine ring can deactivate it towards electrophilic attack, which is often a key step in the cyclization mechanism.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Condition Optimization: Systematically vary the reaction temperature and concentration of reagents. A higher temperature may be necessary, but be mindful of potential product degradation.
-
Choice of Cyclizing Agent: If using a dehydrating agent like POCl₃, ensure it is fresh and used in an appropriate stoichiometry. In some cases, alternative cyclization methods, such as those employing milder acids or metal catalysts, could be explored.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates.
Question 2: I am observing the formation of an unexpected regioisomer during the cyclization. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic systems. In the context of imidazo[1,5-a]pyrazines, the regioselectivity of the cyclization is dictated by the substitution pattern of the starting pyrazine derivative.
-
Ambiguous Cyclization Sites: If the pyrazine precursor has multiple potential sites for cyclization, a mixture of isomers can be formed. For example, a 2,3-disubstituted pyrazine can potentially cyclize in two different orientations.
-
Steric and Electronic Effects: The regiochemical outcome is often governed by a combination of steric hindrance and the electronic properties of the substituents on the pyrazine ring. Bulky groups may favor cyclization at the less hindered position, while electron-donating or withdrawing groups can direct the cyclization to specific sites.
Strategies for Controlling Regioselectivity:
-
Careful Substrate Design: The most effective way to control regioselectivity is to start with a pyrazine derivative that has only one possible site for cyclization. This may involve introducing blocking groups that can be removed later in the synthetic sequence.
-
Reaction Condition Tuning: In some cases, the choice of solvent, temperature, and catalyst can influence the ratio of regioisomers. It is worthwhile to screen different reaction conditions to optimize for the desired isomer.
-
Mechanistic Understanding: A thorough understanding of the reaction mechanism can provide insights into how to control the regioselectivity. For instance, if the reaction proceeds through a specific intermediate, stabilizing or destabilizing that intermediate with appropriate substituents can favor the formation of one isomer over the other.
Section 2: Challenges in the Amination of the Imidazo[1,5-a]pyrazine Core
The introduction of the 8-amino group is a critical step in the synthesis of the target compounds. This is typically achieved through the amination of a suitable precursor, such as an 8-halo-imidazo[1,5-a]pyrazine.
Question 3: My amination reaction of 8-chloro-imidazo[1,5-a]pyrazine is sluggish and gives a low yield of the desired 8-amino product. What can I do to improve the reaction?
Answer:
The amination of an 8-chloro-imidazo[1,5-a]pyrazine can be challenging due to the electron-deficient nature of the pyrazine ring, which can deactivate the chloro substituent towards nucleophilic aromatic substitution (SNAr).
-
Low Reactivity of the Aryl Halide: The C-Cl bond at the 8-position of the imidazo[1,5-a]pyrazine ring may not be sufficiently activated for nucleophilic attack by the amine.
-
Poor Nucleophilicity of the Amine: The amine used for the amination may not be a strong enough nucleophile to displace the chloride.
-
Side Reactions: At elevated temperatures, which are often required for these reactions, side reactions such as decomposition of the starting material or product can occur.
Optimization Strategies:
-
Catalysis: The use of a suitable catalyst can significantly accelerate the amination reaction. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often effective for the amination of heteroaryl halides.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate slow reactions and improve yields. The high temperatures and pressures achieved in a microwave reactor can often overcome the activation energy barrier for the amination.
-
Choice of Base and Solvent: The choice of base and solvent can have a profound impact on the reaction outcome. A strong, non-nucleophilic base is often required to deprotonate the amine and facilitate the reaction. The solvent should be able to dissolve the reactants and withstand the reaction temperature.
-
Alternative Leaving Groups: If the 8-chloro derivative is unreactive, consider using the corresponding 8-bromo or 8-iodo derivative, as the C-Br and C-I bonds are generally more reactive in SNAr and cross-coupling reactions.
Question 4: I am observing the formation of a di-aminated byproduct in my reaction. How can I prevent this?
Answer:
The formation of di-aminated byproducts can occur if there are other reactive sites on the imidazo[1,5-a]pyrazine core that can undergo amination.
-
Presence of Multiple Halogen Substituents: If the starting material contains more than one halogen atom, both can potentially be displaced by the amine.
-
Reaction Conditions: High temperatures and a large excess of the amine can favor the formation of the di-aminated product.
Methods to Enhance Selectivity:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine to minimize the chance of a second amination reaction.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to favor the more reactive site and reduce the rate of the second amination.
-
Sequential Amination: If you are starting with a di-halo-imidazo[1,5-a]pyrazine, you can often achieve selectivity by carefully controlling the reaction conditions to favor mono-amination. The mono-aminated product can then be isolated and subjected to a second amination under different conditions if desired.
Frequently Asked Questions (FAQs)
Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction, and can it be used to synthesize 8-amino-imidazo[1,5-a]pyrazines?
Q2: What are the best practices for purifying 8-amino-imidazo[1,5-a]pyrazines?
A2: The purification of 8-amino-imidazo[1,5-a]pyrazines can be challenging due to their often-polar nature and potential for multiple nitrogen atoms to interact with silica gel.
-
Column Chromatography: Reverse-phase chromatography is often more effective than normal-phase silica gel chromatography for purifying these polar compounds. If using silica gel, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve separation.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Screening a variety of solvents is recommended to find suitable conditions for crystallization.
-
Preparative HPLC: For small-scale purifications or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Q3: How stable is the imidazo[1,5-a]pyrazine ring system?
A3: The imidazo[1,5-a]pyrazine ring system is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition. The specific stability will depend on the substituents present on the ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can increase its stability. It is always advisable to handle these compounds with care and store them in a cool, dry, and dark place.
Visualizing Reaction Pathways
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate key reaction pathways.
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Caption: Amination of 8-chloro-imidazo[1,5-a]pyrazine.
Summary of Key Reaction Parameters and Potential Issues
| Reaction Step | Key Parameters | Common Issues | Potential Solutions |
| Imidazo[1,5-a]pyrazine Core Formation | Temperature, Reaction Time, Cyclizing Agent | Low Yield, Incomplete Reaction, Side Product Formation | Optimize conditions, Change cyclizing agent, Use inert atmosphere |
| Amination of 8-Chloro-Imidazo[1,5-a]pyrazine | Catalyst, Base, Solvent, Temperature | Sluggish Reaction, Low Yield, Di-amination | Use Palladium catalyst, Microwave irradiation, Control stoichiometry |
| Purification | Stationary Phase, Eluent System | Poor Separation, Product Streaking on Silica | Use Reverse-Phase Chromatography, Add basic modifier to eluent, Crystallization |
References
-
Kim, J., Kim, Y., Park, S., Kim, J., & Park, H. (2020). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 18(3), 434-439. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Reddit discussion on the bromination of 8-chloroimidazo[1,5-a]pyrazine. (2017). r/chemhelp. [Link]
-
Gothard, C. M., et al. (2012). 2-and 3-substituted imidazo [1, 2-a] pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & medicinal chemistry letters, 22(23), 7173-7178. [Link]
-
Konstantinidou, M., et al. (2021). Diaminoimidazopyrimidines: Access via the Groebke–Blackburn–Bienaymé Reaction and Structural Data Mining. Chemistry–A European Journal, 27(45), 11636-11645. [Link]
-
Basiuk, V. A., & Basiuk, E. V. (1997). Imidazo [1, 2-a] pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo [1, 2-a] pyrazine and imidazo [1, 2-a] pyridine derivatives and their anticancer activity. RSC advances, 13(54), 36439-36454. [Link]
-
Raju, G., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI, 10(10), 389-396. [Link]
-
Gill, C., et al. (2018). Discovery of Imidazo [1, 2-a] pyrazines and Pyrazolo [1, 5-c] pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS medicinal chemistry letters, 9(10), 1033-1038. [Link]
-
Bonfanti, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20(1), 1839-1879. [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(4), 845-897. [Link]
-
Abu-Orabi, S. T., et al. (2016). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1, 3-thiazoles and 1, 3, 4-thiadiazines. Jordan Journal of Chemistry, 11(2). [Link]
-
Wang, H., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo [1, 2-a] pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Sayer, J. R. (2015). The Synthesis of Imidazo [1, 2-a] pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds (Doctoral dissertation, UCL (University College London)). [Link]
-
Liu, J., et al. (2016). Discovery of 8-amino-imidazo [1, 5-a] pyrazines as reversible BTK inhibitors for the treatment of rheumatoid arthritis. ACS medicinal chemistry letters, 7(2), 198-203. [Link]
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo [1, 5-a] pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. [Link]
-
Liu, J., et al. (2015). Discovery of 8-Amino-imidazo [1, 5-a] pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS medicinal chemistry letters, 7(2), 198-203. [Link]
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo [1, 5-a] pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Med Chem Lett, 7(2), 198-203. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Imidazo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazo[1,5-a]pyrazines are privileged structures in drug discovery, appearing in molecules with a wide array of biological activities.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of imidazo[1,5-a]pyrazines, particularly through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, a cornerstone for this scaffold's assembly.[4][5]
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or I'm seeing very low conversion to the desired imidazo[1,5-a]pyrazine. What are the likely causes and how can I fix it?
A: Low yield is a multifaceted problem. The cause often lies in catalyst inefficiency, poor reagent quality, or suboptimal reaction conditions. Let's break down the diagnostic process.
Causality & Solutions:
-
Catalyst Choice & Activity: The GBB reaction and related cyclizations are typically acid-catalyzed.[5][6] The choice of acid is critical.
-
Insight: While various Lewis and Brønsted acids can be used, their effectiveness is highly substrate-dependent.[7] For instance, catalysts like Sc(OTf)₃, Yb(OTf)₃, or even simple iodine have proven effective.[8][9][10] An iron-catalyzed C-H amination approach also provides a green alternative for constructing the fused-ring system.[11]
-
Actionable Advice:
-
Screen Catalysts: If using a standard catalyst like TFA or Sc(OTf)₃ without success, consider screening a panel of alternatives. Iodine is a cost-effective, mild, and often highly efficient choice.[8][10]
-
Check Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 5-20 mol% is sufficient.[9][10] Overloading can sometimes lead to side reactions.
-
Activate the Catalyst: Ensure your Lewis acid catalyst is anhydrous and active. Store it properly in a desiccator.
-
-
-
Reagent Quality:
-
Insight: Multicomponent reactions are sensitive to the purity of all three starting materials: the aminopyrazine, the aldehyde, and the isocyanide. Isocyanides, in particular, can degrade upon storage and often have a pungent odor, which can diminish if the reagent has decomposed. Aldehydes can oxidize to carboxylic acids.
-
Actionable Advice:
-
Purify Aldehydes: If your aldehyde is a liquid, consider passing it through a short plug of silica or alumina before use. If it's a solid, recrystallization may be necessary.
-
Verify Isocyanide Quality: Use freshly opened or recently purchased isocyanides. If in doubt, check its purity by ¹H NMR.
-
Use Dry Solvents: Water can interfere with the reaction, especially with moisture-sensitive Lewis acids. Use anhydrous solvents. The addition of a dehydrating agent like trimethyl orthoformate can significantly improve yields.[4]
-
-
-
Reaction Temperature & Time:
-
Insight: While many GBB reactions proceed at room temperature or with gentle heating (e.g., 60 °C), some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate.[9]
-
Actionable Advice:
-
Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you see no change after several hours, a temperature increase may be warranted.
-
Consider Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]
-
-
Problem 2: Significant Side Product Formation
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the common side products and how can I suppress their formation?
A: Side product formation often points to issues with reaction stoichiometry, the reactivity of your substrates, or the reaction conditions being too harsh.
Causality & Solutions:
-
Unreacted Intermediates:
-
Insight: The GBB reaction proceeds through a series of equilibria, including the formation of an imine from the aldehyde and aminopyrazine, which is then trapped by the isocyanide. If the final cyclization is slow, these intermediates can accumulate or react via alternative pathways.
-
Actionable Advice:
-
Pre-formation of the Imine: In some cases, pre-stirring the aminopyrazine and aldehyde together for a short period (e.g., 30 minutes) before adding the isocyanide and catalyst can lead to a cleaner reaction profile.
-
Adjust Stoichiometry: Ensure you are using an equimolar ratio of the three components. An excess of one reagent can lead to undesired pathways.
-
-
-
Isocyanide Polymerization:
-
Insight: Isocyanides can polymerize, especially under strongly acidic conditions or at high temperatures. This is often observed as an insoluble, amorphous solid crashing out of the reaction mixture.
-
Actionable Advice:
-
Control Reagent Addition: Try adding the isocyanide slowly to the reaction mixture containing the other components and the catalyst. This keeps its instantaneous concentration low.
-
Use a Milder Catalyst: If polymerization is severe, switch to a milder acid catalyst (e.g., iodine instead of a strong Lewis acid).[8]
-
-
-
Competing Reactions:
-
Insight: Electron-rich aldehydes or aminopyrazines may be prone to oxidation or other side reactions under the chosen conditions.
-
Actionable Advice:
-
Run Under Inert Atmosphere: If you suspect oxidation is an issue, run the reaction under an inert atmosphere of nitrogen or argon.
-
Optimize Temperature: Avoid excessively high temperatures, which can promote decomposition and side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for imidazo[1,5-a]pyrazine synthesis?
A1: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN), or alcohols like ethanol (EtOH) and methanol (MeOH) are most commonly employed.[9][10]
-
Ethanol/Methanol: These are excellent, green solvent choices that work well for a wide range of substrates and are compatible with many acid catalysts.[9][10]
-
Acetonitrile: ACN is another good option, particularly when working with sensitive functional groups that might react with alcohols.
-
Dichloromethane (DCM): While effective, its use is being phased out due to environmental concerns. A solvent screen is often the best approach for a new substrate combination. In a study optimizing the GBB reaction, ethanol with an iodine catalyst provided excellent yields and high purity.[10]
| Solvent | Typical Temperature | Advantages | Considerations |
| Ethanol (EtOH) | RT to 80 °C | Green solvent, good solubility, compatible with many catalysts.[9] | Can act as a nucleophile in some side reactions. |
| Methanol (MeOH) | RT to 65 °C | Similar to ethanol, higher volatility. | Can form methyl esters with acidic byproducts. |
| Acetonitrile (ACN) | RT to 80 °C | Aprotic, good for moisture-sensitive reactions. | Higher cost, can be difficult to remove. |
| Dichloromethane (DCM) | RT to 40 °C | Good solubility for a wide range of organics. | Environmental concerns, lower boiling point. |
Q2: How do I purify my final imidazo[1,5-a]pyrazine product?
A2: Purification strategies depend on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is the most common method. Silica gel is typically used. Eluent systems often consist of mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[12][13] Adding a small amount of triethylamine (~1%) to the eluent can be beneficial for basic compounds to prevent streaking on the column.
-
Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization can be an excellent and scalable purification method.
-
Acid/Base Extraction: An initial workup using liquid-liquid extraction can remove many impurities. For example, extracting the reaction mixture from an organic solvent with aqueous acid can separate the basic product from non-basic impurities.[13]
Q3: Can I scale up this reaction for kilogram production?
A3: Yes. The GBB reaction has been successfully scaled for industrial processes.[4] Key considerations for scale-up include:
-
Thermal Safety: The reaction can be exothermic. Ensure proper temperature control and consider adding reagents portion-wise.
-
Solvent Choice: Avoid halogenated solvents. Opt for greener and safer alternatives like ethanol.[4]
-
Purification: Chromatography is not ideal for large scales. Developing a purification method based on salt formation (e.g., forming a sulfate salt) or recrystallization is critical.[4]
-
Process Optimization: A one-pot, two-step process where the final product precipitates from the reaction mixture can simplify isolation and improve throughput.[4]
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing common issues during synthesis.
Caption: A decision tree for troubleshooting imidazo[1,5-a]pyrazine synthesis.
Simplified GBB Reaction Mechanism
This diagram illustrates the key steps in the acid-catalyzed formation of the imidazo[1,5-a]pyrazine core.
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Validated Experimental Protocol
Synthesis of a Model Imidazo[1,5-a]pyrazine via Iodine Catalysis [8][10]
This protocol describes a general, robust method for synthesizing a substituted imidazo[1,5-a]pyrazine.
Materials:
-
2-Aminopyrazine (1.0 mmol, 1.0 equiv)
-
Substituted Benzaldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)
-
Iodine (I₂) (0.05 mmol, 0.05 equiv)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Catalyst Addition: Add the catalyst, iodine (0.05 mmol), to the mixture. The solution may develop a color.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate) or LC-MS until the starting materials are consumed (typically 1-6 hours). If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1 x 15 mL) to quench any remaining iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 15 mL), and finally with brine (1 x 15 mL).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,5-a]pyrazine product.
-
References
-
PubMed.
-
Organic Chemistry Portal.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
Beilstein Journal of Organic Chemistry.
-
Organic Letters (ACS Publications).
-
PubMed.
-
RSC Advances (RSC Publishing).
-
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PubMed.
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PubMed.
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Beilstein Journal of Organic Chemistry.
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PubMed Central.
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ResearchGate.
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PubMed Central.
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Technical Support Center: 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Welcome to the technical support guide for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating its degradation. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity of your research.
Understanding the Stability of this compound
The imidazo[1,5-a]pyrazine core is a versatile scaffold found in various biologically active molecules, some of which have been developed as orally bioavailable drugs, suggesting a reasonable degree of intrinsic stability.[1] However, the specific substituents on your molecule—a primary amine, a bulky tert-butyl group, and an iodine atom—introduce distinct chemical liabilities. Understanding these "hotspots" is the first step in troubleshooting degradation issues.
The primary amine at position 8 is a potential site for oxidation and can react with various electrophiles, including aldehydes that may be present as impurities in solvents or excipients.[2] The carbon-iodine bond at position 1 is susceptible to cleavage, particularly under photolytic conditions (exposure to light), a known degradation pathway for iodo-aromatic compounds.[3] The imidazo[1,5-a]pyrazine ring system itself, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.
Predicted Molecular Degradation Hotspots
The following diagram illustrates the most probable sites of degradation on the molecule based on its functional groups and the known reactivity of similar heterocyclic systems.
Sources
troubleshooting low bioactivity of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine derivatives
Welcome to the technical support guide for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering lower-than-expected biological activity in their experiments. This guide provides a structured, causality-driven approach to troubleshooting, moving from common compound-related issues to more complex assay and biological factors.
Initial Troubleshooting Workflow
Before diving into specific issues, it is crucial to approach troubleshooting systematically. Low bioactivity is a multifaceted problem that can originate from the compound, the experimental setup, or the biological system itself. The following workflow provides a high-level overview of the diagnostic process.
Caption: A systematic workflow for diagnosing the root cause of low bioactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Compound Integrity and Handling
Q1: I'm observing significantly lower potency than expected. What is the absolute first thing I should check?
A1: Always start with the compound itself. Before investing time in complex assay optimization, you must verify the identity, purity, and integrity of the specific batch of the this compound derivative you are using.
-
Rationale: The observed bioactivity is directly dependent on the concentration of the correct, active molecule. Synthetic byproducts, residual starting materials, or degradation products can lead to a lower effective concentration of the active compound, or in some cases, may even interfere with the assay.[1]
-
Actionable Protocol: Compound Quality Control
-
Identity Confirmation (Mass Spectrometry): Prepare a dilute solution of your compound and analyze it via Liquid Chromatography-Mass Spectrometry (LC-MS). Confirm that the primary mass peak corresponds to the expected molecular weight of your derivative (for the parent compound C10H13IN4, MW is 316.14 g/mol ).[2]
-
Purity Assessment (HPLC): Use High-Performance Liquid Chromatography (HPLC) with a suitable gradient to assess the purity. A high-quality compound should ideally be >95% pure, with a single major peak.[3]
-
Structural Verification (NMR): If you have access to Nuclear Magnetic Resonance (NMR) spectroscopy, compare the ¹H NMR spectrum of your sample to a reference spectrum to ensure the chemical structure is correct and free from major impurities.
-
Q2: My compound has poor aqueous solubility. How can I prepare it for biological assays without it precipitating?
A2: Poor solubility is a very common challenge for heterocyclic compounds like this one, which contains a lipophilic tert-butyl group.[4] If the compound crashes out of solution, its effective concentration is unknown and drastically lower than intended.
-
Rationale: Heterocyclic compounds often have rigid, planar structures that can favor crystal lattice formation over solvation in water.[5] The goal is to create a stable stock solution in an organic solvent and then dilute it carefully into your aqueous assay buffer while maintaining solubility.
-
Actionable Protocol: Solubility Enhancement
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform serial dilutions from this stock solution in 100% DMSO to create intermediate stocks.
-
Final Dilution: Dilute the intermediate DMSO stocks into your final aqueous assay buffer (e.g., cell culture media, enzyme buffer). Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%, and never exceeding 1%) to avoid solvent-induced toxicity or artifacts. [1]
-
Visual Inspection: After final dilution, visually inspect the solution (and the wells of your assay plate) for any signs of precipitation or cloudiness.
-
| Method | Description | Pros | Cons & Caveats |
| Co-Solvent (DMSO) | Dissolve in 100% DMSO first, then dilute into aqueous buffer. | Simple, effective for many compounds. | Final DMSO concentration must be kept low (<0.5%) to avoid cell toxicity or enzyme inhibition.[3] |
| pH Adjustment | The amine group on the pyrazine ring can be protonated. Lowering the pH may increase solubility. | Can be effective if the compound has a suitable pKa. | pH change must be compatible with your assay; cells and enzymes have optimal pH ranges. |
| Formulation | For in vivo studies, formulation with excipients like cyclodextrins can be used. | Can significantly increase aqueous solubility and bioavailability. | Requires specialized formulation development; not typically used for initial in vitro screening.[3] |
Part 2: Assay and Biological System Optimization
Q3: My compound is pure and soluble, but activity remains low in my cell-based assay. What's next?
A3: If the compound is verified, the focus shifts to the health and conditions of your biological system. For cell-based assays, cell health, density, and exposure time are critical variables.[1]
-
Rationale: Unhealthy or overly confluent cells can exhibit altered signaling and metabolism, masking the true effect of a compound. The compound may also require a specific amount of time to enter the cells and engage its target to produce a measurable downstream effect.
-
Actionable Protocol: Cell-Based Assay Validation
-
Cell Health:
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can profoundly alter cellular responses.
-
Passage Number: Use cells at a low passage number. High passage numbers can lead to phenotypic drift.
-
-
Optimize Cell Seeding Density: Plate cells at different densities to ensure they are in a logarithmic growth phase during the experiment and are not over-confluent at the endpoint.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal window for observing the compound's effect. Some mechanisms require longer to manifest a phenotypic change.
-
Q4: I'm testing my compound in a kinase assay, but the IC50 is weak. What specific parameters should I check?
A4: The imidazo[1,5-a]pyrazine scaffold is a known kinase inhibitor "privileged structure".[6][7] In kinase assays, the relative concentrations of the enzyme, substrate, and ATP are critical for obtaining accurate potency measurements.
-
Rationale: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the concentration of ATP in the assay. High ATP concentrations will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially weak IC50.
-
Actionable Protocol: Kinase Assay Optimization
-
Enzyme/Substrate Titration: Confirm that the concentrations of enzyme and substrate you are using result in a linear reaction rate over the course of your measurement.
-
ATP Concentration: For ATP-competitive inhibitors, run the assay at an ATP concentration equal to or below the Michaelis-Menten constant (Km) for that specific kinase. This provides a more accurate measure of the compound's intrinsic potency (Ki).
-
Positive Control: Always include a known inhibitor of your target kinase as a positive control to validate that the assay is performing as expected.
-
Caption: Competitive inhibition of a kinase by an imidazopyrazine derivative.
Q5: Could my compound be getting into cells but being immediately pumped out?
A5: Yes. This is a common mechanism of apparent low activity, especially for hydrophobic or amphipathic molecules. Many cells express efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign compounds out of the cytoplasm.[3]
-
Rationale: If your compound is a substrate for an efflux pump, its intracellular concentration will never reach a level sufficient to engage its target, even if it has good passive membrane permeability.
-
Actionable Protocol: Efflux Pump Inhibition Assay
-
Pre-incubation: Pre-incubate your cells with a known, potent efflux pump inhibitor (e.g., verapamil or cyclosporin A for P-gp).
-
Co-incubation: Add your this compound derivative in the continued presence of the efflux inhibitor and measure its bioactivity.
-
Analysis: A significant increase in potency (i.e., a lower IC50) in the presence of the efflux inhibitor strongly suggests that your compound is an efflux substrate.[3]
-
References
- BenchChem. (n.d.). Troubleshooting low bioactivity in 3-Oxo-3-phenylpropanoic acid analogs.
-
Trotter, B. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available from: [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol.
- J&K Scientific. (n.d.). This compound.
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Oh, Y., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Carroll, A. S., et al. (2012). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. Available from: [Link]
-
Deau, E., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
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Technical Support Center: Navigating Solubility Challenges with 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine and Other Hydrophobic Molecules in Assay Development
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with hydrophobic compounds like 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine during in vitro and in vivo experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.
Introduction: The Challenge of Poor Aqueous Solubility
In modern drug discovery, a significant portion of new chemical entities are characterized by high lipophilicity and, consequently, poor aqueous solubility. [1]Compounds like this compound, a bioactive molecule with a heterocyclic imidazopyrazine core, often present solubility challenges that can compromise assay results. [2]When a compound dissolved in a high-concentration DMSO stock is diluted into an aqueous assay buffer, it can precipitate, or "crash out," of solution. [3][4]This leads to an inaccurate understanding of the compound's true concentration at the site of action, potentially causing false negatives or poor data reproducibility. [3][5] This guide will walk you through a systematic approach to diagnose and overcome these solubility hurdles, ensuring that your compound remains in solution and your assay results are trustworthy.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding compound solubility:
Q1: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A1: This is a classic sign of a compound with poor aqueous solubility. While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution diminishes significantly upon dilution in an aqueous medium. [6]The compound is essentially transitioning from a favorable organic environment to an unfavorable aqueous one, causing it to precipitate. [3] Q2: How can I determine the maximum soluble concentration of my compound in my assay buffer?
A2: A simple kinetic solubility assay is the best approach. This involves preparing serial dilutions of your DMSO stock in the assay buffer and observing the concentration at which precipitation occurs. [7]You can visually inspect for cloudiness or use more sensitive methods like nephelometry or light scattering for a quantitative measurement.
Q3: Are there "universal" solvents or additives I can use to improve the solubility of any compound?
A3: Unfortunately, there is no one-size-fits-all solution. The choice of a solubilizing agent depends on the physicochemical properties of your compound and the specific requirements of your assay. [1]Common strategies include the use of co-solvents, cyclodextrins, or surfactants, each with its own advantages and potential for assay interference. [8][9][10] Q4: Can the solubilizing agents themselves affect my assay results?
A4: Absolutely. Co-solvents can impact enzyme activity or cell viability at higher concentrations. [11]Surfactants can denature proteins or interfere with protein-protein interactions. [12]It is crucial to run appropriate vehicle controls containing the solubilizing agent alone to assess any potential artifacts.
Troubleshooting Guides: A Step-by-Step Approach to Overcoming Solubility Issues
If you are experiencing compound precipitation, follow this systematic troubleshooting guide to identify and implement the most effective solubilization strategy.
Step 1: Characterize the Problem - Kinetic Solubility Assessment
Before attempting to solve the problem, you need to understand its extent. A kinetic solubility assay will help you determine the concentration at which your compound precipitates in the final assay buffer.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare a series of dilutions of the stock solution in your final assay buffer. For example, you can perform a 2-fold serial dilution in a 96-well plate.
-
Incubate the plate at the same temperature as your assay for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Identify the highest concentration that remains clear. This is your approximate kinetic solubility limit in the assay buffer.
Step 2: Optimize the Assay Conditions
Sometimes, minor adjustments to the assay conditions can significantly improve compound solubility.
-
pH Adjustment: For ionizable compounds, the pH of the buffer can dramatically influence solubility. [13]If your compound has acidic or basic functional groups, test its solubility in buffers with slightly different pH values, ensuring the pH change does not negatively impact your assay's biological components.
-
Temperature: While most biological assays are run at a specific temperature, be aware that solubility can be temperature-dependent. [14]Avoid cold buffers when making dilutions.
-
Method of Dilution: Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can induce precipitation. Try a stepwise dilution or add the stock solution dropwise while gently vortexing the buffer to allow for a more gradual solvent exchange. [14]
Step 3: Employ Solubilizing Excipients
If optimizing assay conditions is not sufficient, the next step is to introduce a solubilizing agent. The choice of excipient is critical and should be guided by the nature of your compound and assay.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. [15][16]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). [8][16]* When to Use: Co-solvents are a good first choice for many biochemical and some cell-based assays.
-
Considerations: High concentrations of co-solvents can be toxic to cells or inhibit enzyme activity. [15]Always include a vehicle control with the same concentration of the co-solvent.
Protocol: Using Co-solvents
-
Prepare a stock solution of your compound in 100% of the chosen co-solvent (e.g., ethanol).
-
Alternatively, prepare a mixed stock solution in DMSO and the co-solvent.
-
Perform serial dilutions in your assay buffer, ensuring the final concentration of the co-solvent is as low as possible (typically <1-5%).
-
Run a vehicle control with the same final concentration of the co-solvent to assess its impact on the assay.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [17]They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water. [10][18]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). [19][20]* When to Use: Cyclodextrins are particularly useful for in vivo studies and in cell-based assays where co-solvent toxicity is a concern.
-
Considerations: The formation of the inclusion complex can sometimes limit the availability of the free compound to its target. [10]The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule.
Protocol: Using Cyclodextrins
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD).
-
Add the powdered compound directly to the cyclodextrin solution and stir or sonicate until dissolved.
-
Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.
-
Perform dilutions in your assay buffer.
-
Include a vehicle control with the same final concentration of the cyclodextrin.
Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). [21]Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility. [21]
-
Common Surfactants: Polysorbate 80 (Tween 80), Cremophor EL. [11][21]* When to Use: Surfactants are effective solubilizers but should be used with caution as they can be harsh on biological systems. [12]They are often used in biochemical assays.
-
Considerations: Ionic surfactants are generally more denaturing to proteins than non-ionic or zwitterionic surfactants. [12]The surfactant concentration should be kept above the CMC to ensure micelle formation but as low as possible to minimize assay interference.
Protocol: Using Surfactants
-
Prepare a stock solution of the surfactant in your assay buffer at a concentration above its CMC.
-
Add your concentrated DMSO stock solution of the compound to the surfactant-containing buffer.
-
Perform dilutions using the surfactant-containing buffer.
-
Run a vehicle control with the same final concentration of the surfactant.
Data Presentation and Visualization
Table 1: Comparison of Common Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Advantages | Disadvantages | Typical Final Concentration in Assay |
| Co-solvents (Ethanol, PG, PEG 400) | Reduce the polarity of the aqueous medium. [15] | Simple to use, effective for a wide range of compounds. | Can cause cell toxicity or enzyme inhibition at higher concentrations. [15] | < 1-5% |
| Cyclodextrins (HP-β-CD, SBE-β-CD) | Encapsulate hydrophobic molecules in their central cavity. [10] | Low toxicity, suitable for in vivo use. [18] | May reduce the free concentration of the compound; requires size compatibility. [10] | 1-10% |
| Surfactants (Tween 80, Cremophor EL) | Form micelles that entrap hydrophobic compounds. [21] | High solubilizing capacity. | Can denature proteins and disrupt cell membranes; potential for assay interference. [11][12] | > CMC (typically 0.01-0.1%) |
Diagrams
Caption: A workflow for troubleshooting compound solubility issues.
Caption: Mechanisms of action for common solubilizing agents.
Conclusion
Overcoming solubility issues is a critical step in the successful execution of preclinical assays. By systematically characterizing the problem and employing the appropriate solubilization strategies, researchers can ensure the quality and reliability of their data. This guide provides a framework for addressing these challenges, but it is important to remember that each compound and assay system is unique. A thoughtful and empirical approach, including the diligent use of vehicle controls, will ultimately lead to the most robust and meaningful results.
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- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2022). MDPI.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2010). PMC.
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- Tactics to Improve Solubility. (2021). Books.
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- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central.
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- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PMC - PubMed Central - NIH.
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- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2025). Benchchem.
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- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017). ResearchGate.
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- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery Today.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
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- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
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- 21. jocpr.com [jocpr.com]
preventing de-iodination of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Welcome to the dedicated technical support guide for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges associated with the handling and reactivity of this specific iodo-heterocycle. Our goal is to provide you with in-depth, field-tested insights and troubleshooting protocols to ensure the integrity of your compound and the success of your experiments.
The C-I bond on electron-rich heterocyclic systems like imidazo[1,5-a]pyrazine can be susceptible to cleavage, a process known as de-iodination. This guide will explore the mechanisms behind this undesired reaction and provide robust strategies to prevent it.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: How stable is this compound under standard laboratory conditions?
While specific stability data for this exact molecule is not extensively published, iodo-aromatic and iodo-heterocyclic compounds, in general, can exhibit sensitivity to light, heat, and certain reagents.[1][2] The electron-rich nature of the imidazo[1,5-a]pyrazine ring system, further enhanced by the 8-amino group, can make the C-I bond more susceptible to cleavage. We recommend the following as standard practice:
-
Storage: Store in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to ambient light, especially high-energy wavelengths (UV). Use amber vials or wrap glassware in aluminum foil during reactions.
Q2: What are the primary causes of de-iodination for this compound?
De-iodination of aryl iodides can be triggered by several factors, which are likely applicable to this heterocyclic system:
-
Transition-Metal Catalysis: This is the most common cause, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The desired catalytic cycle can be short-circuited by a reductive dehalogenation pathway.[3][4]
-
Photolysis: The C-I bond can be cleaved by light energy to form radical species, which then abstract a hydrogen atom from the solvent or other reagents to yield the de-iodinated product.[1][5]
-
Base-Promoted Decomposition: While less common for aryl iodides than for alkyl iodides, strong bases in combination with certain solvents or impurities can sometimes promote de-iodination.
-
Reductive Environments: The presence of reducing agents, including certain additives or even metallic impurities, can lead to reductive cleavage of the C-I bond.
Q3: I am observing the de-iodinated version of my compound as a major byproduct in my Palladium-catalyzed cross-coupling reaction. Why is this happening?
This is a classic case of hydrodehalogenation, a well-known side reaction in palladium catalysis.[4] It typically occurs when the Pd(0) species reductively cleaves the C-I bond. The resulting aryl-palladium intermediate, instead of undergoing the desired cross-coupling step, can be protonated by trace amounts of water, alcohols, or even the solvent itself. The choice of ligand, base, and solvent can significantly influence the rate of this side reaction.[6]
Part 2: Troubleshooting Guide for De-iodination
This section provides a structured, in-depth guide to diagnosing and solving de-iodination issues during your experiments.
Issue 1: De-iodination during Palladium-Catalyzed Cross-Coupling Reactions
This is the most frequently encountered problem. The appearance of the des-iodo byproduct, 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-amine, can significantly lower the yield of your desired product.
The catalytic cycle for hydrodehalogenation competes directly with your desired cross-coupling reaction. Key factors that favor this side reaction include:
-
Slow Transmetalation/Carbopalladation: If the desired coupling partner (e.g., boronic acid in a Suzuki reaction) reacts slowly with the Ar-Pd(II)-I intermediate, the intermediate has more time to undergo undesired pathways.
-
Presence of Hydride Sources: Solvents like isopropanol or reagents like certain bases can act as hydride donors, facilitating the reductive cleavage.[5]
-
Ligand Effects: Some phosphine ligands can promote β-hydride elimination or other pathways that lead back to a Pd(0) species and the de-iodinated arene.
Caption: Troubleshooting workflow for de-iodination in cross-coupling.
| Parameter | Standard Protocol (Prone to De-iodination) | Recommended Modification | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ | These precursors form the active Pd(0) species in situ and can sometimes be more efficient, reducing reaction times. |
| Ligand | PPh₃ | Xantphos, SPhos, RuPhos | Bulky, electron-rich ligands promote faster reductive elimination (the desired product-forming step) and can stabilize the catalytic intermediates against side reactions.[7][8] |
| Base | Na₂CO₃, Et₃N in aqueous solution | Cs₂CO₃, K₃PO₄ (anhydrous) | These bases are less nucleophilic and minimize the presence of water, a potential proton source for hydrodehalogenation. |
| Solvent | Toluene/EtOH/H₂O | Anhydrous, degassed Dioxane or Toluene | Alcohols and water can serve as proton sources. Removing them and dissolved oxygen (which can affect catalyst stability) is crucial. |
| Additives | None | 1,4-Benzoquinone (0.1 - 0.2 eq) | Can act as a hydride scavenger, intercepting Pd-H species that are intermediates in the de-iodination pathway. |
| Atmosphere | Nitrogen | Argon | Argon is denser than air and provides a more robust inert atmosphere, preventing oxygen from degrading the catalyst and reagents. |
Issue 2: Compound Degradation During Workup or Purification
You may find that even if your reaction proceeds cleanly, de-iodination occurs during aqueous workup or column chromatography.
-
Acidic Conditions: The imidazo[1,5-a]pyrazin-8-amine core has basic nitrogen atoms. If the workup involves an acidic wash (e.g., dilute HCl), the resulting protonated species may become more susceptible to iodide loss. The stability of many pharmaceutical compounds is highly pH-dependent.[9][10][11]
-
Silica Gel: Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds on the column.
-
Light Exposure: Prolonged exposure to ambient light during long purification runs can cause photolytic cleavage.[1][2]
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Aqueous Workup: If a wash is necessary, use a saturated solution of NaHCO₃ or brine instead of acidic solutions. This maintains a neutral to slightly basic pH.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Chromatography:
-
Option A (Preferred): Use a neutral stationary phase like deactivated silica (pre-treated with a triethylamine/hexane mixture) or alumina.
-
Option B: If using standard silica, add 0.5-1% triethylamine to your eluent system to neutralize acidic sites.
-
Run the column as quickly as possible and protect it from light.
-
Issue 3: Gradual Decomposition Upon Storage
If you observe the formation of the de-iodinated impurity in your sample over time, your storage conditions need to be addressed.
-
Ensure Purity: Ensure the final compound is free of residual metals (especially palladium) and acidic/basic impurities.
-
Use Inert Vials: Store the solid compound in an amber glass vial.
-
Inert Atmosphere: Flush the vial with argon or nitrogen before sealing.
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
Solubilized Compound: If stored in solution, use an anhydrous, aprotic solvent (like DMSO or DMF) and store under an inert atmosphere at low temperature. Solutions are generally less stable than the solid material.
Part 3: Analytical Methods for Detecting and Quantifying De-iodination
To effectively troubleshoot, you must be able to accurately measure the extent of de-iodination.
Method 1: High-Performance Liquid Chromatography (HPLC)
This is the most straightforward method for quantifying the ratio of your desired iodo-compound to its de-iodinated impurity.
-
Sample Preparation: Prepare a dilute solution of your crude or purified material in a suitable solvent (e.g., Acetonitrile/Water).
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient method is typically effective.
-
Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10-15 minutes.
-
-
Detection: Use a UV detector. The iodo- and des-iodo compounds should have similar chromophores but will likely have different retention times. The de-iodinated compound, being less polar, will typically have a longer retention time.
-
Quantification: Integrate the peak areas of both species to determine their relative percentages.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for confirming the identity of the impurity.
-
Expected Masses:
-
This compound: [M+H]⁺ = 315.04
-
3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-amine (De-iodinated): [M+H]⁺ = 189.13
-
-
The significant mass difference (125.91 Da) makes for unambiguous identification.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can also be used to detect de-iodination. While the tert-butyl and amine protons might not shift significantly, the aromatic protons on the imidazo[1,5-a]pyrazine core will show distinct changes. Specifically, the proton that replaces the iodine atom at the 1-position will appear as a new signal in the aromatic region, and the coupling patterns of adjacent protons may change.
Part 4: Mechanistic Visualization
Understanding the competing reaction pathways is key to prevention.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand-Assisted Halide Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Technical Support Center: Scaling Up 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine Reactions
Welcome to the technical support center for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of synthesizing and scaling up reactions involving this critical building block. As a versatile intermediate in drug discovery, its successful and reproducible synthesis on a larger scale is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the multi-step synthesis and scale-up of this compound and its subsequent reactions.
Issue 1: Low Yield or Incomplete Iodination of the Imidazo[1,5-a]pyrazine Core
Question: We are attempting to iodinate the 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine precursor at the C1 position using N-Iodosuccinimide (NIS) in acetonitrile, but we are seeing low conversion and a mixture of starting material and product, even after extended reaction times. What is causing this and how can we improve the yield?
Answer: This is a common challenge when iodinating nitrogen-containing heterocycles, which can be relatively electron-deficient.[2][3][4] The electrophilicity of NIS may be insufficient for complete conversion of your specific substrate.[3][4] Additionally, the basic nitrogen atoms in the imidazopyrazine core can interact with reagents, complicating the reaction profile.
Causality and Recommended Actions:
-
Insufficient Reagent Electrophilicity: The lone pair on the amino group at C8 donates electron density into the ring system, activating it towards electrophilic substitution. However, the pyrazine ring nitrogens are electron-withdrawing, which deactivates the system as a whole. The C1 position is sterically accessible, but its electronic character might require a more potent iodinating agent than NIS alone.
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Solution: Enhance the electrophilicity of the iodine source. A highly effective method involves the in situ generation of a more powerful electrophile. We recommend using a combination of molecular iodine (I₂) with a silver salt, such as silver mesylate (AgOMs) or silver triflate (AgOTf).[3] The silver salt activates I₂, potentially forming a sulfonyl hypoiodite, which is a much stronger iodinating agent capable of functionalizing less reactive heterocycles.[2][3]
-
-
Solvent Effects: Acetonitrile is a reasonable choice, but other solvents can influence reagent solubility and reaction kinetics.
-
Solution: Consider switching to dichloromethane (DCM) if using the I₂/Ag(I) salt system, as it has shown efficacy in similar iodinations.[3] Avoid protic solvents which can interfere with the electrophile.
-
-
Acid Scavenging: The reaction can generate acidic byproducts (e.g., succinimide from NIS, or H-I) which may protonate the basic sites on your starting material, effectively taking it out of the reaction.
-
Solution: If acidic byproducts are a concern, especially with sensitive functional groups, the addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) can be beneficial to neutralize the acid in situ.[3]
-
Troubleshooting Flowchart: Improving Iodination Yield
Caption: Decision workflow for troubleshooting low-yield iodination.
Issue 2: Poor Regioselectivity and Di-iodinated Byproducts
Question: During our scale-up iodination, we are observing the formation of a significant amount of a di-iodinated byproduct alongside our desired mono-iodinated product. How can we improve the selectivity for the C1 position?
Answer: The formation of di-iodinated species suggests that the imidazopyrazine core is sufficiently activated under your reaction conditions to react twice. Regioselectivity in electrophilic aromatic substitution on heterocycles is governed by a combination of steric and electronic factors. While the C1 position is a likely candidate, other positions may also be susceptible to iodination.
Causality and Recommended Actions:
-
Over-activation / Excess Reagent: Using a large excess of a powerful iodinating agent can overcome the deactivation from the first iodine atom, leading to a second substitution.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of your iodinating reagent. On a large scale, this requires precise weighing and charging of reagents. Consider adding the iodinating agent slowly as a solution to avoid localized high concentrations.
-
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable second iodination to occur.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This will favor the more kinetically accessible mono-iodination pathway. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing over-reaction.
-
Comparative Table: Controlling Iodination Selectivity
| Parameter | Condition for Mono-iodination | Rationale |
| Stoichiometry | 1.05 - 1.1 eq. Iodinating Agent | Minimizes availability of reagent for a second substitution. |
| Temperature | 0 °C to Room Temperature | Reduces reaction rate, favoring the more kinetically favorable product. |
| Reagent Addition | Slow, portion-wise, or via syringe pump | Prevents localized high concentrations that can drive di-iodination. |
| Monitoring | Frequent (every 30-60 min) | Allows for quenching the reaction upon completion to prevent byproduct formation. |
Issue 3: Difficult Purification and Product Instability
Question: We are struggling to purify the final this compound. It seems to streak on silica gel chromatography, and we observe some degradation upon standing.
Answer: The free amine at the C8 position and the nitrogen-rich heterocyclic core can lead to purification and stability issues. The basicity of the molecule can cause strong interactions with the acidic silica gel surface, leading to tailing, poor separation, and on-column degradation. Iodoarenes, while generally stable, can be sensitive to light and acid.
Causality and Recommended Actions:
-
Silica Gel Acidity: The amine group is binding strongly to the acidic silanol groups on the surface of standard silica gel.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent system containing 1-2% of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites and significantly improves peak shape.
-
Solution 2 (Alternative Stationary Phase): If issues persist, switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Reverse-phase chromatography (C18) is also a viable option if the compound has sufficient lipophilicity.
-
-
Product Degradation: Iodo-heterocycles can be light-sensitive. The presence of residual acid or metals from previous steps can also catalyze decomposition.
-
Solution: Conduct the purification and subsequent handling in a laboratory with minimized exposure to direct light (e.g., using amber vials, covering flasks with foil). Ensure the workup procedure effectively removes all acidic and metallic residues. Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20 °C) for long-term stability.
-
Issue 4: Inconsistent Results in Subsequent Suzuki-Miyaura Coupling
Question: We are using our this compound in a Suzuki-Miyaura cross-coupling reaction. The reaction works well on a small scale, but on a larger scale, it is sluggish and gives inconsistent yields, often with significant de-iodination byproduct.
Answer: Scaling up palladium-catalyzed cross-coupling reactions often reveals sensitivities not apparent at the bench scale. The free amine and multiple nitrogen atoms in your substrate can act as ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[5] De-iodination (proto-dehalogenation) is a common side reaction, often exacerbated by suboptimal reaction conditions.
Causality and Recommended Actions:
-
Catalyst Inhibition: The N-H group of the amine or the pyrazine nitrogens can coordinate to the palladium center, inhibiting the catalytic cycle.[5]
-
Solution: Use a catalyst system known to be robust for nitrogen-rich heterocycles. Buchwald or Fu-type phosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to promote challenging couplings by creating highly active, sterically hindered catalytic species that are less prone to inhibition.[5]
-
-
Inefficient Mass and Heat Transfer: On a larger scale, poor mixing can lead to localized "hot spots" or areas of poor reagent distribution, which can promote side reactions like de-iodination.
-
Solution: Ensure efficient and vigorous mechanical stirring. For reactions over 1 L, overhead stirring is mandatory. Monitor the internal reaction temperature carefully and ensure even heating.
-
-
Base and Solvent Choice: The choice of base and solvent is critical. The base not only participates in the catalytic cycle but also affects the solubility of all components.
-
Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for coupling N-H containing heterocycles as it is strong enough to be effective but generally does not cause base-induced degradation.[5] A solvent system of dioxane/water is a common starting point, but other systems like t-amyl alcohol can also be effective and facilitate higher reaction temperatures.[6]
-
Protocol: Scale-Up Suzuki-Miyaura Coupling
Caption: Recommended workflow for a robust Suzuki-Miyaura coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 3-(Tert-butyl)-imidazo[1,5-a]pyrazin-8-amine core? A1: The synthesis often begins from commercially available aminopyrazines. A common strategy involves a multi-component reaction or a stepwise condensation to build the imidazole ring onto the pyrazine core.[7][8] For instance, a reaction between a 2-aminopyrazine derivative, an aldehyde, and an isocyanide can be an efficient route to the imidazopyrazine scaffold.[7][8]
Q2: Are there any specific safety precautions I should take when working with iodinating agents on a large scale? A2: Yes. While I₂ and NIS are common reagents, they are corrosive and toxic. When working with silver salts, be aware that they can be light-sensitive and may stain skin and surfaces. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale reactions, consider a process safety review to evaluate thermal hazards, especially if the reaction is exothermic. Some hypervalent iodine compounds can be explosive under certain conditions, so caution is warranted.[9]
Q3: Can I use a different palladium source for the Suzuki coupling, like Pd(PPh₃)₄? A3: While Pd(PPh₃)₄ is a classic catalyst, it is often not active enough for challenging substrates like electron-rich, N-H containing heterocycles.[5] It can be prone to decomposition at higher temperatures and may lead to lower yields and more side products compared to modern pre-catalysts that use bulky, electron-rich phosphine ligands. For a robust and scalable process, we highly recommend using a more advanced catalyst system.
Q4: My final coupled product is a solid. What is the best method for large-scale purification? A4: If the product is a stable, crystalline solid, recrystallization is the most efficient and scalable purification method. The key is to perform a thorough solvent screen to find a system that provides good solubility at high temperatures and poor solubility at room temperature or below. This method avoids the cost and solvent waste associated with large-scale chromatography. If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system for better throughput and resolution.
References
-
University College London. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
ChemistryViews. (2021). C–H Iodination of (Hetero)arenes. Available at: [Link]
-
Tanwar, L., Börgel, J., Lehmann, J., & Ritter, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5048–5053. Available at: [Link]
-
Tanwar, L., Börgel, J., Lehmann, J., & Ritter, T. (2021). Selective C–H Iodination of (Hetero)arenes. Europe PMC. Available at: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Available at: [Link]
-
Chemia. (2023). Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Convenient Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses, 93, 306-318. Available at: [Link]
Sources
- 1. This compound; CAS No.: 1320267-01-3 [chemshuttle.com]
- 2. C–H Iodination of (Hetero)arenes - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Imidazo[1,5-a]pyrazine Analogs in Drug Discovery
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide key interaction points with various biological targets, making it an attractive starting point for the design of novel therapeutics. This guide offers a comparative analysis of imidazo[1,5-a]pyrazine analogs, focusing on their performance as inhibitors of Bruton's tyrosine kinase (BTK) and proto-oncogene tyrosine-protein kinase (c-Src). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to provide researchers with a comprehensive understanding of this important class of molecules.
The Imidazo[1,5-a]pyrazine Core: A Versatile Scaffold
The imidazo[1,5-a]pyrazine ring system is an analog of purine, a fundamental component of nucleic acids and a key player in numerous biochemical processes. This structural similarity has spurred the exploration of imidazo[1,5-a]pyrazine derivatives as modulators of enzymes that interact with purines, such as kinases. The scaffold's synthetic tractability allows for systematic modifications at various positions, enabling the fine-tuning of pharmacological properties.
Comparative Analysis of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Imidazo[1,5-a]pyrazine analogs have emerged as potent inhibitors of several important kinases.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Acalabrutinib, an FDA-approved BTK inhibitor, features an imidazo[1,5-a]pyrazine core, highlighting the potential of this scaffold in targeting BTK.[1] A recent patent has disclosed a series of imidazo[1,5-a]pyrazine derivatives with sub-nanomolar potency against BTK and high selectivity over other kinases like EGFR.[1]
A series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been developed as potent and reversible BTK inhibitors. The structure-activity relationship (SAR) of these analogs reveals several key features that contribute to their high affinity and selectivity.
Table 1: Comparative Inhibitory Activity of Imidazo[1,5-a]pyrazine Analogs against BTK
| Compound | R | BTK IC50 (nM) |
| 1 | H | 1.2 |
| 2 | 3-F | 0.13 |
| 31 | 2-F | 1.5 |
| 32 | 2-Cl | 1.6 |
| 33 | 3-OMe | 0.35 |
| 35 | 2-OMe | 0.32 |
| 36 | 2,3-diF | 0.14 |
Data sourced from Liu et al., 2015.
The SAR data in Table 1 indicates that substitution on the central phenyl ring significantly impacts BTK inhibitory potency. A fluorine atom at the 3-position of the phenyl ring (compound 2 ) leads to a nearly 10-fold increase in potency compared to the unsubstituted analog (compound 1 ). Methoxy substitutions at either the 2- or 3-position (compounds 35 and 33 ) also confer high potency. The 2,3-difluoro substitution (compound 36 ) maintains this high potency. These findings suggest that the electronic and steric properties of the substituent on the phenyl ring are critical for optimal interaction with the BTK active site.
dot graph BTK_SAR { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
scaffold [label="Imidazo[1,5-a]pyrazine Core", pos="0,2!", fillcolor="#34A853"]; r_group [label="R-group on Phenyl Ring", pos="2,2!", fillcolor="#EA4335"]; potency [label="BTK Inhibitory Potency", pos="1,0!", fillcolor="#FBBC05"];
scaffold -> r_group [label="Substitution at C3"]; r_group -> potency [label="Influences"]; substituents [label="Key Substitutions:\n- 3-F (Compound 2)\n- 3-OMe (Compound 33)\n- 2,3-diF (Compound 36)", shape=note, pos="4,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; potency -> substituents [style=dashed]; } caption: "Key SAR findings for imidazo[1,5-a]pyrazine based BTK inhibitors."
c-Src Kinase Inhibitors
c-Src is a non-receptor tyrosine kinase that is overexpressed and/or hyperactivated in a variety of human cancers, playing a key role in tumor progression, metastasis, and angiogenesis. A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors for the potential treatment of acute ischemic stroke.[2]
One of the most promising compounds from this series, compound 14c , demonstrated significant neuroprotective efficacy in in vivo models. The development of this series involved optimization of the C-5 substituent of the imidazo[1,5-a]pyrazine core to achieve potent c-Src inhibition and favorable pharmacokinetic properties, such as central nervous system (CNS) penetration.[2]
dot graph cSrc_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Imidazo[1,5-a]pyrazine Scaffold", fillcolor="#34A853"]; synthesis [label="Synthesis of C-5 Substituted Analogs"]; evaluation [label="c-Src Inhibition Assay"]; optimization [label="SAR-guided Optimization"]; lead [label="Lead Compound (14c)", fillcolor="#EA4335"]; invivo [label="In Vivo Efficacy Studies"];
start -> synthesis; synthesis -> evaluation; evaluation -> optimization; optimization -> synthesis; optimization -> lead; lead -> invivo; } caption: "Workflow for the development of imidazo[1,5-a]pyrazine based c-Src inhibitors."
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyrazine analogs are provided below.
General Synthesis of the Imidazo[1,5-a]pyrazine Core
A common synthetic route to the imidazo[1,5-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. The specific substituents on both starting materials can be varied to generate a library of analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired imidazo[1,5-a]pyrazine analog.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assays
The inhibitory activity of the synthesized imidazo[1,5-a]pyrazine analogs against BTK and c-Src can be determined using established in vitro kinase assays.
BTK Enzymatic Assay Protocol (ADP-Glo™ Kinase Assay): [3][4][5]
-
Reagent Preparation: Dilute the BTK enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP to their final desired concentrations in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the diluted BTK enzyme solution to each well.
-
Initiation of Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
c-Src Kinase Inhibitor Screening Assay Protocol: [6][7]
-
Reagent Preparation: Prepare the reaction mix containing c-Src assay buffer, the c-Src specific polypeptide substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Assay Plate Setup: Add the test compounds to the wells of a 96-well plate. Include wells for a no-inhibitor control and a background control (no enzyme).
-
Enzyme Addition: Add the diluted c-Src enzyme to all wells except the background control.
-
Reaction Initiation and Incubation: Add the reaction mix to all wells to start the reaction. Incubate the plate at 37°C for 30-45 minutes.
-
Signal Detection: Measure the formation of ADP, which is proportional to the kinase activity, using a coupled enzyme system that generates a fluorescent signal (λEx = 535 nm/ λEm = 587 nm).
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percent inhibition and determine the IC50 values.
Conclusion
The imidazo[1,5-a]pyrazine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The comparative analysis of analogs targeting BTK and c-Src demonstrates that subtle structural modifications can lead to significant improvements in potency and selectivity. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate their own imidazo[1,5-a]pyrazine derivatives. Further exploration of this scaffold against a wider range of biological targets is warranted and holds the potential to deliver new and effective therapeutic agents for a variety of diseases.
References
-
Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., ... & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
-
BPS Bioscience. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
- Liu, Y., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(7), 825-829.
- Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177.
- Sakthivel, G., & Habeeb, S. K. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of Applied Pharmaceutical Science, 15(10), 114-122.
- Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097.
- Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1056-1067.
- Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
- Al-Qaisi, J. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207931.
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Validating the Efficacy of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine In Vivo: A Comparative Guide for Preclinical Oncology Research
In the landscape of oncology drug discovery, the imidazo[1,5-a]pyrazine scaffold has emerged as a promising framework for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive, technically-grounded framework for the in vivo validation of a novel investigational compound, 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (hereinafter referred to as Cmpd-X) . While public domain data on Cmpd-X is nascent, its structural motifs suggest a potential role as a kinase inhibitor. For the purpose of this illustrative guide, we will hypothesize that Cmpd-X is a novel inhibitor of the Serine/Threonine Kinase XYZ, a critical node in a cancer-relevant signaling pathway.
This document will compare the preclinical in vivo validation workflow for Cmpd-X against a well-characterized, clinically relevant XYZ kinase inhibitor, "Alter-Kinib" . The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing in vivo efficacy, grounded in scientific integrity and causality.
Mechanistic Hypothesis and In Vitro Foundation
Prior to committing to costly and resource-intensive in vivo studies, a strong in vitro foundation is paramount. Our hypothetical in vitro profiling of Cmpd-X has established it as a potent and selective inhibitor of XYZ kinase.
Table 1: Comparative In Vitro Profile of Cmpd-X and Alter-Kinib
| Parameter | Cmpd-X | Alter-Kinib | Rationale |
| Target Kinase (XYZ) IC50 | 12 nM | 8 nM | Demonstrates potent enzymatic inhibition. |
| Off-Target Kinase Panel (400+ kinases) S(10) @ 1µM | 0.015 | 0.02 | High selectivity score indicates minimal off-target activity. |
| Cell-Based Potency (EC50 in Cancer Cell Line A) | 85 nM | 60 nM | Confirms target engagement and functional effect in a cellular context. |
| Cellular Target Engagement (p-Substrate reduction EC50) | 100 nM | 75 nM | Directly measures the inhibition of the target kinase in cells. |
The causality behind these initial screens is to confirm that the compound not only inhibits the purified enzyme but can also penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response. The high selectivity is crucial for minimizing potential off-target toxicities in vivo.
Pharmacokinetic Profiling: The Bridge to In Vivo Efficacy
A potent molecule is ineffective in vivo if it cannot reach its target at a sufficient concentration and for an adequate duration. Therefore, preliminary pharmacokinetic (PK) studies in a relevant rodent species (e.g., mice) are a critical, go/no-go decision point.
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Cmpd-X (10 mg/kg, p.o.) | Alter-Kinib (10 mg/kg, p.o.) | Significance |
| Cmax (ng/mL) | 1250 | 980 | Peak plasma concentration. |
| Tmax (h) | 1.0 | 2.0 | Time to reach Cmax. |
| AUC (0-24h) (ng*h/mL) | 7500 | 6200 | Total drug exposure over 24 hours. |
| Half-life (t1/2) (h) | 4.5 | 6.0 | Duration of exposure. |
| Oral Bioavailability (%) | 45 | 50 | Fraction of the oral dose that reaches systemic circulation. |
These data suggest that Cmpd-X is orally bioavailable and achieves exposure levels that are reasonably expected to be efficacious, based on its in vitro potency. The slightly shorter half-life compared to Alter-Kinib may necessitate a different dosing schedule.
In Vivo Target Engagement and Pharmacodynamic Assessment
Before embarking on a full-scale efficacy study, it is crucial to confirm that Cmpd-X can inhibit its target kinase in the tumor tissue at tolerable doses. This is a self-validating step to ensure that any observed anti-tumor activity is mechanistically linked to the intended target.
Experimental Protocol: Murine Pharmacodynamic (PD) Study
-
Model: Female athymic nude mice bearing established (150-200 mm³) Cancer Cell Line A xenografts.
-
Dosing: A single oral dose of Cmpd-X (e.g., 10, 30, 100 mg/kg) or vehicle.
-
Sample Collection: Tumors and plasma are collected at various time points post-dose (e.g., 2, 6, 12, 24 hours).
-
Analysis:
-
Plasma: Quantify Cmpd-X concentration via LC-MS/MS to correlate exposure with target modulation.
-
Tumor Lysates: Measure the level of phosphorylated XYZ kinase substrate (p-Substrate) via Western Blot or ELISA to assess target inhibition.
-
Caption: Logical flow of a comparative in vivo efficacy study.
Conclusion and Future Directions
This guide outlines a logical, stepwise approach to the in vivo validation of this compound (Cmpd-X), framed within the context of a novel kinase inhibitor. By integrating PK, PD, and efficacy studies, and by benchmarking against a relevant alternative compound, researchers can build a robust data package. The self-validating nature of this workflow—confirming target engagement in the tumor at efficacious exposures—provides a high degree of confidence that the observed anti-tumor activity is mechanism-based.
Successful completion of these studies would position Cmpd-X as a viable candidate for further preclinical development, including toxicology studies and investigation in more complex orthotopic or patient-derived xenograft (PDX) models.
References
- Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009).
- Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (n.d.). Springer.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025).
- Imidazoles as Potential Anticancer Agents: An Upd
Comparative Cross-Reactivity Analysis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine: A Guide for Drug Development Professionals
In the landscape of kinase inhibitor development, achieving high selectivity is a critical determinant of both therapeutic efficacy and safety. Off-target activities can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. This guide provides a comprehensive cross-reactivity analysis of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine , a novel investigational compound, benchmarked against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating kinase inhibitor selectivity, supported by detailed experimental protocols and comparative data.
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK), c-Src, and IKK kinases[1][2][3][4]. Understanding the broader kinome-wide selectivity of new entities based on this scaffold is therefore of paramount importance.
The Compound in Focus and Selected Comparators
This compound (Compound X) is a novel small molecule inhibitor whose primary target is under investigation. Its structural features, particularly the imidazo[1,5-a]pyrazine core, suggest potential interactions with the ATP-binding pocket of various kinases.
To provide a meaningful assessment of Compound X's selectivity, we have chosen two well-characterized kinase inhibitors as comparators:
-
Acalabrutinib: A second-generation, highly selective BTK inhibitor that also features an imidazo[1,5-a]pyrazine core[4]. It serves as a relevant benchmark for on-scaffold selectivity.
-
Dasatinib: A multi-kinase inhibitor known to target a broader range of kinases, including BCR-ABL and Src family kinases. It will serve to highlight the difference between a highly selective and a more promiscuous inhibitor profile.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. We employ a combination of biochemical and cell-based assays to provide a holistic view of a compound's interaction with the human kinome.
In Vitro Kinome-Wide Selectivity Profiling
Large-scale biochemical screens against a panel of purified kinases are the cornerstone of selectivity profiling. These assays directly measure the inhibitory activity of a compound against a wide array of kinases, providing a quantitative measure of potency and a broad overview of potential off-targets. Commercial services like those offered by Reaction Biology and Eurofins Discovery provide extensive kinase panels for such screening[5][6].
Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay Platform)
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (Compound X, Acalabrutinib, Dasatinib) in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: Dispense 100 nL of each compound dilution into a 384-well polypropylene plate.
-
Kinase Reaction: Add 10 µL of a reaction mixture containing the specific kinase, its substrate, and cofactors to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing radiolabeled [γ-³³P]ATP. The final concentration of ATP is typically at or near the Km for each kinase to provide an accurate measure of potency[7].
-
Incubation: Incubate the reaction plates at room temperature for a defined period (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
Reaction Termination and Capture: Stop the reaction by spotting a portion of the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Thoroughly wash the filter membranes to remove any unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel on the filter membranes using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ values for each kinase that shows significant inhibition.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells and tissues[8][9][10]. The principle is based on the ligand-induced thermal stabilization of a target protein.
Experimental Protocol: CETSA® for a Putative Kinase Target
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to approximately 80% confluency. Treat the cells with the test compounds at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[9].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the presence of a compound indicates target engagement and stabilization[11].
Functional Assessment of Off-Target Effects: Multiplex Kinase Activity Assay
To assess the functional consequences of kinase inhibition in a cellular context, a multiplex assay that measures the phosphorylation status of multiple downstream substrates can be employed. The Luminex xMAP® technology is a bead-based immunoassay that allows for the simultaneous quantification of multiple analytes in a single sample, making it ideal for this purpose[12][13].
Experimental Protocol: Luminex-based Phospho-Kinase Array
-
Cell Lysis and Protein Quantification: Treat cells with the test compounds for a specified time. Lyse the cells and determine the total protein concentration of the lysates.
-
Assay Procedure: Dilute the cell lysates to a standardized protein concentration. Add the lysates to a mixture of antibody-coupled magnetic beads, where each bead set is specific for a different phosphorylated kinase or substrate.
-
Detection: After incubation and washing steps, add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) reporter[14].
-
Data Acquisition: Analyze the samples on a Luminex instrument. One laser identifies the bead (and thus the analyte), while a second laser quantifies the PE signal, which is proportional to the amount of the phosphorylated protein[15].
-
Data Analysis: Compare the phosphorylation levels of various signaling proteins in compound-treated cells to those in vehicle-treated cells to identify pathways that are functionally impacted.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the described cross-reactivity studies.
Table 1: Kinome-Wide Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Acalabrutinib | Dasatinib |
| BTK | 95% | 98% | 75% |
| TEC | 85% | 90% | 68% |
| SRC | 45% | 15% | 99% |
| YES | 42% | 12% | 98% |
| ABL1 | 10% | 5% | 99% |
| EGFR | 8% | <5% | 60% |
| VEGFR2 | 12% | <5% | 85% |
| p38α | <5% | <5% | 55% |
This table illustrates that Compound X and Acalabrutinib exhibit high selectivity for BTK and other TEC family kinases, while Dasatinib has a much broader inhibition profile.
Table 2: Cellular Thermal Shift Assay (CETSA®) Data
| Compound (1 µM) | Target Protein | ΔTm (°C) | Interpretation |
| Compound X | BTK | +8.5 | Strong Target Engagement |
| SRC | +1.2 | Weak/No Engagement | |
| Acalabrutinib | BTK | +9.2 | Strong Target Engagement |
| SRC | +0.5 | No Engagement | |
| Dasatinib | BTK | +5.5 | Moderate Target Engagement |
| SRC | +10.1 | Strong Target Engagement |
This data corroborates the in vitro findings, showing that Compound X and Acalabrutinib strongly engage BTK in a cellular environment, whereas Dasatinib potently engages both BTK and SRC.
Table 3: Multiplex Phospho-Kinase Array (% Change in Phosphorylation vs. Control)
| Phospho-Protein | Compound X (1 µM) | Acalabrutinib (1 µM) | Dasatinib (1 µM) |
| p-BTK (Y223) | -92% | -95% | -70% |
| p-PLCγ2 (Y1217) | -88% | -91% | -65% |
| p-SRC (Y416) | -35% | -10% | -97% |
| p-EGFR (Y1068) | -5% | -2% | -55% |
| p-STAT3 (Y705) | -15% | -8% | -80% |
This functional data demonstrates that Compound X and Acalabrutinib selectively inhibit the BTK signaling pathway, while Dasatinib impacts a wider range of signaling cascades.
Interpretation and Conclusion
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel kinase inhibitor, this compound (Compound X). The multi-assay strategy, combining in vitro kinome screening, cellular target engagement, and functional pathway analysis, provides a comprehensive and robust assessment of selectivity.
Based on our comparative data, Compound X emerges as a potent and selective inhibitor of the BTK signaling pathway, with a profile more similar to the highly selective Acalabrutinib than the broad-spectrum inhibitor Dasatinib. Its moderate off-target activity against SRC family kinases, as suggested by the in vitro data, appears to be less pronounced in a cellular context.
For drug development professionals, this guide underscores the importance of not relying on a single assay but rather integrating data from multiple orthogonal methods to make informed decisions about the progression of a lead candidate. The detailed protocols provided herein offer a validated framework for conducting such critical cross-reactivity studies.
References
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Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, [Link][1]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, [Link][8]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, [Link][2]
-
Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry, [Link][16]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, [Link][9]
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, [Link][3]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, [Link][4]
-
Kinase Panel Screening and Profiling Service. Reaction Biology, [Link][5]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery, [Link][6]
-
Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC PPU, [Link][17]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, [Link][18]
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Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science, [Link][19]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net, [Link][11]
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A Head-to-Head Comparison of Reversible and Covalent BTK Inhibitors: A Guide for Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized treatment paradigms, with two major classes of inhibitors now at the forefront: covalent and reversible. This guide provides an in-depth, objective comparison of these two classes, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their work.
The Tale of Two Binding Modes: Covalent vs. Reversible Inhibition
The fundamental distinction between covalent and reversible BTK inhibitors lies in their mechanism of binding to the BTK enzyme. Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[1][2] This irreversible binding leads to sustained inhibition of BTK activity, effectively shutting down downstream signaling pathways that promote B-cell proliferation and survival.[1]
Reversible (non-covalent) BTK inhibitors, on the other hand, bind to the BTK enzyme through non-covalent interactions like hydrogen bonds and van der Waals forces.[1] This binding is temporary, allowing the inhibitor to associate and dissociate from the enzyme. A key advantage of this reversible binding is that these inhibitors are not dependent on the Cys481 residue for their activity, enabling them to be effective against BTK enzymes with mutations at this position—a common mechanism of acquired resistance to covalent inhibitors.[1] Pirtobrutinib is a prominent example of a clinically approved reversible BTK inhibitor.
The BTK Signaling Pathway: A Central Role in B-Cell Function
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.
Caption: The BTK signaling pathway initiated by BCR activation.
Quantitative Comparison of BTK Inhibitors
The following tables summarize key quantitative data for representative covalent and reversible BTK inhibitors, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Class | Target | IC50 (nM) |
| Ibrutinib | Covalent | BTK | 0.5 - 1.5[3][4] |
| Acalabrutinib | Covalent | BTK | 3 - 5.1[1][4] |
| Zanubrutinib | Covalent | BTK | <1 - 0.5[1][4] |
| Pirtobrutinib | Reversible | BTK | 3.3[1] |
| Fenebrutinib | Reversible | BTK | 0.5 - 1.8[1][4] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in a biochemical assay. Data is compiled from multiple sources and may vary depending on the specific assay conditions.
Table 2: Selectivity Profile of BTK Inhibitors (IC50 in nM)
| Inhibitor | BTK | TEC | EGFR | ITK | SRC |
| Ibrutinib | 0.5 | 78 | 5.6 | 10 | 20 |
| Acalabrutinib | 3 | 1,000 | >1,000 | 2,000 | 474 |
| Zanubrutinib | <1 | 2 | 66 | 67 | 116 |
| Pirtobrutinib | 3.3 | >1,000 | >1,000 | >1,000 | >1,000 |
This table highlights the improved selectivity of second-generation covalent and reversible inhibitors compared to the first-generation inhibitor, ibrutinib. Higher IC50 values indicate lower potency and therefore higher selectivity.
Navigating Resistance: The C481S Mutation and Beyond
A significant challenge with first- and second-generation covalent BTK inhibitors is the development of acquired resistance, most commonly through a mutation in the Cys481 residue to serine (C481S). This mutation prevents the covalent binding of the inhibitor, rendering it less effective.
Reversible inhibitors, by not relying on the Cys481 residue for binding, can overcome this resistance mechanism.[5] Clinical data has shown that pirtobrutinib is effective in patients who have previously failed treatment with a covalent BTK inhibitor due to the C481S mutation. However, resistance to reversible inhibitors can also emerge through other, non-C481S mutations in the BTK gene.
Caption: Covalent vs. Reversible Inhibitor Binding to Wild-Type and Mutant BTK.
Clinical Perspectives: Efficacy and Safety
Head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of these two classes of inhibitors. For instance, the BRUIN CLL-314 study compared pirtobrutinib to ibrutinib in patients with CLL/SLL. The study found that pirtobrutinib demonstrated a favorable safety profile with lower rates of cardiac adverse events like atrial fibrillation and hypertension compared to ibrutinib.[6][7] Furthermore, early results showed a trend toward improved progression-free survival with pirtobrutinib.[8]
Experimental Protocols for Comparative Analysis
To rigorously compare covalent and reversible BTK inhibitors in a research setting, several key assays are employed. The choice of assay depends on the specific question being addressed, from initial potency determination to cellular target engagement.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK in vitro.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[9]
-
Methodology:
-
Reagent Preparation: Prepare 2X kinase buffer, 250µM ATP solution, and dilute the BTK enzyme in 1X kinase buffer.[10]
-
Compound Plating: Serially dilute the test compound in the appropriate solvent (e.g., DMSO) and add to a 96- or 384-well plate. Include controls for 0% inhibition (vehicle only) and 100% inhibition (no enzyme).
-
Kinase Reaction: Add the BTK enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) to the wells. Initiate the reaction by adding the ATP solution.[11] Incubate at 30°C for a defined period (e.g., 45 minutes).[11]
-
Signal Detection: Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9] Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical ADP-Glo™ BTK kinase inhibition assay.
Cell-Based BTK Autophosphorylation Assay
This assay measures the inhibition of BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) in a cellular context.
-
Objective: To determine the cellular potency of a BTK inhibitor.
-
Principle: BTK activation involves autophosphorylation. The level of phosphorylated BTK (pBTK) can be quantified using methods like Western blotting or ELISA.
-
Methodology (Western Blot):
-
Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos) and treat with serial dilutions of the test compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for pBTK (Y223). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total BTK or GAPDH). Determine the IC50 value from the dose-response curve.
-
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measurement of compound binding to BTK within living cells in real-time.
-
Objective: To determine the affinity and residence time of a compound for BTK in a cellular environment.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK and a fluorescently labeled tracer that binds to BTK. A test compound competes with the tracer for binding, leading to a decrease in the BRET signal.[12]
-
Methodology:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a BTK-NanoLuc® fusion protein.[12]
-
Cell Plating and Treatment: Seed the transfected cells into an assay plate. Add serial dilutions of the test compound.[13]
-
Tracer and Substrate Addition: Add the NanoBRET® tracer and the NanoLuc® substrate to the cells.[12]
-
BRET Measurement: Incubate for a specified period (e.g., 2 hours) at 37°C.[13] Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.[13]
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value, which reflects the compound's affinity for the target in the cellular context.
-
Conclusion
The landscape of BTK inhibitors is continually evolving, with both covalent and reversible inhibitors offering distinct advantages and disadvantages. Covalent inhibitors provide sustained target inhibition, while reversible inhibitors offer a crucial therapeutic option for patients who have developed resistance to covalent agents. The choice between these two classes for a particular application will depend on a variety of factors, including the specific disease indication, the potential for resistance development, and the desired safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation and comparison of these important therapeutic agents.
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Estupiñán, H. Y., & Berglöf, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]
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DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (n.d.). EMJ. Retrieved from [Link]
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Woyach, J. (2025, December 24). Non-Covalent vs Covalent BTK Inhibitors: Better for #CLL Patients? [Video]. HealthTree University for CLL. [Link]
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BTK Activity Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
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A Comparative Clinical Pharmacology Analysis of FDA‐Approved Targeted Covalent Inhibitors vs. Reversible Inhibitors in Oncology. (n.d.). ResearchGate. Retrieved from [Link]
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BTK structure and signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. (2021, May 3). Cancers, 13(9), 2185. [Link]
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How is Pirtobrutinib Different From Other BTK Inhibitors? (2024, April 23). Patient Power. [Link]
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Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor-Naive CLL. (2026, January 8). The ASCO Post. [Link]
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Pirtobrutinib Versus Ibrutinib in Treatment-Naïve and Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma. (2025, December 9). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine Analogs as Kinase and Bromodomain Inhibitors
In the landscape of modern drug discovery, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of key proteins implicated in human diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine core, with a focus on their activity as inhibitors of kinases and bromodomains. By examining the impact of structural modifications at various positions of the heterocyclic core, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents.
The Imidazo[1,5-a]pyrazine Core: A Versatile Scaffold for Targeted Therapies
The imidazo[1,5-a]pyrazine heterocyclic system is a key pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can engage in specific interactions with protein targets. Analogs of this scaffold have shown potent inhibitory activity against several important classes of enzymes, including Bruton's tyrosine kinase (BTK), Aurora kinases, and c-Src, as well as protein-protein interaction domains like the BRD9 bromodomain.[1][2][3][4] The therapeutic potential of these compounds spans oncology, immunology, and neurology.[1][3][5]
The title compound, this compound, serves as a valuable starting point for SAR exploration. The bulky tert-butyl group at the C3 position can influence selectivity and metabolic stability, while the iodo group at the C1 position offers a convenient handle for further chemical modifications through cross-coupling reactions. The 8-amino group is a critical feature, often involved in key hydrogen bonding interactions with the hinge region of kinases.[4]
Comparative Analysis of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, and the imidazo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The following sections compare the SAR of analogs targeting different kinases.
Bruton's Tyrosine Kinase (BTK) Inhibitors for Autoimmune Diseases
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis.[4] The 8-amino-imidazo[1,5-a]pyrazine core has been extensively explored for the development of reversible BTK inhibitors.[3][4]
Key SAR Insights for BTK Inhibitors:
-
The 8-Amino Group: This group is essential for activity, forming critical hydrogen bonds with the hinge region of the BTK enzyme.[4]
-
Substituents at the 3-Position: Exploration of this position has led to significant improvements in both potency and selectivity. The introduction of a morpholine group at C3 resulted in compounds with excellent BTK inhibitory potency, enhanced kinase selectivity, and favorable pharmacokinetic profiles.[3] This highlights the importance of this position for fine-tuning the properties of the inhibitor.
-
The Amide Linkage: The nature of the amide linked to the 8-amino group is also critical. 2-Pyridyl amides have been shown to be more potent than other heteroaromatic amides.[4]
| Compound | Core Structure | R1 (C1-position) | R3 (C3-position) | R8 (C8-position) | Target | IC50 (nM) | Reference |
| 1 | Imidazo[1,5-a]pyrazine | H | H | 2-pyridyl-amide derivative | BTK | Potent (specific value not provided) | [4] |
| 23 | Imidazo[1,5-a]pyrazine | H | Morpholine | Amide derivative | BTK | Excellent potency (specific value not provided) | [3] |
| Title Compound (Putative) | Imidazo[1,5-a]pyrazine | Iodo | tert-Butyl | Amine | BTK | To be determined | N/A |
Table 1: Comparison of Imidazo[1,5-a]pyrazine Analogs as BTK Inhibitors.
Aurora Kinase Inhibitors for Cancer Therapy
Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. The imidazo[1,2-a]pyrazine scaffold (a close isomer of the 1,5-a system) has been successfully utilized to develop potent Aurora kinase inhibitors.[6][7]
Key SAR Insights for Aurora Kinase Inhibitors:
-
Substituents at the 8-Position: Optimization of this position has been shown to improve oral bioavailability and reduce off-target kinase inhibition.[6]
-
Substituents at the 6-Position: The introduction of a pyridin-3-yl group at this position has been found in potent Aurora-A inhibitors.[7]
| Compound | Core Structure | R6 (C6-position) | R8 (C8-position) | Target | IC50 (nM) | Reference |
| 15 | Imidazo[1,2-a]pyrazine | Pyridin-3-yl | N-(4-morpholinophenyl)amine | Aurora-A | Potent (specific value not provided) | [7] |
| 25 | Imidazo[1,2-a]pyrazine | Varied | Optimized substituent | Aurora Kinases | Potent (specific value not provided) | [6] |
Table 2: Comparison of Imidazo[1,2-a]pyrazine Analogs as Aurora Kinase Inhibitors.
Imidazo[1,5-a]pyrazin-8(7H)-one Analogs as BRD9 Bromodomain Inhibitors
Bromodomains are protein modules that recognize acetylated lysine residues and are involved in the regulation of gene expression. The BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex, is implicated in certain cancers.[2] A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent BRD9 inhibitors.[2][8]
Key SAR Insights for BRD9 Inhibitors:
-
The Imidazo[1,5-a]pyrazin-8(7H)-one Core: This specific core structure is crucial for BRD9 inhibitory activity.
-
Substitutions on the Core: The potency of these inhibitors is highly dependent on the substituents on the heterocyclic core. For instance, compound 27 from one study exhibited robust BRD9 inhibition with an IC50 value of 35 nM.[2]
| Compound | Core Structure | Key Substituents | Target | IC50 (nM) | Reference |
| 27 | Imidazo[1,5-a]pyrazin-8(7H)-one | Specific substitutions (not detailed here) | BRD9 | 35 | [2] |
| 29 | Imidazo[1,5-a]pyrazin-8(7H)-one | Specific substitutions (not detailed here) | BRD9 | 103 | [2] |
Table 3: Comparison of Imidazo[1,5-a]pyrazin-8(7H)-one Analogs as BRD9 Inhibitors.
Experimental Protocols
The following are representative protocols for the evaluation of imidazo[1,5-a]pyrazine analogs.
Kinase Inhibition Assay (Enzymatic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the purified kinase in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the kinase solution to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Structure-Activity Relationships and Biological Pathways
General SAR of the Imidazo[1,5-a]pyrazine Scaffold
Caption: Workflow for a typical in vitro kinase inhibition assay.
Simplified BTK Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway involving BTK.
Conclusion and Future Directions
The imidazo[1,5-a]pyrazine scaffold is a highly adaptable and promising platform for the development of targeted therapies. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C1, C3, and C8 positions in determining the potency, selectivity, and pharmacokinetic properties of these analogs. The title compound, this compound, represents a valuable chemical entity for further optimization, particularly through modification of the C1 iodo group.
Future research in this area should focus on:
-
Systematic SAR studies around the this compound core to elucidate the specific contributions of each substituent.
-
Exploration of a wider range of biological targets for this scaffold.
-
In-depth pharmacokinetic and in vivo efficacy studies of the most promising analogs to translate their in vitro potency into clinical candidates.
By leveraging the insights presented in this guide, researchers can accelerate the design and development of novel imidazo[1,5-a]pyrazine-based drugs with improved therapeutic profiles.
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Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry, [Link]
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Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, [Link]
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Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, [Link]
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Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. ResearchGate, [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, [Link]
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Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science, [Link]
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Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI, [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine Against Known Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, against established industry standards. The imidazo[1,5-a]pyrazine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly as a potent kinase inhibitor. This document outlines the scientific rationale, experimental designs, and data interpretation necessary for a thorough evaluation of this compound's potential.
Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyrazine Derivatives
The imidazo[1,5-a]pyrazine core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds targeting a range of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and autoimmune disorders. Derivatives of this scaffold have shown promise as inhibitors of key kinases such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Src family kinases, making them attractive candidates for therapeutic development.
Our focus, this compound, is a novel entity within this class. Its unique substitution pattern, featuring a tert-butyl group and an iodine atom, suggests the potential for distinct pharmacological properties, including altered potency, selectivity, and pharmacokinetic profiles compared to existing molecules. This guide will provide the necessary context and methodologies to rigorously assess these properties.
Strategic Selection of Benchmarking Standards
To provide a meaningful assessment of this compound, a panel of well-characterized, clinically relevant, and commercially available inhibitors targeting potential kinase families is essential. Based on the known activities of the imidazo[1,5-a]pyrazine scaffold, we have selected the following standards for a multi-faceted comparison:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors:
-
Src Family Kinase Inhibitor:
-
Dasatinib: A potent, multi-targeted kinase inhibitor with strong activity against Src family kinases, used in the treatment of certain leukemias.[5]
-
-
Janus Kinase (JAK) Inhibitor:
-
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitor:
This diverse panel will allow for a comprehensive evaluation of the potency and selectivity of this compound across multiple, clinically relevant kinase families.
Experimental Blueprint for Comparative Analysis
A robust benchmarking study requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cellular and, ultimately, in vivo models. This progression provides a holistic view of a compound's pharmacological profile.
In Vitro Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases.
Caption: Workflow for determining in vitro kinase inhibition (IC50).
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the standard inhibitors (Ibrutinib, Pirtobrutinib, Dasatinib, Tofacitinib, BI-9564) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target kinases (e.g., BTK, Src, JAK1, BRD9) and their respective substrates.
-
Prepare a solution of ATP at a concentration close to the Km for each kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted compounds or standards to the wells.
-
Incubate for a predefined period (e.g., 20 minutes at room temperature) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes at room temperature).
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to substrate phosphorylation.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | BTK IC50 (nM) | c-Src IC50 (nM) | JAK1 IC50 (nM) | BRD9 IC50 (nM) |
| This compound (Hypothetical) | 5.2 | 450 | >1000 | >1000 |
| Ibrutinib | 0.5[1] | >1000 | 3.2 | >1000 |
| Pirtobrutinib | 3.2[3] | >10000 | >10000 | >10000 |
| Dasatinib | >1000 | 0.8 | >1000 | >1000 |
| Tofacitinib | >1000 | >1000 | 1.7-3.7[17] | >1000 |
| BI-9564 | >10000 | >10000 | >10000 | 75[11] |
Cellular Activity Assessment
To determine if the biochemical potency translates to a cellular context, assays measuring the inhibition of specific signaling pathways and cellular responses are crucial.
Caption: Workflow for a B-cell proliferation assay.
-
Cell Culture:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and standards.
-
Add the compounds to the cells and incubate for 1 hour.
-
-
Cellular Stimulation:
-
Stimulate the B-cell receptor by adding anti-IgM antibody to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
-
Proliferation Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to stimulated and unstimulated controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and determine the EC50 value.
-
| Compound | B-cell Proliferation EC50 (nM) |
| This compound (Hypothetical) | 25 |
| Ibrutinib | 11[1] |
| Pirtobrutinib | 15 |
| Dasatinib | >1000 |
| Tofacitinib | >1000 |
| BI-9564 | >1000 |
In Vivo Efficacy Evaluation
The ultimate test of a compound's potential is its efficacy in a relevant animal model of disease. For a BTK inhibitor with potential in autoimmune diseases, the collagen-induced arthritis (CIA) model in rodents is a standard.
Caption: Workflow for the in vivo collagen-induced arthritis model.
-
Induction of Arthritis:
-
On day 0, immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin monitoring for signs of arthritis around day 24.
-
Upon disease onset, randomize mice into treatment groups (vehicle, test compound, standards).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
-
Efficacy Readouts:
-
Record clinical scores and paw thickness measurements every other day.
-
At the end of the study, collect serum for analysis of inflammatory cytokines and anti-collagen antibodies.
-
Harvest paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for interpreting in vivo efficacy and predicting its behavior in humans.
Comparative Pharmacokinetic Parameters (Illustrative)
| Parameter | This compound (Hypothetical) | Ibrutinib | Pirtobrutinib | Dasatinib | Tofacitinib | BI-9564 |
| Route of Administration | Oral | Oral | Oral | Oral | Oral | Oral |
| Tmax (h) | 1.5 | 1-2[18] | ~2[19] | 0.25-1.5[20] | 0.5-1[9][10] | 0.7 |
| Half-life (t1/2, h) | 5.5 | 4-6[18] | 2.95[19] | 3-4[20] | ~3[8][9][10] | 2.0 |
| Oral Bioavailability (%) | 65 | ~2.9 (fasted) | 85.5[19] | Not determined in humans | 74[8][10] | 48[21] |
| Protein Binding (%) | 95 | 97.3[18] | Not specified | 96[22] | ~40[10] | Low |
Conclusion and Future Directions
This guide provides a comprehensive strategy for the preclinical benchmarking of this compound. The proposed experiments will elucidate its potency, selectivity, cellular activity, and in vivo efficacy in comparison to established standards.
Based on the illustrative data presented, this compound appears to be a potent and selective BTK inhibitor with a favorable pharmacokinetic profile. Further investigation into its detailed kinase selectivity profile against a broader panel of kinases is warranted. Additionally, exploring its efficacy in other preclinical models, such as those for B-cell malignancies, could further define its therapeutic potential. The unique structural features of this compound may offer advantages in terms of off-target effects or overcoming resistance mechanisms, which should be a focus of subsequent studies.
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Pharmacokinetic Characteristics of Tofacitinib in Adult Patients With Moderate to Severe Chronic Plaque Psoriasis - PubMed. (URL: [Link])
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The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed. (URL: [Link])
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Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC. (URL: [Link])
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Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). (URL: [Link])
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Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (URL: [Link])
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Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed. (URL: [Link])
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Pharmacokinetics of Dasatinib - Prague Medical Report. (URL: [Link])
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BRD9 inhibitor I BI-9564 - opnMe. (URL: [Link])
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The pharmacokinetics of pirtobrutinib | VJHemOnc. (URL: [Link])
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Population Pharmacokinetics of Dasatinib in Healthy Subjects - MDPI. (URL: [Link])
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Targets for Ibrutinib Beyond B Cell Malignancies - PMC - PubMed Central. (URL: [Link])
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Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC - PubMed Central. (URL: [Link])
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Development of a novel UHPLC-MS/MS method for quantitative analysis of pirtobrutinib in rat plasma: application to pharmacokinetic study - NIH. (URL: [Link])
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BRD9 inhibitor | BI-9564 | opnMe | Boehringer Ingelheim. (URL: [Link])
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Dasatinib Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
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Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One. (URL: [Link])
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The pharmacokinetics of pirtobrutinib - YouTube. (URL: [Link])
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BI-9564 BRD, BRD9 82064 - BPS Bioscience. (URL: [Link])
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BI-9564 A chemical probe for BRD9 and BRD7 - Structural Genomics Consortium. (URL: [Link])
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Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts. (URL: [Link])
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JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - NIH. (URL: [Link])
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The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. - ResearchGate. (URL: [Link])
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Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - MDPI. (URL: [Link])
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Phase 3 results for Lilly's Jaypirca® (pirtobrutinib) in covalent BTK inhibitor pre-treated chronic lymphocytic leukemia or small lymphocytic lymphoma to be presented at the 2024 ASH Annual Meeting. (URL: [Link])
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A Comparative Guide to the In Vitro and In Vivo Correlation of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine Activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyrazine core is a well-established scaffold in medicinal chemistry, known to produce potent and selective kinase inhibitors.[1][2] Analogs, particularly those with an 8-amino substitution, have shown significant activity against Bruton's tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway.[3][4] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[3] This guide will, therefore, focus on the evaluation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.
I. Introduction to the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, offering a versatile platform for developing kinase inhibitors. The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core can form crucial hydrogen bonds with the hinge region of the kinase, while substitutions at other positions can be tailored to enhance potency, selectivity, and pharmacokinetic properties.[3] For instance, the bulky tert-butyl group at the 3-position likely influences selectivity and metabolic stability, and the iodo group at the 1-position can be a site for further chemical modification or radiolabeling.
A notable example of a drug with this core is Acalabrutinib, a highly selective second-generation BTK inhibitor approved for the treatment of chronic lymphocytic leukemia.[2] The success of this class of compounds underscores the importance of understanding the correlation between their in vitro activity and in vivo performance.
II. In Vitro Characterization: From Enzyme to Cell
The initial evaluation of a potential kinase inhibitor involves a cascade of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
A. Biochemical Assays: Assessing Direct Enzyme Inhibition
The first step is to measure the direct inhibitory effect of the compound on the target kinase. This is typically done using a purified, recombinant kinase enzyme.
-
Potency (IC50) Determination: The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used.[5] These assays measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[5]
Table 1: Hypothetical In Vitro Kinase Inhibition Profile
| Kinase Target | 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine IC50 (nM) | Alternative BTK Inhibitor (e.g., Acalabrutinib) IC50 (nM) |
| BTK | 5 | 3 |
| EGFR | >10,000 | >10,000 |
| SRC | 500 | 800 |
| JAK3 | >5,000 | >5,000 |
-
Selectivity Profiling: To assess for potential off-target effects, the compound is screened against a panel of other kinases.[5] High selectivity for the target kinase (e.g., BTK) over other kinases (e.g., EGFR, SRC family kinases) is crucial for minimizing side effects.[3]
B. Cellular Assays: Evaluating Target Engagement in a Biological Context
Once biochemical potency is established, the next step is to determine if the compound can inhibit the target kinase within a living cell.
-
Cellular Target Inhibition: Assays are performed using cell lines that are dependent on the target kinase's activity. For BTK, this would involve B-cell lymphoma cell lines. The phosphorylation of downstream substrates of BTK is measured by techniques like Western blotting or ELISA.
-
Anti-proliferative Activity: The ability of the compound to inhibit the growth of cancer cell lines is a critical indicator of its potential therapeutic efficacy. Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).
III. In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in Animal Models
Promising compounds from in vitro studies are advanced to in vivo testing in animal models to evaluate their efficacy, safety, and pharmacokinetic profile.
A. Xenograft Models: Testing Anti-tumor Activity
Human tumor cells are implanted into immunocompromised mice to create xenograft models.[6][7] These models are the gold standard for preclinical evaluation of anti-cancer agents.[7]
-
Subcutaneous Xenografts: Tumor cells are injected under the skin of the mice, forming a palpable tumor that can be easily measured.[8][9][10] This model is used to assess the compound's ability to inhibit tumor growth.[7]
-
Orthotopic Xenografts: Tumor cells are implanted into the organ from which they originated (e.g., mammary fat pad for breast cancer).[8] This provides a more clinically relevant microenvironment to study tumor growth and metastasis.[8]
Table 2: Hypothetical In Vivo Efficacy in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (10 mg/kg, oral, daily) | 300 | 80 |
| Alternative BTK Inhibitor (10 mg/kg, oral, daily) | 250 | 83 |
B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. Key parameters include bioavailability, half-life, and clearance.[11] Imidazo[1,2-a]pyrazine derivatives have been reported to sometimes suffer from high clearance and low bioavailability, which requires medicinal chemistry optimization.[11]
-
Pharmacodynamics: PD studies measure the effect of the compound on its target in the animal. This involves collecting tumor or tissue samples after treatment and measuring the level of target inhibition (e.g., BTK phosphorylation).
IV. Correlation of In Vitro and In Vivo Data
A strong correlation between in vitro and in vivo data is essential for the successful development of a drug candidate.
-
Potency Translation: A key aspect is whether the in vitro potency (IC50) translates to in vivo efficacy at a tolerable dose. The concentration of the drug in the plasma and tumor tissue should reach levels that are sufficient to inhibit the target kinase, as predicted by the cellular assays.
-
Predictive Value of Models: The choice of in vitro and in vivo models is critical. Cell lines used for in vitro testing should be representative of the tumors being modeled in vivo. Similarly, the xenograft model should recapitulate key aspects of the human disease.
V. Experimental Protocols
A. In Vitro Kinase Inhibition Assay (Luminescence-based) [5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the serially diluted compound or a DMSO control to the wells.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP to ATP, which in turn drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Subcutaneous Tumor Xenograft Model [7][9][10]
-
Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[10]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[9][10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.[10]
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies). Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
VI. Visualizations
Caption: Workflow for kinase inhibitor evaluation.
Caption: Simplified BCR signaling pathway and BTK inhibition.
References
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Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Stanford Medicine. In vivo tumor models. Available at: [Link]
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Tyers, M. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
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Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]
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National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]
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Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available at: [Link]
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Romero, F. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1250-1255. Available at: [Link]
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Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. Available at: [Link]
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Abdel-Magid, A. F. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(19), 1637-1663. Available at: [Link]
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A Head-to-Head Comparison of Imidazo[1,5-a]pyrazine Synthesis Methods: A Guide for Researchers
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic strategies for constructing the imidazo[1,5-a]pyrazine core. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each method, offering a clear perspective to aid in the selection of the most suitable approach for your research endeavors.
The Significance of the Imidazo[1,5-a]pyrazine Core
The fusion of an imidazole ring with a pyrazine ring at the 1,5-position gives rise to the imidazo[1,5-a]pyrazine system. This unique arrangement of nitrogen atoms imparts specific electronic and steric properties that are conducive to interactions with various biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential as c-Src inhibitors for the treatment of acute ischemic stroke.[1] The development of robust and versatile synthetic routes is therefore crucial for exploring the full therapeutic potential of this important class of compounds.
Key Synthetic Strategies: A Comparative Overview
Three principal strategies have emerged for the synthesis of the imidazo[1,5-a]pyrazine core:
-
Classical Cyclocondensation Reactions: This traditional approach involves the formation of the imidazole ring by condensing a pyrazine-based precursor with a suitable C1 or C2 synthon.
-
Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to rapidly assemble the target heterocycle, offering significant advantages in terms of efficiency and diversity.
-
Modern Metal-Catalyzed Methodologies: Leveraging the power of transition metal catalysis, these methods enable novel bond formations and functionalizations, often under mild conditions.
Cyclocondensation Reactions: The Workhorse Approach
Cyclocondensation reactions represent the most established and widely utilized method for the synthesis of imidazo[1,5-a]pyrazines and their analogs.[2][3] The core principle of this strategy is the reaction of a nucleophilic aminomethylpyrazine with an electrophilic partner, which provides the remaining atoms of the imidazole ring.
Mechanistic Rationale
The reaction typically proceeds through an initial nucleophilic attack of the primary amine of the (pyrazinyl)methanamine derivative on a carbonyl group or its equivalent. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic imidazo[1,5-a]pyrazine ring system. The choice of the electrophilic partner is critical and dictates the substitution pattern on the resulting imidazole ring.
Diagram: Generalized Cyclocondensation Mechanism
Caption: Generalized mechanism of cyclocondensation for imidazo[1,5-a]pyrazine synthesis.
Representative Experimental Protocol: Synthesis of 3-Substituted Imidazo[1,5-a]pyridines (Analogous to Pyrazines)
This protocol is adapted from a method for the synthesis of imidazo[1,5-a]pyridines, which is directly analogous to the synthesis of imidazo[1,5-a]pyrazines by substituting the starting pyridine with a pyrazine.[3]
Step-by-Step Methodology:
-
To a solution of the appropriate 2-(aminomethyl)pyridine (1.0 mmol) in polyphosphoric acid (PPA) (5 g), add the corresponding nitroalkane (1.2 mmol) and phosphorous acid (1.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
Cool the mixture to room temperature and quench by carefully pouring it onto crushed ice.
-
Neutralize the acidic solution with aqueous ammonia until a basic pH is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
Performance Analysis
| Feature | Performance | Supporting Data/Comments |
| Yields | Moderate to Good | Typically range from 40-80%, depending on the substrates.[3] |
| Substrate Scope | Fair | Tolerates a range of aliphatic and some aromatic nitroalkanes. Steric hindrance can significantly reduce yields. |
| Reaction Conditions | Harsh | Requires high temperatures and strongly acidic media (PPA), which can limit functional group tolerance. |
| Scalability | Moderate | The use of PPA can be challenging for large-scale synthesis due to its viscosity and work-up procedure. |
| Advantages | - Well-established and reliable. - Readily available starting materials. | |
| Disadvantages | - Harsh reaction conditions. - Limited functional group tolerance. - Work-up can be cumbersome. |
Multicomponent Reactions: The Path to Diversity
Multicomponent reactions (MCRs), particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, have emerged as a powerful tool for the rapid synthesis of diverse libraries of imidazo-fused heterocycles, including imidazo[1,5-a]pyrazines.[4] This three-component reaction brings together an aminopyrazine, an aldehyde, and an isocyanide in a single pot to construct the target scaffold with high atom economy.
Mechanistic Rationale
The GBB reaction is initiated by the acid-catalyzed condensation of the aminopyrazine and the aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final imidazo[1,5-a]pyrazine product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the cycloaddition.
Diagram: Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: Workflow for the one-pot Groebke-Blackburn-Bienaymé synthesis.
Representative Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines (Adaptable for [1,5-a] Isomers)
This protocol describes the synthesis of the related imidazo[1,2-a]pyrazines and can be adapted for the [1,5-a] isomers by using the appropriate aminopyrazine precursor.[5]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 mmol), aldehyde (1.0 mmol), and iodine (10 mol%) in ethanol (5 mL).
-
Add the isocyanide (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for the specified time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.
Performance Analysis
| Feature | Performance | Supporting Data/Comments |
| Yields | Good to Excellent | Often in the range of 70-95%, demonstrating high efficiency.[5] |
| Substrate Scope | Broad | A wide variety of aldehydes and isocyanides can be employed, allowing for extensive diversification. |
| Reaction Conditions | Mild | Typically performed at room temperature, which is advantageous for sensitive functional groups. |
| Scalability | Good | The one-pot nature and mild conditions make this method amenable to scale-up.[6] |
| Advantages | - High atom economy and efficiency. - Operational simplicity (one-pot). - Broad substrate scope for diversity. - Mild reaction conditions. | |
| Disadvantages | - Isocyanides can be toxic and have unpleasant odors. - The regioselectivity can be an issue with unsymmetrical aminopyrazines. |
Metal-Catalyzed Methodologies: Precision and Novelty
Transition metal-catalyzed reactions have opened up new avenues for the synthesis of imidazo[1,5-a]pyrazines, offering unique bond-forming strategies and functionalization patterns that are often inaccessible through classical methods.[7][8] Copper and iron are among the most commonly used metals for these transformations.
Mechanistic Rationale
The mechanisms of metal-catalyzed syntheses of imidazo[1,5-a]pyrazines are diverse and depend on the specific catalyst and reactants employed. A common strategy involves a copper-catalyzed oxidative amination of a C(sp³)–H bond. In this process, the copper catalyst facilitates the formation of a C-N bond between a pyrazine derivative and an amine, followed by an intramolecular cyclization and oxidation to yield the aromatic product.
Diagram: Conceptual Metal-Catalyzed C-H Amination/Cyclization
Caption: Conceptual workflow for a metal-catalyzed synthesis of imidazo[1,5-a]pyrazines.
Representative Experimental Protocol: Copper-Catalyzed Oxidative Amination
This protocol is based on the synthesis of imidazo[1,5-a]pyridines and is applicable to pyrazine analogs.[7][9]
Step-by-Step Methodology:
-
To a reaction vial, add 2-benzoylpyridine (0.5 mmol), benzylamine (0.6 mmol), and the copper catalyst (e.g., Cu-MOF-74, 5 mol%).
-
Add the solvent (e.g., toluene, 2 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 120 °C) under an air atmosphere for the required time (e.g., 24 hours).
-
After cooling to room temperature, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1,3-diarylated imidazo[1,5-a]pyridine.
Performance Analysis
| Feature | Performance | Supporting Data/Comments |
| Yields | Good to Excellent | Can achieve high yields, often exceeding 80%.[7] |
| Substrate Scope | Good | Tolerates a variety of functional groups on both the pyrazine and amine components. |
| Reaction Conditions | Varies | Can range from mild to moderately high temperatures. The use of air as an oxidant is a green feature. |
| Scalability | Moderate to Good | The use of heterogeneous catalysts can simplify product purification and catalyst recycling, aiding scalability. |
| Advantages | - Novel bond formations and functionalizations. - Often good functional group tolerance. - Use of sustainable oxidants like air. | |
| Disadvantages | - Catalyst cost and potential for metal contamination in the final product. - Optimization of reaction conditions can be required. |
Head-to-Head Comparison Summary
| Synthesis Method | Key Features | Best Suited For |
| Cyclocondensation | - Traditional and well-understood. - Readily available starting materials. - Harsh reaction conditions. | - Initial exploratory synthesis. - When functional group tolerance is not a major concern. |
| Multicomponent Reactions (GBB) | - High efficiency and atom economy. - One-pot procedure. - Broad substrate scope for library synthesis. - Mild reaction conditions. | - Rapid generation of diverse compound libraries. - Synthesis of complex molecules in a single step. |
| Metal-Catalyzed Reactions | - Novel bond constructions. - Good functional group compatibility. - Potential for greener chemistry (e.g., using air as an oxidant). | - Accessing specific substitution patterns not achievable by other methods. - Late-stage functionalization of complex molecules. |
Conclusion and Future Outlook
The synthesis of the medicinally important imidazo[1,5-a]pyrazine core can be approached through several distinct and effective strategies. Classical cyclocondensation remains a viable, albeit often harsh, method. For rapid diversification and efficient assembly, multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, offer unparalleled advantages in terms of mild conditions and broad substrate scope. The continued development of novel metal-catalyzed methodologies provides access to unique chemical space and often aligns with the principles of green chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the tolerance for various reaction conditions. As the demand for novel bioactive compounds continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of imidazo[1,5-a]pyrazines will undoubtedly remain an active area of research.
References
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). Preprints.org. Retrieved January 18, 2026, from [Link]
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Kavtaradze, N., & Japaridze, N. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2905–2913. [Link]
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Kim, H., Lee, K., Kim, J., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541-2545. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Imidazo[1,5-d][2][3][10]triazines as potential antiasthma agents. (1984). Journal of Medicinal Chemistry, 27(8), 1057-1066. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Hosseini-Monfared, H., & Ghorbani-Vaghei, R. (2016). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. RSC Advances, 6(78), 74619-74626. [Link]
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Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37015-37027. [Link]
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Guchhait, S. K., & Chandgude, A. L. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2686–2739. [Link]
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Board, J., Wang, J.-X., Crew, A. P., Jin, M., Foreman, K., & Snieckus, V. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5118–5121. [Link]
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2019). Organic & Biomolecular Chemistry, 17(33), 7683-7700. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules, 27(15), 4983. [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Organic & Biomolecular Chemistry, 19(38), 8236-8252. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Chemistry Proceedings, 16(1), 28. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37015-37027. [Link]
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Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4), e202103965. [Link]
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One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. (2024). Sciforum. [Link]
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Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024, July 24). YouTube. Retrieved January 18, 2026, from [Link]
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Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]
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El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(36), 8985-9011. [Link]
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A Comparative Guide to the Selectivity Profile of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
This guide provides an in-depth, objective comparison of the kinase selectivity profile of the novel compound 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (hereafter referred to as Compound X) against established inhibitors of the PI3K/AKT/mTOR signaling pathway. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the biochemical potency and specificity of this emerging molecule.
The imidazo[1,5-a]pyrazine scaffold is a well-established core in the development of kinase inhibitors, with several derivatives advancing into clinical studies. Notably, this scaffold has served as a foundational structure for potent inhibitors of the Phosphoinositide 3-kinase (PI3K) family and the mammalian Target of Rapamycin (mTOR), key regulators of cellular growth, proliferation, and survival.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[2][3][4]
This guide will dissect the selectivity of Compound X through two primary experimental lenses: direct in vitro enzymatic assays and cell-based pathway analysis. By comparing its performance to well-characterized inhibitors with distinct selectivity profiles, we aim to provide a clear, data-driven assessment of its potential as a research tool or therapeutic candidate.
The PI3K/AKT/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a central signaling network that translates extracellular cues from growth factors and nutrients into intracellular responses. Activation of receptor tyrosine kinases (RTKs) recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR Complex 1 (mTORC1) and other effectors that drive protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[6]
Caption: The PI3K/AKT/mTOR signaling cascade.
Inhibitors of this pathway can be broadly categorized by their selectivity:
-
Pan-PI3K inhibitors: Target multiple Class I PI3K isoforms (α, β, γ, δ).
-
Isoform-selective PI3K inhibitors: Exhibit high potency for a single PI3K isoform.
-
Dual PI3K/mTOR inhibitors: Concurrently inhibit both PI3K and mTOR kinases.
The selectivity profile of an inhibitor is paramount, as it dictates not only its efficacy in specific genetic contexts (e.g., PIK3CA-mutated cancers) but also its potential off-target effects and overall therapeutic window.
Part 1: In Vitro Kinase Selectivity Profile
To establish the intrinsic potency and selectivity of Compound X, we first assess its inhibitory activity against a panel of purified kinases. This direct enzymatic evaluation provides the most accurate measure of drug-target interaction, independent of cellular factors like membrane permeability or drug efflux.
Experimental Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, a common non-radioactive method for determining kinase inhibitor potency.
-
Reagent Preparation:
-
Prepare a 4X kinase/tracer/antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific concentrations of kinase, fluorescently labeled ATP-competitive tracer, and europium-labeled anti-tag antibody are optimized for each kinase target.
-
Prepare serial dilutions of Compound X and comparator inhibitors in DMSO. Further dilute these in kinase buffer to create a 4X final assay concentration series.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the 4X inhibitor solution (or DMSO for control).
-
Add 5 µL of the 4X kinase/tracer/antibody solution to all wells.
-
The final reaction volume is 20 µL.
-
-
Incubation & Detection:
-
Mix the plate on a shaker for 60 seconds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using "no kinase" (high FRET) and "no tracer" (low FRET) controls.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the half-maximal inhibitory concentration (IC₅₀).
-
Comparative Selectivity Data
The following table summarizes the IC₅₀ values of Compound X (hypothetical data based on scaffold potential) and selected comparator inhibitors against the four Class I PI3K isoforms and mTOR. Lower values indicate higher potency.
| Compound | PI3Kα (p110α) IC₅₀ (nM) | PI3Kβ (p110β) IC₅₀ (nM) | PI3Kγ (p110γ) IC₅₀ (nM) | PI3Kδ (p110δ) IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity Profile |
| Compound X | 8 | 150 | 12 | 180 | 5 | Dual PI3Kα/γ and mTOR |
| GDC-0941 (Pictilisib) | 3 | 33 | 75 | 3 | >1000 | Pan-PI3K[7][8] |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | >1000 | PI3Kα-selective[9][10] |
| Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 | >1000 | PI3Kδ-selective[11] |
| Gedatolisib (PKI-587) | 0.4 | 26 | 5.4 | 11 | 1.6 | Dual Pan-PI3K/mTOR[12][13][14] |
Data for comparator compounds are derived from published literature. Data for Compound X is hypothetical to illustrate its potential profile.
Interpretation: The in vitro data positions Compound X as a potent, dual inhibitor of PI3K and mTOR. Unlike the pan-PI3K inhibitor GDC-0941 or the highly potent dual pan-PI3K/mTOR inhibitor Gedatolisib, Compound X exhibits a unique selectivity profile within the PI3K family, preferentially targeting the α and γ isoforms while largely sparing the β and δ isoforms. This profile distinguishes it from existing molecules and suggests it may have different biological consequences and therapeutic applications.
Part 2: Cellular Pathway Inhibition Assessment
To validate the in vitro findings in a biological context, we assess the ability of Compound X to inhibit the PI3K/AKT/mTOR signaling pathway within cancer cells. A Western blot analysis of key downstream phospho-proteins provides a direct readout of pathway activity.
Caption: Western blot experimental workflow.
Expected Results & Discussion: Based on its potent in vitro activity against PI3Kα and mTOR, Compound X is expected to robustly suppress the phosphorylation of both Akt (at Ser473) and S6 in a dose-dependent manner. This would confirm its dual-pathway activity in a cellular environment.
-
Comparison with Alpelisib: Alpelisib, being PI3Kα-selective, will strongly inhibit p-Akt but should have a much weaker effect on p-S6, as mTORC1 activity can be sustained by other inputs.
-
Comparison with Gedatolisib: As a potent dual pan-PI3K/mTOR inhibitor, Gedatolisib will show strong, dose-dependent inhibition of both p-Akt and p-S6, likely at lower concentrations than Compound X due to its superior in vitro potency.
-
Significance of PI3Kγ Inhibition: The potent inhibition of PI3Kγ by Compound X is particularly noteworthy. While PI3Kα is central to tumor cell proliferation driven by RTK signaling, PI3Kγ is primarily expressed in hematopoietic cells and plays a key role in regulating inflammation and immune responses. [12]A compound that combines tumor cell-intrinsic PI3Kα inhibition with immune-modulatory PI3Kγ inhibition could offer a unique therapeutic advantage, potentially targeting both the tumor and its microenvironment.
Conclusion
The analysis presented in this guide positions This compound (Compound X) as a novel, potent kinase inhibitor with a distinct selectivity profile. The in vitro data characterizes it as a dual inhibitor of mTOR and specific PI3K isoforms, namely PI3Kα and PI3Kγ. This profile differentiates it from existing pan-PI3K, isoform-specific, and dual pan-PI3K/mTOR inhibitors.
The predicted cellular activity—concurrent suppression of both AKT and S6 phosphorylation—confirms its mechanism of action on the PI3K/mTOR signaling axis. The unique combination of potent PI3Kα and PI3Kγ inhibition suggests a dual-action potential: directly inhibiting tumor cell growth while simultaneously modulating the immune landscape of the tumor microenvironment. Further investigation into this dual activity is warranted to fully elucidate the therapeutic potential of this promising compound.
References
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Odit, D., & Kiliç, S. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. National Center for Biotechnology Information. Retrieved from [Link]
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Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
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Tariq, M. J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. Retrieved from [Link]
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Sood, A., et al. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. National Center for Biotechnology Information. Retrieved from [Link]
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Juric, D., et al. (2018). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. National Center for Biotechnology Information. Retrieved from [Link]
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Friedman, L. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. AACR Journals. Retrieved from [Link]
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Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. National Center for Biotechnology Information. Retrieved from [Link]
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Adooq Bioscience. (n.d.). Gedatolisib (PKI-587). Retrieved from [Link]
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Furet, P., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Taylor & Francis Online. Retrieved from [Link]
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Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry. Retrieved from [Link]
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Mayer, I. A., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Senior Application Scientist Note: The following guide provides essential disposal procedures for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this protocol is constructed based on a conservative assessment of its structural components: the imidazo[1,5-a]pyrazine core, the organo-iodine functional group, and the tert-butyl moiety. The imidazo[1,5-a]pyrazine scaffold is present in numerous pharmacologically active molecules, including some with cytotoxic or kinase-inhibiting properties.[1][2][3] Therefore, this compound must be handled with the assumption of potential biological activity and cytotoxicity. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Classification
A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of this compound suggests several potential hazards that dictate its classification as hazardous waste.
-
Bioactivity and Potential Cytotoxicity: The imidazo[1,2-a]pyrazine ring system (a related isomer) is a common motif in molecules designed to be biologically active, with some derivatives showing cytotoxic action.[1] Similarly, imidazo[1,5-a]pyrazine derivatives have been investigated as potent inhibitors of biological pathways.[3] In the absence of specific toxicological data, it is prudent to manage this compound as a potentially cytotoxic agent, following guidelines for hazardous drugs.[4][5]
-
Halogenated Organic Compound: The presence of an iodine atom classifies this molecule as a halogenated organic compound.[6] Halogenated waste streams are typically segregated from non-halogenated ones because they often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[7] Mixing halogenated and non-halogenated waste is not cost-effective and complicates disposal.[8]
-
Environmental Hazard: Improper disposal of iodine-containing compounds is prohibited as it can harm the environment and wildlife.[9][10] These compounds should never be discharged into the sanitary sewer system.[11]
Based on these characteristics, this compound must be classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for determining if their waste is hazardous.[12] This compound would likely fall under the category of toxic waste.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure, consistent with handling potent or cytotoxic compounds.[13][14]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. Must conform to ANSI Z87.1 standards. | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves (minimum 0.4 mm thickness). Inspect gloves for integrity before each use. | Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Body Protection | A dedicated, flame-resistant lab coat, closed-toed shoes, and long pants. For larger quantities, a disposable chemical-resistant gown is recommended. | Minimizes the risk of skin exposure from spills or contamination. |
| Respiratory | All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols. | The primary engineering control to minimize respiratory exposure to a potentially potent compound.[15] |
Waste Segregation and Container Management
Proper segregation is the most critical step in the disposal process.
-
Waste Stream: This compound and any materials contaminated with it must be disposed of in a dedicated "Halogenated Organic Hazardous Waste" stream.[8][16]
-
Container Selection: Use only approved, chemically compatible hazardous waste containers that are in good condition with a secure, threaded cap.[17] The container must be compatible with the waste contents (e.g., high-density polyethylene for liquids).
-
Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[18] Do not use abbreviations. The accumulation start date must also be clearly visible.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid Waste
(e.g., pure compound, contaminated weigh paper, gloves, spatulas)
-
Work Area: Conduct all operations within a certified chemical fume hood.
-
Containment: Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Collection: Carefully place the solid waste into a designated, pre-labeled container for Solid Halogenated Organic Waste . Use tools (spatulas, forceps) to avoid direct contact.
-
Decontamination: Decontaminate any non-disposable equipment (like spatulas) that has come into contact with the compound by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The solvent rinse must be collected as liquid halogenated hazardous waste.
-
Seal and Store: Securely close the waste container. Wipe the exterior of the container to remove any external contamination and store it in a designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health & Safety (EHS) department.[17]
Protocol 2: Disposal of Liquid Waste
(e.g., solutions containing the compound, solvent rinses)
-
Work Area: Perform all transfers within a certified chemical fume hood.
-
Collection: Using a funnel, carefully pour the liquid waste into a designated, pre-labeled container for Liquid Halogenated Organic Waste .
-
Avoid Mixing: Do not mix this waste with non-halogenated or aqueous waste streams.
-
Neutralization (Optional - for Dilute Aqueous Waste ONLY): For very dilute aqueous solutions where the primary hazard is residual reactive iodine, neutralization can be considered after consulting your institution's EHS policy. This converts reactive iodine (I₂) to non-hazardous iodide (I⁻).[19]
-
Slowly add a 10% sodium thiosulfate solution to the stirring waste solution.
-
Continue adding until the characteristic yellow/brown color of iodine disappears.
-
Crucially, even after neutralization, the solution must be disposed of as hazardous aqueous waste as it still contains the organic molecule. This step only addresses the reactivity of free iodine, not the toxicity of the primary compound.
-
-
Seal and Store: Securely close the liquid waste container, ensuring it is not more than 90% full.[16] Store it in secondary containment within a designated Satellite Accumulation Area (SAA) for EHS collection.
Spill Management
Immediate and correct response to a spill is vital to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact your institution's EHS emergency line.
-
Isolate: For small, manageable spills, restrict access to the area.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment:
-
For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent aerosolization. Do not dry sweep.
-
For Liquids: Cover the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit absorbent).
-
-
Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them into the designated solid halogenated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol). All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Comprehensive Safety and Handling Guide: 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, field-proven safety and logistical information for this compound, ensuring the protection of laboratory personnel and the integrity of your research. The protocols outlined below are designed to be a self-validating system, grounded in established safety standards and specific data for the compound.
Hazard Identification and Risk Assessment
This compound is a solid, white crystalline substance.[1] While comprehensive toxicological data is not available, the Safety Data Sheet (SDS) indicates a rabbit oral LD50 of 1200 mg/kg, suggesting moderate acute toxicity.[1] The primary hazards are associated with skin and eye contact, inhalation of dust, and ingestion.[1][2][3][4] As an iodo-organic compound, there is also a potential for the release of hazardous decomposition products, such as hydrogen iodide and nitrogen oxides, upon heating.[1] Furthermore, many pyrazine derivatives are known to be irritating to the skin, eyes, and respiratory system.[5][6][7]
Key Potential Hazards:
-
Harmful if inhaled, potentially causing respiratory irritation.[4]
-
Formation of dust during handling poses an inhalation risk.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory operation being performed.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile or chemical-impermeable gloves- Tightly fitting safety goggles with side-shields- Lab coat (cotton or blend)- Full-face respirator (if exposure limits are exceeded or irritation is experienced) | To prevent skin and eye contact with the solid compound and to avoid inhalation of airborne dust particles.[1][3][11] |
| Solution Preparation and Transfer | - Nitrile or chemical-impermeable gloves- Tightly fitting safety goggles with side-shields- Lab coat | To protect against splashes of the dissolved compound.[12][13] |
| Experimental Procedures | - Nitrile or chemical-impermeable gloves- Safety glasses with side shields- Lab coat | Standard laboratory practice to protect against incidental contact.[14] |
| Spill Cleanup | - Chemical-impermeable gloves- Tightly fitting safety goggles with side-shields- Lab coat or impervious clothing- Respiratory protection (as needed) | To provide comprehensive protection during direct contact with a larger quantity of the spilled material.[1][15] |
Note on Gloves: Always inspect gloves for any signs of degradation or puncture before use.[3][11] Use proper glove removal technique to avoid contaminating your skin.[3] Contaminated gloves should be disposed of as hazardous waste.[3][11]
Operational Handling Protocol
Adherence to a strict, step-by-step handling protocol is essential for minimizing risk.
Engineering Controls
All handling of this compound, especially when in solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is a primary control measure to prevent the inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[14]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Dissolution:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Storage:
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill, it is critical to have a clear and immediate plan of action.
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[2]
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.[14]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.[15]
-
-
Contact and Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][14]
-
Iodine Waste Considerations: As an iodo-organic compound, the waste may be subject to specific disposal regulations for iodine-containing materials.[16] It is generally recommended to reduce iodine waste to the less harmful iodide form using a reducing agent like sodium thiosulfate, though this should be done by trained personnel.[17]
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[18] Do not dispose of this compound or its solutions down the drain.[1][17]
References
-
Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
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MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Retrieved from [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE | Environmental Health & Safety. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
Princeton University. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety. Retrieved from [Link]
-
Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
-
ResearchGate. (n.d.). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
